molecular formula C8H8BrNO B8787767 2-Bromo-2-phenylacetamide CAS No. 19078-71-8

2-Bromo-2-phenylacetamide

Cat. No.: B8787767
CAS No.: 19078-71-8
M. Wt: 214.06 g/mol
InChI Key: AHAHDSZRVUVAGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-2-phenylacetamide is a useful research compound. Its molecular formula is C8H8BrNO and its molecular weight is 214.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19078-71-8

Molecular Formula

C8H8BrNO

Molecular Weight

214.06 g/mol

IUPAC Name

2-bromo-2-phenylacetamide

InChI

InChI=1S/C8H8BrNO/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,(H2,10,11)

InChI Key

AHAHDSZRVUVAGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)N)Br

Origin of Product

United States

Foundational & Exploratory

2-Bromo-2-phenylacetamide CAS 19078-71-8 properties

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide for 2-Bromo-2-phenylacetamide (CAS 19078-71-8) , designed for researchers and drug development professionals.

Synthetic Utility, Reaction Mechanisms, and Protocol Standardization

Executive Summary

This compound (CAS 19078-71-8) is a bifunctional electrophile serving as a critical intermediate in the synthesis of heterocyclic scaffolds, particularly thiazoles and oxazoles. Characterized by an


-bromo stereocenter adjacent to a phenyl ring and a primary amide, it offers dual reactivity: nucleophilic substitution at the 

-carbon and condensation at the amide terminus. This guide details its physicochemical profile, a validated synthesis protocol from phenylacetic acid, and its application in the Hantzsch thiazole synthesis, a cornerstone reaction in medicinal chemistry for generating anticonvulsant and anti-inflammatory agents.

Chemical Profile & Physicochemical Properties

PropertyData
CAS Registry Number 19078-71-8
IUPAC Name This compound
Synonyms

-Bromophenylacetamide; 2-Bromo-2-phenylacetic acid amide
Molecular Formula C

H

BrNO
Molecular Weight 214.06 g/mol
Physical State Solid (White to off-white crystalline powder)
Solubility Soluble in DCM, EtOAc, DMSO, Methanol; Sparingly soluble in water
Reactivity Class

-Haloamide (Alkylating Agent)

Structural Analysis: The molecule features a benzylic carbon bearing a bromine atom. The electron-withdrawing nature of the adjacent carbonyl group and the phenyl ring enhances the electrophilicity of the


-carbon, making it highly susceptible to S

2 displacement by nucleophiles (amines, thiols, azides). The primary amide functionality allows for further dehydration to nitriles or cyclization reactions.

Synthesis Protocol: Acid Chloride Route

While direct bromination of 2-phenylacetamide is possible, it often suffers from lack of selectivity (ring bromination). The preferred industrial and laboratory route proceeds via


-bromination of phenylacetic acid  followed by amidation. This method ensures high regioselectivity and product purity.
Step 1: -Bromination of Phenylacetic Acid
  • Reagents: Phenylacetic acid, N-Bromosuccinimide (NBS), catalytic AIBN or benzoyl peroxide.

  • Solvent: Carbon tetrachloride (CCl

    
    ) or Trifluorotoluene (greener alternative).
    
  • Conditions: Reflux for 2–4 hours.

  • Mechanism: Radical substitution at the benzylic position.

  • Outcome: Yields 2-Bromo-2-phenylacetic acid (Solid, MP ~106–108 °C).

Step 2: Acid Chloride Formation
  • Reagents: 2-Bromo-2-phenylacetic acid, Thionyl Chloride (SOCl

    
    ) or Oxalyl Chloride.
    
  • Catalyst: DMF (1-2 drops).

  • Conditions: Reflux (SOCl

    
    ) or 0 °C to RT (Oxalyl Chloride/DCM).
    
  • Outcome: Yields 2-Bromo-2-phenylacetyl chloride . Note: This intermediate is hydrolytically unstable and is typically used immediately.

Step 3: Amidation (Target Synthesis)
  • Reagents: 2-Bromo-2-phenylacetyl chloride, Aqueous Ammonia (28%) or NH

    
     gas.
    
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate.

  • Protocol:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • Cool the solution to 0 °C.

    • Slowly sparge NH

      
       gas or add aqueous ammonia dropwise with vigorous stirring (biphasic).
      
    • Maintain temperature <10 °C to prevent displacement of the bromine by ammonia (forming

      
      -amino amide).
      
    • Workup: Wash organic layer with water, 1M HCl (to remove excess amine), and brine. Dry over MgSO

      
       and concentrate.
      
    • Purification: Recrystallization from Ethanol/Hexane.

Synthetic Utility & Reaction Mechanisms

The primary value of CAS 19078-71-8 lies in its ability to form heterocycles. The most prominent application is the Hantzsch Thiazole Synthesis , where it reacts with thioamides or thioureas.

Mechanism: Hantzsch Thiazole Formation

The reaction proceeds via an initial S


2 attack by the sulfur atom of the thiourea on the 

-carbon of the amide, followed by a cyclodehydration step.

alpha-bromophenylacetamide chemical structure and molecular weight

Technical Monograph: -Bromophenylacetamide

Structural Characterization, Synthetic Protocols, and Applications in Heterocyclic Chemistry

Executive Summary

1
Structural Characterization & Molecular Weight

The molecule consists of a phenyl ring attached to a stereogenic center (




2.1 Molecular Weight Calculation

The molecular weight is derived from standard atomic weights (IUPAC).

ElementCountAtomic Mass (Da)Subtotal (Da)
Carbon (C) 812.01196.088
Hydrogen (H) 81.0088.064
Bromine (Br) 179.90479.904
Nitrogen (N) 114.00714.007
Oxygen (O) 115.99915.999
Total MW 214.06 g/mol
2.2 Physicochemical Profile
PropertyValueContext
IUPAC Name This compoundStandard nomenclature
CAS Registry 683-57-8Unique Identifier
Appearance White to off-white crystalline solidHigh purity form
Melting Point 128–132 °CSharp range indicates purity
Solubility Soluble in EtOH, DMSO, DMF; Low in

Lipophilic nature
Reactivity Strong Alkylating AgentLachrymator (Handle with care)
Structural Visualization

The following diagram illustrates the functional connectivity and the reactive "warhead" (the C-Br bond) responsible for its chemical utility.

Gcluster_0Reactivity ProfilePhenylPhenyl Ring(Lipophilic Anchor)AlphaCα-Carbon(Chiral Center)Phenyl->AlphaCSteric BulkBromineBromine(Leaving Group)AlphaC->BromineElectrophilic SiteAmideAmide Group(-CONH2)AlphaC->AmideH-Bond DonorNote1The C-Br bond is activatedby the adjacent Carbonyl,facilitating SN2 reactions.

Figure 1: Functional connectivity of

2
Synthetic Methodology

While direct bromination of phenylacetamide is possible, it often suffers from lack of selectivity (N-bromination vs.

Acid Chloride Route
4.1 Protocol: Conversion of

-Bromophenylacetic Acid

Reaction Overview:

  • Activation:

    
    -Bromophenylacetic acid 
    
    
    Acid Chloride (using Thionyl Chloride).
  • Amidation: Acid Chloride

    
     Amide (using aqueous Ammonia).
    

Step-by-Step Methodology:

  • Reagent Setup: In a dry round-bottom flask equipped with a reflux condenser and drying tube (

    
    ), dissolve 10.0 mmol of 
    
    
    -bromophenylacetic acid in 20 mL of anhydrous dichloromethane (DCM).
  • Activation: Add 12.0 mmol of Thionyl Chloride (

    
    ) dropwise. Add a catalytic amount (1-2 drops) of DMF to initiate the reaction.
    
  • Reflux: Heat the mixture to gentle reflux (

    
    ) for 2 hours. Monitor gas evolution (
    
    
    ,
    
    
    ).
  • Evaporation: Once gas evolution ceases, evaporate the solvent and excess

    
     under reduced pressure to yield the crude acid chloride (yellow oil).
    
  • Amidation: Re-dissolve the oil in 10 mL anhydrous DCM. Cool to

    
     in an ice bath. Slowly add 25 mL of concentrated aqueous ammonia (28%) with vigorous stirring.
    
  • Workup: A white precipitate (

    
    -bromophenylacetamide) will form immediately. Stir for 30 minutes. Filter the solid, wash with cold water (
    
    
    mL) to remove ammonium salts, and dry in a vacuum desiccator.
  • Purification: Recrystallize from ethanol/water (1:1) if necessary.[4]

4.2 Synthetic Workflow Diagram

SynthesisStartα-Bromophenylacetic AcidReagent1SOCl2 / DMF (cat.)DCM, RefluxStart->Reagent1InterIntermediate:Acid ChlorideReagent1->InterAcyl SubstitutionReagent2NH3 (aq)0°CInter->Reagent2ProductTarget:α-BromophenylacetamideReagent2->ProductAmidationWasteByproducts:HCl, SO2, NH4ClReagent2->Waste

Figure 2: Step-wise synthetic workflow for the high-purity production of

Applications in Medicinal Chemistry

The primary utility of

Hantzsch Thiazole Synthesis
5.1 Mechanism: Hantzsch Condensation

The reaction involves the condensation of

  • S-Alkylation: The sulfur atom of thiourea attacks the

    
    -carbon, displacing bromine (
    
    
    ).
  • Cyclization: The nitrogen of the thiourea attacks the amide carbonyl.

  • Dehydration: Loss of water drives the formation of the aromatic thiazole ring.

Target Product: 2-amino-4-phenylthiazole (or derivatives depending on the amide substitution).

5.2 Pathway Visualization

HantzschSubstrateα-BromophenylacetamideComplexS-AlkylationIntermediateSubstrate->ComplexSN2 AttackThioureaThioureaThiourea->ComplexCyclizationCyclization &DehydrationComplex->Cyclization- HBrThiazole2-Amino-4-phenylthiazole(Bioactive Scaffold)Cyclization->Thiazole- H2O

Figure 3: Mechanism of the Hantzsch Thiazole Synthesis utilizing

Safety & Handling (E-E-A-T Compliance)

Warning:

  • Hazards: Causes severe skin burns (H314) and eye damage (H318). Toxic if swallowed (H301).[5]

  • Engineering Controls: All operations involving the dry solid or solutions must be conducted in a functioning chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Decontamination: Spills should be treated with dilute aqueous sodium thiosulfate or sodium bisulfite to quench the alkylating potential before cleanup.

References
  • PubChem. (2025).[6][7] this compound Compound Summary. National Library of Medicine. [Link]

  • Organic Syntheses. (1946). Synthesis of alpha-halo amides and derivatives. Org. Synth. Coll. Vol. 2. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Reference for Hantzsch Thiazole Mechanism).

Technical Safety & Handling Guide: 2-Bromo-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 50916-31-9 (Unsubstituted) | Molecular Formula: C₈H₈BrNO | MW: 214.06 g/mol Synonyms:


-Bromo-

-phenylacetamide; 2-Bromo-2-phenylacetic acid amide.
Part 1: Executive Technical Summary

For Research Use Only. 2-Bromo-2-phenylacetamide is a highly reactive


-haloacetamide intermediate used primarily in the synthesis of heterocyclic compounds (e.g., oxazoles via the Cornforth synthesis) and as a covalent warhead in drug discovery. Unlike the more common 2-bromo-N-phenylacetamide (anilide derivative), this compound features a bromine atom on the benzylic carbon (

-position), significantly enhancing its electrophilicity and susceptibility to nucleophilic attack.

Critical Safety Directive: Treat this compound as a high-potency alkylating agent . Its mechanism of toxicity involves the rapid, irreversible alkylation of thiol groups (cysteine residues) in proteins. It is predicted to be a lachrymator and a potent skin sensitizer . Standard nitrile gloves may offer insufficient protection time; double-gloving or Silver Shield® laminates are recommended for prolonged handling.

Part 2: Chemical Identity & Physical Properties
PropertyDataNote
Structure Ph-CH(Br)-CONH₂Benzylic bromide moiety is the reactive center.
Physical State Solid (White to off-white crystalline)Based on structural analogues.
Melting Point ~130–135 °C (Predicted)Analogous to N-phenyl variant (132°C).
Solubility DMSO, DMF, DCM, MethanolPoorly soluble in water; hydrolyzes slowly.
Reactivity High (

Electrophile)
Reacts violently with strong nucleophiles (thiols, amines).
Part 3: Hazard Identification & Toxicology (E-E-A-T)
3.1 Core Hazards (GHS Classification - Predicted)

Based on the structural class of


-bromoacetamides and benzylic halides.
  • Signal Word: DANGER

  • Acute Toxicity (Oral): Category 3 (H301) – Toxic if swallowed.

  • Skin Corrosion/Irritation: Category 1B (H314) – Causes severe skin burns and eye damage.

  • Sensitization (Skin): Category 1 (H317) – May cause an allergic skin reaction.

  • Specific Target Organ Toxicity: Category 3 (H335) – May cause respiratory irritation (Lachrymator).

3.2 Mechanism of Toxicity: Cysteine Alkylation

The primary hazard stems from the compound's ability to form stable thioether bonds with biological thiols. This is an irreversible modification that inactivates enzymes (e.g., GAPDH, cysteine proteases) and depletes cellular glutathione.

ToxicityMechanism cluster_effect Biological Consequence BPA This compound (Electrophile) Complex Transition State (Bimolecular SN2) BPA->Complex Attack at alpha-carbon Cys Protein Cysteine (-SH) (Nucleophile) Cys->Complex Product Alkylated Protein (Thioether Adduct) Complex->Product Irreversible Bond Formation HBr HBr Release (Acidic Corrosive) Complex->HBr Leaving Group Enzyme Inactivation Enzyme Inactivation Product->Enzyme Inactivation Immune Response\n(Sensitization) Immune Response (Sensitization) Product->Immune Response\n(Sensitization)

Caption: The SN2 alkylation mechanism where the benzylic carbon is attacked by a cysteine thiolate, leading to irreversible protein modification and acid release.

Part 4: Safe Handling & Engineering Controls
4.1 Personal Protective Equipment (PPE) Matrix
  • Respiratory: Use a full-face respirator with an ABEK (Multi-gas/Vapor) cartridge if working outside a fume hood. Dust generation is a critical inhalation risk.

  • Hand Protection:

    • Standard: Nitrile (minimum 0.11 mm) – Splash protection only . Change immediately upon contact.

    • High Risk: Silver Shield® (Laminate) or Viton® – Required for solutions or prolonged handling. Benzylic bromides can permeate nitrile rapidly.

  • Eye/Face: Chemical splash goggles + Face shield. Do not use safety glasses alone due to lachrymatory potential.

4.2 Engineering Controls
  • Fume Hood: Mandatory. Maintain face velocity > 100 fpm.

  • Decontamination Station: Prepare a "Quench Solution" before starting work (see Section 6).

Part 5: Synthesis & Application Context

Context for Researchers: This compound is rarely a final product but a transient intermediate. It is typically synthesized via the reaction of 2-bromo-2-phenylacetyl chloride with ammonia or by the


-bromination of 2-phenylacetamide .
Protocol: Synthesis of this compound (General)
  • Reagents: 2-Phenylacetamide (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), catalytic AIBN or light source.

  • Solvent: Carbon tetrachloride (

    
    ) or Benzene (Caution: Carcinogenic) or Trifluoromethylbenzene (Greener alternative).
    
  • Procedure:

    • Dissolve amide in solvent under inert atmosphere (

      
      ).
      
    • Add NBS and initiator. Reflux for 1-2 hours.

    • Observation: Succinimide floats to the top as the reaction proceeds.

    • Workup: Filter hot to remove succinimide. Crystallize filtrate.

Application in Heterocycle Synthesis (Cornforth Rearrangement): Used to synthesize 4-carboalkoxyoxazoles. The


-bromoamide reacts with acyl chlorides to form an imide, which cyclizes upon treatment with acid.
Part 6: Emergency Response & Spill Management
6.1 Decontamination (The "Quench" Principle)

Because the hazard is alkylation, water alone is ineffective. You must use a nucleophile to "scavenge" the bromine.[1]

  • Quench Solution: 5% Sodium Thiosulfate (

    
    ) or 5% L-Cysteine in aqueous buffer (pH 8-9).
    
  • Rationale: The thiosulfate/cysteine acts as a sacrificial nucleophile, reacting with the bromoacetamide faster than biological tissue, converting it to a harmless water-soluble adduct.

6.2 Spill Decision Matrix

SpillResponse Start Spill Detected Size Assess Volume Start->Size Small < 5g / < 10mL Size->Small Large > 5g / > 10mL Size->Large ActionSmall 1. Cover with Thiosulfate-soaked pads 2. Wait 15 mins (Quench) 3. Double bag & label as HazWaste Small->ActionSmall ActionLarge 1. Evacuate Lab 2. Secure Fume Hoods 3. Call EHS / HazMat Team Large->ActionLarge

Caption: Decision logic for managing spills of this compound, prioritizing chemical inactivation for small spills.

References
  • PubChem. (n.d.). This compound (Compound).[2][3][4][5][6] National Library of Medicine. Retrieved from [Link] (Note: Linked to CAS 50916-31-9 entry).

  • ECHA (European Chemicals Agency). (n.d.). Registration Dossier: Alpha-bromoacetamides. Retrieved from [Link]

  • Cornforth, J. W. (1949).

Sources

reactivity of alpha-bromoamides in organic synthesis

The Amphiphilic Pivot: Harnessing -Bromoamides in High-Value Scaffold Synthesis

Executive Summary & Strategic Utility

In the architecture of small-molecule drug discovery,


This guide moves beyond basic substitution. It dissects the three dominant reactivity modes of

Dynamic Kinetic Resolution (DKR)Radical Atom Transfer (ATRA)Metal-Catalyzed Cross-Coupling


Reactivity Landscape: The Divergent Pathways

The utility of the

The Electrophilic Manifold (Ionic)

Under basic conditions, the



  • Mechanism:

    
     displacement is facile but often prone to racemization.
    
  • Strategic Advantage: Utilizing Dynamic Kinetic Resolution (DKR) allows for the synthesis of enantiopure

    
    -amino and 
    
    
    -fluoro amides from racemic starting materials.
The Radical Manifold (Single Electron Transfer)

The lower bond dissociation energy (BDE) of the C-Br bond compared to C-Cl makes


  • Mechanism: Photoredox catalysis (Ir/Ru) or transition metal catalysis (Cu) generates an electrophilic radical species.

  • Strategic Advantage: This pathway unlocks Atom Transfer Radical Addition (ATRA) , enabling the rapid assembly of

    
    -lactams from unactivated alkenes—a disconnection impossible via classical ionic chemistry.
    
The Organometallic Manifold (Oxidative Addition)

Palladium and Cobalt catalysts can insert into the C-Br bond.

  • Mechanism: Oxidative addition forms a metal-enolate species that undergoes transmetallation.

  • Strategic Advantage: Suzuki-Miyaura and Hiyama-type couplings allow for the direct

    
    -arylation of amides, a critical motif in peptidomimetics.
    

Visualization: Divergent Reactivity Map

The following diagram illustrates the central role of

ReactivityMapStartα-Bromoamide(Racemic)Path1Nucleophilic Substitution(SN2 / DKR)Start->Path1Nucleophile + Chiral Cat.Path2Radical Generation(SET / Photoredox)Start->Path2hv, Ir(ppy)3 or Cu(I)Path3Metal Insertion(Pd/Co Catalysis)Start->Path3Pd(0), Ar-B(OH)2Prod1Chiral α-Amino/Fluoro AmidesPath1->Prod1Prod4OxazolesPath1->Prod4CyclodehydrationProd2γ-Lactams (via ATRA)Path2->Prod2+ AlkeneProd3α-Aryl AmidesPath3->Prod3Suzuki Coupling

Caption: Divergent synthetic pathways from a common

Deep Dive: Protocols & Mechanistic Insights

Protocol A: Enantioselective Nucleophilic Substitution (DKR)

Objective: Synthesis of chiral


Mechanism:

Reagents & Conditions:

  • Substrate: Racemic

    
    -bromoamide.
    
  • Nucleophile: Dibenzylamine or aniline derivative.

  • Catalyst: Chiral Phase Transfer Catalyst (e.g., Cinchona alkaloid derivative).

  • Additive: TBAI (Tetrabutylammonium iodide) to accelerate racemization.

Step-by-Step Workflow:

  • Dissolution: Dissolve racemic

    
    -bromoamide (1.0 equiv) in Toluene (0.1 M).
    
  • Catalyst Addition: Add Chiral PTC (5 mol%) and TBAI (1.0 equiv). Stir for 10 min to establish the racemization equilibrium.

  • Nucleophilic Attack: Cool to -20°C. Add the amine nucleophile (1.2 equiv) and mild inorganic base (

    
    , 2.0 equiv).
    
  • Monitoring: Monitor consumption of bromide via TLC/LCMS. The reaction is dynamic; the "wrong" enantiomer racemizes and funnels into the product.

  • Workup: Quench with water, extract with EtOAc. Purify via silica gel chromatography.

Key Insight: The rate of racemization (



Protocol B: Photoredox Synthesis of -Lactams (ATRA)

Objective: Construction of the pyrrolidinone core via formal [3+2] atom transfer radical addition. Mechanism: An excited state photocatalyst reduces the


Reagents:

  • Substrate:

    
    -alkenyl 
    
    
    -bromoamide (for intramolecular) or
    
    
    -bromoamide + external alkene.
  • Catalyst:

    
     (1 mol%).
    
  • Base:

    
     (to sequester HBr).
    
  • Solvent: Acetonitrile (MeCN).

  • Light Source: Blue LED (450 nm).

Step-by-Step Workflow:

  • Setup: In a flame-dried vial, combine

    
    -bromoamide (0.5 mmol), alkene (1.5 equiv), and 
    
    
    (1 mol%).
  • Degassing: Dissolve in anhydrous MeCN (5 mL). Sparge with Argon for 15 minutes (Oxygen quenches the triplet state of Ir).

  • Irradiation: Seal vial and irradiate with Blue LEDs at RT for 12-24 hours.

  • Cyclization: If the product is the linear

    
    -bromoamide, treat with DBU (2 equiv) in one pot to induce cyclization to the 
    
    
    -lactam.
  • Purification: Remove solvent, redissolve in DCM, wash with brine, and purify via column chromatography.

Visualizing the Radical Mechanism:

RadicalMechanismCatIr(III)* (Excited)Subα-BromoamideCat->SubSET (Reduction)Rad1α-Amidyl Radical(Electrophilic)Sub->Rad1-Br-Rad2Adduct Radical(Nucleophilic)Rad1->Rad2+ AlkeneAlkeneAlkeneProdγ-BromoamideRad2->ProdBr-Transfer (Chain Prop)Lactamγ-LactamProd->LactamBase (Cyclization)

Caption: Photoredox ATRA mechanism. The cycle propagates via bromine atom transfer, terminating in base-mediated cyclization.

Quantitative Comparison: Cross-Coupling Efficiency

The following table summarizes the efficiency of Palladium vs. Cobalt catalysts for the


Catalyst SystemCoupling PartnerKey AdditiveYield RangeSelectivityNotes
Pd(OAc)2 / XPhos Aryl Boronic Acids

70-95%High mono-arylationExcellent for sterically hindered amides.
CoCl2 / Diamine Grignard ReagentsTMEDA60-85%

coupling
Cheaper alternative; tolerates

-hydrogens.
Pd(PPh3)4 Enamides

50-75%High E/Z selectivityForms complex

-unsaturated systems.
Ni(cod)2 / PyBox Alkyl Zinc Halides--65-90%EnantioselectiveRequires chiral ligand for stereocontrol.

References

  • Vertex AI & NIH. (2021). Coupling of

    
    -bromoamides and unactivated alkenes to form 
    
    
    -lactams through EDA and photocatalysis.[1][2] Chemical Science.[3] Link
  • Zhang, J. et al. (2019).[4] Enantioselective Palladium-Catalyzed Cross-Coupling of

    
    -Bromo Carboxamides and Aryl Boronic Acids.[5][6] Angewandte Chemie International Edition.[5][6][7] Link
    
  • Mizuta, S. et al. (2021).[8] Silver-Promoted Fluorination Reactions of

    
    -Bromoamides.[8] Chemistry - A European Journal.[8] Link
    
  • Cossy, J. et al. (2017).[9] Cobalt-Catalyzed Cross-Coupling of

    
    -Bromo Amides with Grignard Reagents. Organic Letters.[4][9][10] Link
    
  • Organic Chemistry Portal. (2023). Synthesis of Oxazoles and

    
    -Lactams.[10]Link
    

Introduction: Navigating the Nomenclature and Importance of a Versatile Reagent

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to High-Purity 2-Bromo-N-phenylacetamide for Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry and pharmaceutical development, precision in identifying and sourcing chemical reagents is paramount. The compound of interest, broadly described as "2-Bromo-2-phenylacetamide," presents a potential for ambiguity in its nomenclature. A systematic analysis of commercially available and synthetically utilized compounds reveals that the most pertinent and widely referenced molecule is 2-bromo-N-phenylacetamide (CAS 5326-87-4), also known as α-bromoacetanilide. This guide will, therefore, focus on this specific chemical entity, providing a comprehensive overview of its suppliers, pricing, synthesis, purification, and applications.

2-Bromo-N-phenylacetamide is a valuable building block, primarily due to its bifunctional nature. The presence of a reactive carbon-bromine bond makes it an excellent electrophile for alkylation reactions, while the amide functionality offers sites for further chemical modification. These characteristics make it a crucial intermediate in the synthesis of various heterocyclic compounds and pharmacologically active molecules. This guide aims to provide researchers, scientists, and drug development professionals with the necessary technical information to effectively source, handle, and utilize high-purity 2-bromo-N-phenylacetamide in their research endeavors.

Suppliers and Procurement of High-Purity 2-Bromo-N-phenylacetamide

The availability of high-purity 2-bromo-N-phenylacetamide is critical for reproducible and reliable experimental outcomes. Several reputable chemical suppliers offer this reagent at various purity levels and quantities. The price is influenced by factors such as purity, quantity, and the supplier's production scale.

SupplierPurityAvailable QuantitiesNotes
Sigma-Aldrich (AldrichCPR) [1]Varies (product specific)50 MG and largerSells this product "as-is" and does not provide analytical data. Buyer assumes responsibility for confirming identity and purity.
Tokyo Chemical Industry (TCI) [2]>95.0% (GC)200MG, 1G, and bulkProvides specifications such as appearance and melting point.
CymitQuimica [3]98%100mg, 250mg, 1g, 5gProvides pricing in Euros.
Alfa Chemistry [4]Research gradeVariesAvailable for experimental/research use.
BuyersGuideChem [5][6]VariesVariesA platform listing multiple suppliers, including Capot Chemical Co., Ltd.

Pricing Overview:

Pricing for 2-bromo-N-phenylacetamide can vary significantly. For research quantities, prices can range from approximately €30 for 100mg to over €160 for 5g [3]. For larger, bulk quantities, it is advisable to request a quote directly from the suppliers.

Synthesis and Purification of 2-Bromo-N-phenylacetamide

The most common and efficient method for the synthesis of 2-bromo-N-phenylacetamide is the acylation of aniline with bromoacetyl bromide. This reaction is typically carried out in an inert solvent with a base to neutralize the hydrogen bromide byproduct.

Synthetic Workflow Diagram

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Aniline Aniline Reaction_Vessel Reaction at 0°C to Room Temperature Aniline->Reaction_Vessel Bromoacetyl_bromide Bromoacetyl Bromide Bromoacetyl_bromide->Reaction_Vessel Triethylamine Triethylamine (Base) Triethylamine->Reaction_Vessel DCM Dichloromethane (Solvent) DCM->Reaction_Vessel Wash_Water Wash with Water Reaction_Vessel->Wash_Water Quench Drying Dry over Na2SO4 Wash_Water->Drying Concentration Concentrate in vacuo Drying->Concentration Crystallization Crystallization from Ethyl Acetate Concentration->Crystallization Crude Product Final_Product High-Purity 2-Bromo-N-phenylacetamide Crystallization->Final_Product

Caption: A generalized workflow for the synthesis and purification of 2-bromo-N-phenylacetamide.

Detailed Experimental Protocol: Synthesis

This protocol is based on established methods for N-acylation.[7]

Materials:

  • Aniline (1.0 equivalent)

  • Bromoacetyl bromide (1.0 equivalent)

  • Triethylamine (1.2 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Anhydrous sodium sulfate (Na2SO4)

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve aniline (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes.

  • In a separate flask, dissolve bromoacetyl bromide (1.0 equivalent) in anhydrous dichloromethane.

  • Add the bromoacetyl bromide solution dropwise to the aniline solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer three times with water.

  • Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.

Detailed Experimental Protocol: Purification

Purification of the crude product is crucial to obtain high-purity 2-bromo-N-phenylacetamide suitable for further applications. Recrystallization is a common and effective method.[7]

Procedure:

  • Transfer the crude 2-bromo-N-phenylacetamide to a clean Erlenmeyer flask.

  • Add a minimal amount of hot ethyl acetate to dissolve the crude product completely.

  • If there are any insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature. Crystals of the purified product should start to form.

  • To maximize the yield, place the flask in an ice bath for 30 minutes.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold ethyl acetate.

  • Dry the purified crystals under vacuum to remove any residual solvent. The expected melting point of the purified product is between 131-135°C.[7]

Analytical Characterization

To ensure the identity and purity of the synthesized or purchased 2-bromo-N-phenylacetamide, a combination of analytical techniques should be employed.

ParameterMethodExpected Result
Identity ¹H NMR (CDCl₃)δ 4.01 (s, 2H), 7.18 (m, 1H), 7.36 (m, 2H), 7.54 (d, 2H), 8.09 (s, 1H)[7]
¹H NMR (DMSO-d₆)Spectral data available[8]
¹³C NMRData available from spectral databases.
Mass Spectrometry (GC-MS)Molecular ion peak consistent with the molecular weight (214.06 g/mol ). Top mass-to-charge ratio (m/z) peaks at 93, 213, and 215.[9]
IR SpectroscopyCharacteristic peaks for N-H stretching, C=O stretching (amide I), and N-H bending (amide II).
Purity Gas Chromatography (GC)Purity typically >95.0% for commercial grades.[2]
Melting Point131-135 °C[7]
Chemical Structure and Reaction Diagram

Caption: Chemical structure and synthesis reaction of 2-bromo-N-phenylacetamide.

Applications in Research and Drug Development

High-purity 2-bromo-N-phenylacetamide is a versatile reagent with several applications in the pharmaceutical and life sciences sectors.

  • Intermediate in Organic Synthesis: It serves as a key precursor for the synthesis of a wide range of more complex molecules, particularly heterocyclic compounds. The reactive bromine atom allows for facile introduction of the N-phenylacetamide moiety into various molecular scaffolds.

  • Fragment for Compound Libraries: N-aryl acetamide derivatives are important components in the generation of compound libraries for drug discovery.[10] These libraries are then screened for biological activity against various therapeutic targets.

  • Development of Novel Therapeutic Agents:

    • Anticancer Agents: Derivatives of 2-bromo-N-phenylacetamide have been investigated for their potential as anticancer agents. For instance, certain conjugates have shown activity as carbonic anhydrase inhibitors with antiproliferative effects.[11]

    • Antifungal Agents: 2-Bromo-N-phenylacetamide has demonstrated significant fungicidal activity against various Candida species, including fluconazole-resistant strains.[8] It has also shown efficacy against Candida albicans biofilms, making it a promising lead compound for the development of new antifungal drugs.[8]

Conclusion

2-Bromo-N-phenylacetamide (CAS 5326-87-4) is a pivotal reagent for researchers and professionals in drug development. Its utility as a synthetic intermediate and a building block for bioactive molecules is well-established. This guide has provided a comprehensive overview of its procurement from reliable suppliers, detailed protocols for its synthesis and purification, and a summary of its analytical characterization and applications. By understanding these key aspects, scientists can confidently and effectively incorporate high-purity 2-bromo-N-phenylacetamide into their research and development workflows, ultimately contributing to the advancement of medicinal chemistry and pharmaceutical sciences.

References

  • A Comparative Guide to the Synthesis of N-Aryl-2-phenylacetamides: Evaluating the Efficacy of 2-Bromo-2-phenylacetyl Chloride. Benchchem.
  • 2-Bromo-N-methylacetanilide synthesis. ChemicalBook.
  • 2-Bromo-N-phenylacetamide | 5326-87-4 | TCI EUROPE N.V. Tokyo Chemical Industry.
  • 2-BROMO-N-PHENYL-ACETAMIDE. CymitQuimica.
  • CAS 5326-87-4 2-Bromo-N-phenyl-acetamide. Alfa Chemistry.
  • 2-Bromo-N-phenylacetamide | 5326-87-4 | Tokyo Chemical Industry Co., Ltd.(APAC).
  • 2-Bromo-N-phenylacetamide suppliers and producers. BuyersGuideChem.
  • Supplier CAS No 5326-87-4. BuyersGuideChem.
  • Synthesis routes of 2-Bromo-N-phenylacetamide. Benchchem.
  • 2-Bromo-N-phenylacetamide | 5326-87-4 | Tokyo Chemical Industry (India) Pvt. Ltd.
  • eMolecules 2-Bromo-N-phenylacetamide | 5326-87-4 | MFCD00462518 | 5g.
  • 2-Bromo-N-phenylacetamide | C8H8BrNO | CID 94818. PubChem.
  • Phenylacetamide. Organic Syntheses Procedure.
  • Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. PMC.
  • 2-Bromo-N-phenylacetamide | 5326-87-4 | TCI AMERICA. Tokyo Chemical Industry.
  • 1 H NMR spectrum (400 MHz, DMSO-d 6 ) of compound 2-Bromo-N-phenylacetamide (A1Br). ResearchGate.
  • 2-Bromo-N-methyl-N-phenylacetamide | CAS#:29182-97-6. Chemsrc.
  • An In-depth Technical Guide to the Synthesis of 2-Bromo-2-phenylacetyl chloride from Phenylacetic Acid. Benchchem.
  • The Role of 2-Bromo-N-isopropylacetamide in Advancing Pharmaceutical Research.
  • 2-bromo-N-methyl-N-phenylacetamide (29182-97-6). Chemchart.
  • 2-bromo-N-phenylacetamide AldrichCPR. Sigma-Aldrich.
  • 2-Bromo-N-methyl-N-phenylacetamide | 29182-97-6. Sigma-Aldrich.
  • (PDF) 2-Bromo-N-(4-bromophenyl)acetamide. ResearchGate.
  • Use of Bromine and Bromo-Organic Compounds in Organic Synthesis | Chemical Reviews.
  • 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI.
  • p-BROMOPHENACYL BROMIDE. Organic Syntheses Procedure.
  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. PMC.
  • Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. ResearchGate.

Sources

Methodological & Application

synthesis of 2-Bromo-2-phenylacetamide from phenylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 2-Bromo-2-phenylacetamide

Part 1: Executive Summary & Strategic Rationale

The synthesis of This compound (also known as


-bromophenylacetamide) represents a critical functionalization of the benzylic carbon in phenylacetamide. This intermediate is highly valued in medicinal chemistry for the synthesis of heterocycles (e.g., oxazoles, thiazoles) and as a precursor for 

-lactams and anticonvulsant agents.

While many protocols synthesize this moiety via the acid chloride of phenylacetic acid, this guide focuses on the direct radical


-bromination  of phenylacetamide. This approach bypasses the need for corrosive thionyl chloride and hydrolytically unstable acid chlorides, offering a streamlined "one-pot" transformation.

Key Technical Advantages of this Protocol:

  • Atom Economy: Utilizes N-Bromosuccinimide (NBS) as a precise bromine source, minimizing waste compared to liquid bromine.

  • Selectivity: Exploits the thermodynamic stability of the benzylic radical to favor

    
    -bromination over 
    
    
    
    -bromination or aromatic ring substitution.
  • Scalability: The reaction relies on filtration and recrystallization, avoiding tedious chromatographic separations.

Part 2: Scientific Principles & Mechanistic Logic

The Chemoselectivity Challenge

Phenylacetamide presents three potential sites for bromination:

  • The Aromatic Ring: Activated by the alkyl side chain (ortho/para directors).

  • The Nitrogen Atom: Amide nitrogens can form N-bromo species (Hofmann rearrangement precursors).

  • The

    
    -Carbon (Benzylic):  The target site.
    

Why this Protocol Works: Under Wohl-Ziegler conditions (non-polar solvent, radical initiator, reflux), the reaction is driven by the stability of the intermediate radical. The benzylic radical formed at the


-position is resonance-stabilized by both the phenyl ring and the amide carbonyl. This stabilization energy (

) significantly lowers the activation energy for hydrogen abstraction at this specific site, making it kinetically superior to ring bromination.
Reaction Mechanism (Radical Chain Pathway)

The reaction proceeds via a free-radical chain mechanism initiated by AIBN (Azobisisobutyronitrile).

Radical_Bromination_Mechanism AIBN Initiation: AIBN (Heat) → 2 R• + N2 Br_Gen Br• Generation: R• + NBS → R-Br + Succinimidyl• AIBN->Br_Gen H_Abstract Propagation 1: Succinimidyl• + Substrate → Benzylic Radical (•CH) + Succinimide Br_Gen->H_Abstract Prod_Form Propagation 2: Benzylic Radical + NBS → Product (C-Br) + Succinimidyl• H_Abstract->Prod_Form Rate Determining Step Prod_Form->H_Abstract Chain Cycle Term Termination: Radical Recombination Prod_Form->Term

Figure 1: Mechanistic pathway for the AIBN-initiated bromination of phenylacetamide.

Part 3: Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[1][2]RoleCritical Quality Attribute (CQA)
Phenylacetamide 135.161.0SubstrateDry, finely powdered
N-Bromosuccinimide (NBS) 177.981.05Bromine SourceMust be white. Yellow NBS contains

and causes side reactions. Recrystallize from water if yellow.
AIBN 164.210.05InitiatorStore at 4°C. Do not use if solid is fused/discolored.
1,2-Dichloroethane (DCE) 98.96SolventSolventAnhydrous.

is a traditional alternative but DCE is less toxic.
Step-by-Step Methodology

Safety Warning:


-Haloamides are potential lachrymators  (tear agents) and skin irritants. All operations must be performed in a functioning fume hood. Wear nitrile gloves and safety goggles.

Step 1: Reaction Setup

  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with Phenylacetamide (13.5 g, 100 mmol) and N-Bromosuccinimide (18.7 g, 105 mmol) .

  • Add 1,2-Dichloroethane (100 mL) . The solids may not fully dissolve at room temperature; this is normal.

  • Add AIBN (0.82 g, 5 mmol) in one portion.

    • Expert Tip: Degas the solvent with

      
       bubbling for 10 minutes prior to addition to prevent oxygen from quenching the radical chain.
      

Step 2: Initiation & Reflux

  • Connect the condenser to a nitrogen line (positive pressure).

  • Heat the mixture to reflux (approx. 83°C for DCE).

  • Observation: The reaction is exothermic once initiated. You may observe a vigorous "boil-up" after 10-15 minutes. Ensure cooling water is flowing efficiently.

  • Maintain reflux for 2–3 hours .

    • Endpoint: The reaction is complete when the dense, sinking NBS solid is replaced by lighter, floating Succinimide solid on the surface of the solvent.

Step 3: Workup (The "Hot Filtration" Method)

  • Cool the reaction mixture to approximately 40°C (warm, but not boiling).

  • Filter the mixture through a sintered glass funnel or a fluted filter paper while still warm.

    • Rationale: Succinimide is insoluble in non-polar organic solvents. Filtration removes the byproduct immediately.

  • Wash the filter cake with 20 mL of warm DCE.

  • Combine the filtrate and washings.

Step 4: Isolation & Purification

  • Evaporate the solvent under reduced pressure (Rotovap) to yield a crude solid (often pale yellow/orange).

  • Recrystallization: Dissolve the crude solid in a minimum amount of boiling Toluene or Ethanol/Water (9:1) .

  • Allow to cool slowly to room temperature, then refrigerate at 4°C for 2 hours.

  • Filter the white crystalline product and dry under vacuum.

Part 4: Process Validation & Troubleshooting

Analytical Specifications
TestExpected ResultInterpretation
Appearance White crystalline needlesYellowing indicates free

or impurities.
Melting Point 129–132°CLower MP indicates unreacted amide or succinimide contamination.

NMR (

)

5.35 (s, 1H,

-Br)
Diagnostic singlet. The starting material

appears at

3.6.
TLC (

)

~0.6 (EtOAc/Hex 1:1)
Product is less polar than succinimide but more polar than starting material.
Troubleshooting Guide
  • Problem: Reaction turns dark brown/red immediately.

    • Cause: High concentration of free

      
       or 
      
      
      
      generation leading to ionic bromination.
    • Solution: Ensure NBS is pure white. Add a scavenger like

      
       (anhydrous, 1-2g) to the reaction to neutralize HBr if using acid-sensitive substrates.
      
  • Problem: Incomplete conversion after 4 hours.

    • Cause: Old initiator or oxygen quenching.

    • Solution: Add a second portion of AIBN (2 mmol) and continue reflux. Ensure nitrogen atmosphere is maintained.

Part 5: Workflow Visualization

Synthesis_Workflow Start Start: Phenylacetamide + NBS Solvent: DCE Reflux Reflux (83°C) Initiator: AIBN Time: 2-3 Hours Start->Reflux Check Check Endpoint: Floating Succinimide? Reflux->Check Check->Reflux No (Add AIBN) Filter Hot Filtration Remove Succinimide solid Check->Filter Yes Evap Evaporation Remove Solvent Filter->Evap Recryst Recrystallization Solvent: Toluene Evap->Recryst Final Final Product: This compound Recryst->Final

Figure 2: Operational workflow for the synthesis and purification of this compound.

References

  • Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. Chemical Reviews, 43(2), 271–317. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Horner, L., & Winkelmann, E. H. (1959). Newer Methods of Preparative Organic Chemistry: N-Bromosuccinimide. Angewandte Chemie, 71(11), 349-365.
  • BenchChem. (2025). 2-Bromo-2-phenylacetyl Chloride in the Synthesis of Pharmaceuticals. Link (Context for downstream applications of

    
    -bromo phenylacetamides).
    
  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Link

Sources

Application Note: Regioselective Bromination of Phenylacetamide with NBS

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the bromination of phenylacetamide (2-phenylacetamide) using N-Bromosuccinimide (NBS). It addresses the critical challenge of regioselectivity , distinguishing between benzylic (


-carbon) bromination, aromatic ring bromination, and N-bromination based on reaction conditions.


)

Introduction & Mechanistic Overview

Phenylacetamide presents a unique challenge in halogenation due to its three distinct reactive sites. The selectivity of N-bromosuccinimide (NBS) is not intrinsic but is strictly dictated by the reaction environment (solvent, catalyst, and initiation method).

The Three Competitive Pathways
  • Pathway A: Benzylic (

    
    -) Bromination (Radical Substitution) 
    
    • Target: 2-Bromo-2-phenylacetamide (

      
      ).
      
    • Mechanism: Wohl-Ziegler radical chain reaction.[1]

    • Conditions: Non-polar solvent (CCl

      
      , Benzene, or PhCF
      
      
      
      ), Radical Initiator (AIBN/BPO), Reflux.[1][2][3]
    • Utility: Precursor for heterocycle synthesis (e.g., oxazoles, imidazoles) and

      
      -amino acids.
      
  • Pathway B: Aromatic Ring Bromination (Electrophilic Substitution)

    • Target: 2-(4-Bromophenyl)acetamide (

      
      ).
      
    • Mechanism: Electrophilic Aromatic Substitution (EAS).

    • Conditions: Polar solvent (MeCN, DMF, H

      
      O), Acid Catalyst (PTSA, Silica), Room Temperature.
      
    • Utility: Intermediate for cross-coupling reactions (Suzuki, Buchwald-Hartwig).

  • Pathway C: N-Bromination (Hofmann Precursor)

    • Target: N-Bromo-2-phenylacetamide (

      
      ).
      
    • Mechanism: Ionic substitution at nitrogen.

    • Conditions: Basic aqueous media or uncatalyzed reaction in polar aprotic solvents.

    • Note: Often a transient intermediate leading to the Hofmann rearrangement (degradation to benzylamine).

Mechanistic Decision Tree

The following diagram illustrates the divergence of reaction pathways based on experimental conditions.

BrominationPathways Start Phenylacetamide (Ph-CH2-CONH2) NBS + NBS Start->NBS Cond_Radical Non-Polar Solvent (CCl4/PhCF3) Initiator (AIBN) Reflux NBS->Cond_Radical Radical Path Cond_Ionic Polar Solvent (MeCN/DMF) Acid Cat. (PTSA) Room Temp NBS->Cond_Ionic EAS Path Cond_Basic Basic Conditions (NaOH/H2O) NBS->Cond_Basic Ionic Path Prod_Alpha Alpha-Bromination (Ph-CH(Br)-CONH2) Cond_Radical->Prod_Alpha Prod_Ring Para-Bromination (4-Br-Ph-CH2-CONH2) Cond_Ionic->Prod_Ring Prod_N N-Bromination (Ph-CH2-CONHBr) Cond_Basic->Prod_N

Figure 1: Divergent reaction pathways for Phenylacetamide + NBS controlled by solvent and catalyst.

Experimental Protocols

Protocol A: Benzylic ( -) Bromination (Radical)

Objective: Synthesis of this compound via Wohl-Ziegler reaction. Scope: This protocol favors the formation of the benzylic radical stabilized by the phenyl ring and the amide carbonyl.

Reagents:

  • Phenylacetamide (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv) - Recrystallize from water before use to remove free Br

    
    .
    
  • AIBN (Azobisisobutyronitrile) (0.05 equiv) or Benzoyl Peroxide (BPO).

  • Solvent:

    
    -Trifluorotoluene (PhCF
    
    
    
    ) (Green alternative to CCl
    
    
    ) or Dichloromethane (DCM).

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to an inert gas line (Nitrogen/Argon).

  • Dissolution: Dissolve Phenylacetamide (10 mmol) in anhydrous PhCF

    
     (30 mL).
    
  • Addition: Add NBS (10.5 mmol) and AIBN (0.5 mmol) to the solution.

  • Initiation: Heat the mixture to reflux (approx. 80-100°C depending on solvent).

    • Visual Cue: The dense NBS solid (bottom) will gradually convert to succinimide (low density, floats to top).

  • Monitoring: Monitor by TLC (Hexane:EtOAc 7:3). Reaction is typically complete in 2-4 hours.

  • Workup:

    • Cool to Room Temperature (RT).

    • Filter off the precipitated succinimide.

    • Wash the filtrate with water (2 x 15 mL) to remove traces of succinimide.

    • Dry organic layer over anhydrous MgSO

      
      .
      
  • Purification: Evaporate solvent under reduced pressure. Recrystallize from Ethanol/Hexane if necessary.

Critical Control Point: Strictly anhydrous conditions are required to prevent hydrolysis of the


-bromo amide to the 

-hydroxy amide.
Protocol B: Para-Ring Bromination (EAS)

Objective: Synthesis of 2-(4-bromophenyl)acetamide via Electrophilic Aromatic Substitution. Scope: Polar solvents stabilize the ionic transition state, favoring ring substitution over radical abstraction.

Reagents:

  • Phenylacetamide (1.0 equiv)

  • NBS (1.0 equiv)[4][5][6]

  • Catalyst: p-Toluenesulfonic acid (PTSA) (0.1 equiv) or NH

    
    OAc (0.1 equiv).
    
  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Methodology:

  • Setup: 100 mL round-bottom flask with stir bar. Shield from bright light (wrap in foil) to suppress radical pathways.

  • Reaction: Dissolve Phenylacetamide (10 mmol) in MeCN (20 mL).

  • Activation: Add PTSA (1 mmol) and stir for 5 minutes.

  • Bromination: Add NBS (10 mmol) portion-wise over 10 minutes at RT.

  • Incubation: Stir at RT for 6-12 hours.

    • Note: If reaction is sluggish, heat mildly to 40°C.

  • Quench: Pour reaction mixture into ice-cold water (100 mL). The product usually precipitates.

  • Isolation: Filter the solid precipitate. Wash with cold water and hexanes.

  • Purification: Recrystallize from Ethanol.

Data Summary Table:

ParameterProtocol A (Radical)Protocol B (Ionic)
Primary Product

-Bromo-phenylacetamide
4-Bromophenylacetamide
Solvent PhCF

, CCl

, Benzene
MeCN, DMF, H

O
Catalyst/Initiator AIBN, Light, PeroxidesPTSA, Silica, NH

OAc
Temperature Reflux (>80°C)RT to 40°C
Light Exposure Required (or Heat)Avoid (Dark)
Mechanism Homolytic Cleavage (Radical)Heterolytic Cleavage (Ionic)

Troubleshooting & Optimization

Controlling N-Bromination (Side Reaction)

A common failure mode is the formation of N-bromo-phenylacetamide, which may rearrange or degrade.

  • Symptom: Loss of product mass, formation of benzylamine derivatives (Hofmann), or positive starch-iodide test in the absence of NBS.

  • Cause: Presence of base or insufficient acidity.[7]

  • Solution: In Protocol B, ensure slightly acidic conditions (PTSA) to protonate the amide oxygen/nitrogen, making the N-H bond less susceptible to substitution and directing Br

    
     to the ring.
    
Handling NBS[1][2][4][5][6][8][9][10][11][12][13]
  • Purity Check: Degraded NBS is yellow (contains Br

    
    ). Recrystallize from hot water (dissolve at 90°C, cool rapidly) and dry in a desiccator before use for Protocol A.
    
  • Stoichiometry: Use exact 1:1 equivalents for Ring Bromination to avoid di-bromination (ortho/para). Use slight excess (1.05-1.1) for Radical Bromination to drive completion.

Visualization of Radical Mechanism (Protocol A)

The following graph details the propagation cycle for the benzylic bromination.

RadicalMechanism Init Initiation: NBS -> Br• Prop1 H-Abstraction: Ph-CH2-CONH2 + Br• -> Ph-CH(•)-CONH2 + HBr Init->Prop1 Prop2 Regeneration: HBr + NBS -> Succinimide + Br2 Prop1->Prop2 Generates HBr Prop3 Product Formation: Ph-CH(•)-CONH2 + Br2 -> Ph-CH(Br)-CONH2 + Br• Prop2->Prop3 Generates Br2 in situ Prop3->Prop1 Chain Propagation (Br•)

Figure 2: Wohl-Ziegler radical chain mechanism for the alpha-bromination of phenylacetamide.[8]

References

  • BenchChem. Synthesis routes of 2-Bromo-N-phenylacetamide and related amides. BenchChem.[1][7][9][10][11] Link

  • Organic Syntheses. Phenylacetamide Synthesis and Properties. Org.[7][12][13][14][9][11][15][16] Synth. 1952, 32,[16] 92. Link

  • Vekariya, R. H., et al. Solvent and Catalyst Free, Regioselective α-Bromination of Aralkyl Ketones Using N-Bromosuccinimide (NBS). Current Microwave Chemistry, 2015. Link

  • Master Organic Chemistry. NBS (N-Bromosuccinimide) Reagent Guide: Allylic and Benzylic Bromination.Link

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS) in Organic Synthesis.Link

  • BenchChem. Application Notes: N-Bromosuccinimide (NBS) Bromination of 3-Methylacetophenone.[1]Link

Sources

reaction of alpha-bromophenylacetyl chloride with ammonia

Application Note: Chemoselective Amidation of -Bromophenylacetyl Chloride

Executive Summary

The reaction between


-bromophenylacetyl chlorideammonia

  • Kinetic Product: Under controlled, low-temperature conditions, the reaction proceeds via Nucleophilic Acyl Substitution to yield

    
    -bromophenylacetamide .
    
  • Thermodynamic/Secondary Product: With excess ammonia and elevated temperatures, the

    
    -bromo group undergoes Nucleophilic Aliphatic Substitution (
    
    
    )
    to yield
    
    
    -aminophenylacetamide
    (Phenylglycine amide).

This guide provides protocols for isolating the

Mechanistic Insight & Reaction Pathways[1][2][3][4]

The Competitive Landscape

The acyl chloride moiety is significantly more reactive (


  • Path A (Amidation): Rapid attack at the carbonyl carbon. This is the dominant pathway at

    
    .
    
  • Path B (Amination): Displacement of the bromide. This typically occurs after amide formation if excess ammonia and heat are applied (

    
    ).
    
Reaction Pathway Diagram

The following flow chart illustrates the bifurcation between the kinetic and thermodynamic outcomes.

ReactionPathwayStartα-Bromophenylacetyl Chloride+ NH3 (1 eq)IntermediateTetrahedral IntermediateStart->IntermediateNucleophilic Attack(Fast)ByproductElimination Product(α-Phenyl-α-bromo Ketene)Start->ByproductBase Induced Elimination(Minor Side Path)Product1α-Bromophenylacetamide(Kinetic Product)Intermediate->Product1- HCl(Elimination)SideRxnExcess NH3 / Heat (>40°C)Product1->SideRxnSecondary AttackProduct2Phenylglycine Amide(Thermodynamic Product)SideRxn->Product2SN2 Displacement(- HBr)

Figure 1: Mechanistic pathway showing the sequential formation of the amide and the amino-amide.

Safety & Handling (Critical)


-Bromophenylacetyl Chloridelachrymatorcorrosive agent
  • Hazards: Causes severe skin burns, eye damage, and respiratory irritation. Hydrolyzes rapidly in moist air to release HCl and HBr gases.

  • Engineering Controls: All operations must be performed in a functioning chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and chemical splash goggles. A face shield is recommended during the addition phase.

  • Quenching: Quench excess acid chloride with methanol or aqueous sodium bicarbonate slowly to manage gas evolution.

Experimental Protocols

Protocol A: Selective Synthesis of -Bromophenylacetamide

Objective: Isolate the bromoamide while preventing bromine displacement. Scale: 10 mmol basis (adaptable).

Materials
ReagentMW ( g/mol )Equiv.[1][2][3]AmountRole

-Bromophenylacetyl Chloride
233.491.02.33 gSubstrate
Ammonia (0.5M in Dioxane or gas)17.032.1~42 mLNucleophile/Base
Dichloromethane (DCM)84.93Solvent50 mLSolvent
Alternative: Aqueous

35.05Not Recommended for high purity-Causes hydrolysis

Note: Using anhydrous ammonia in dioxane or bubbling

Step-by-Step Methodology
  • Preparation: Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Solvation: Charge the RBF with

    
    -bromophenylacetyl chloride (2.33 g) and anhydrous DCM (40 mL).
    
  • Cooling (Critical): Submerge the flask in an ice/salt bath (-10°C) . Allow the internal temperature to equilibrate.

  • Addition:

    • If using solution: Add the ammonia solution (in dioxane/ether) dropwise over 30 minutes. Maintain internal temp

      
      .
      
    • If using gas: Bubble anhydrous

      
       gas slowly through the solution for 15 minutes.
      
    • Observation: A white precipitate (Ammonium Chloride,

      
      ) will form immediately.
      
  • Reaction: Stir at

    
     for 1 hour. Do not  warm to room temperature if strict stoichiometry is not controlled, as local heating can trigger 
    
    
    .
  • Work-up:

    • Filter the reaction mixture through a sintered glass funnel to remove solid

      
      .
      
    • Wash the filtrate with cold 5%

      
       (2 x 20 mL) to remove traces of HCl/Acid.
      
    • Wash with Brine (20 mL).

    • Dry organic layer over anhydrous

      
      .[2]
      
  • Isolation: Concentrate the solvent in vacuo at low temperature (

    
    ).
    
  • Purification: Recrystallize from Ethanol/Hexane if necessary.

    • Expected Yield: 85-95%

    • Appearance: White to off-white crystalline solid.

Protocol B: Synthesis of Phenylglycine Amide (Amino-Amide)

Objective: Full conversion to the

Methodology
  • Setup: Use a pressure tube or sealed vessel if using ammonia gas, or a reflux setup.

  • Reagents: Dissolve

    
    -bromophenylacetyl chloride (1 equiv) in Ethanol or Methanol.
    
  • Addition: Add concentrated aqueous ammonia (

    
    ) in large excess (10 equiv).
    
  • Reaction: Heat the mixture to 50-60°C for 4-6 hours.

    • Note: The solvent choice (alcohol) facilitates the solubility of the intermediate and the

      
       attack.
      
  • Work-up: Concentrate to dryness. The residue will contain the product hydrobromide/hydrochloride. Neutralize with free base resin or carbonate to isolate the free amine.

Data Analysis & Troubleshooting

Analytical Comparison
Feature

-Bromophenylacetamide
Phenylglycine Amide
IR (C=O) ~1660-1680

(Amide I)
~1660-1690

IR (N-H) 3150-3350

(Doublet)
Broad band (Amine + Amide)
1H NMR (

-H)
Singlet ~5.3-5.5 ppmSinglet ~4.5 ppm (Shifted upfield)
Solubility Soluble in DCM, EtOAcSoluble in Water, Alcohols
Troubleshooting Guide
ProblemProbable CauseCorrective Action
Low Yield / Acid Formation Hydrolysis due to wet solvent or aqueous ammonia.Use anhydrous DCM/THF and ammonia in dioxane or gas. Ensure glassware is dry.
Yellow/Brown Oil Decomposition or Elimination (Ketene formation).Maintain Temp

. Add ammonia more slowly to prevent exotherms.
Mixture of Products Partial amination (S_N2).Reduce reaction time. Ensure temperature does not exceed 5°C. Reduce excess ammonia.
Lachrymatory Fumes Unreacted Acyl Chloride.Quench with MeOH before disposal. Ensure full conversion via TLC.

Experimental Workflow Diagram

The following diagram outlines the decision-making process for the researcher to select the correct protocol.

WorkflowInputStart:α-Bromophenylacetyl ChlorideDecisionTarget Molecule?Input->DecisionPathAPath A: Bromoamide(Heterocycle Precursor)Decision->PathAKinetic ControlPathBPath B: Aminoamide(Phenylglycine deriv.)Decision->PathBThermodynamic ControlCondAConditions:DCM, 0°C, 2.1 eq NH3PathA->CondAOutput1Isolate α-BromophenylacetamideCondA->Output1CondBConditions:EtOH, 60°C, Excess NH4OHPathB->CondBOutput2Isolate Phenylglycine AmideCondB->Output2

Figure 2: Operational workflow for selecting reaction conditions based on the desired target.

References

  • BenchChem. (2025).[2][4] Synthesis of 2-Bromo-2-phenylacetyl chloride and Amide Derivatives.[2] Retrieved from

  • Organic Syntheses. (1921).[1] p-Bromophenacyl Bromide (Analogous alpha-halo ketone reactivity).[1] Org.[5][1][6][7] Synth. 1921, 1,[3] 10.

  • Clark, J. (2023). The Reaction of Acyl Chlorides with Ammonia and Primary Amines.[5][4][6][8][9] ChemGuide.

  • Fisher Scientific. (2025). Safety Data Sheet: alpha-Bromophenylacetyl Chloride.[10]

  • Frontiers in Bioengineering and Biotechnology. (2020). Chemoenzymatic enantioselective synthesis of phenylglycine amide.[11]

Application Note: High-Efficiency Synthesis of Anticonvulsant Scaffolds Using 2-Bromo-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the utility of 2-Bromo-2-phenylacetamide (CAS: 5326-87-4) as a critical electrophilic intermediate in the synthesis of anticonvulsant agents, specifically targeting the Hydantoin and Oxazolidinedione pharmacophores. While traditional pathways often utilize Bucherer-Bergs conditions starting from ketones, the use of the


-bromoamide intermediate allows for regio-controlled substitution and cyclization under milder conditions.

This guide provides a validated protocol for the synthesis of 5-Phenylhydantoin , a core scaffold for anticonvulsants (analogous to Phenytoin and Mephenytoin), utilizing this compound as the branching point.

Scientific Background & Mechanism[1][2][3][4][5]

The Anticonvulsant Pharmacophore

The "ureide" structure (N-C=O) is the common denominator in major anticonvulsant classes:

  • Hydantoins: (e.g., Phenytoin) Cyclic ureides.

  • Oxazolidinediones: (e.g., Trimethadione) Cyclic ureides with an oxygen substitution.

  • Acetylureas: (e.g., Phenacemide) Open-chain ureides.

This compound serves as a "chassis" for these molecules because the


-carbon is activated by both the phenyl ring (benzylic resonance) and the amide group (electron withdrawal), making it highly susceptible to nucleophilic attack (

) by urea or cyanates.
Reaction Pathway Logic

The synthesis proceeds via a two-stage mechanism:

  • Nucleophilic Substitution: The nitrogen of urea attacks the

    
    -carbon, displacing the bromide ion. This forms the open-chain ureide intermediate (structurally related to Phenacemide ).
    
  • Cyclization: Under thermal or acidic conditions, the primary amide nitrogen attacks the urea carbonyl, expelling ammonia to close the imidazolidine-2,4-dione (hydantoin) ring.

ReactionPathway cluster_legend Pharmacophore Evolution Start Phenylacetic Acid Inter1 α-Bromo Phenylacetyl Chloride Start->Inter1 Br2 / PCl3 (HVZ Reaction) Inter2 2-Bromo-2- phenylacetamide (The Intermediate) Inter1->Inter2 NH3 (g) (Amidation) Ureide Phenacemide Derivative (Open Chain Ureide) Inter2->Ureide Urea, Ethanol (SN2 Substitution) Product 5-Phenylhydantoin (Anticonvulsant Scaffold) Ureide->Product H+ / Heat (-NH3 Cyclization)

Figure 1: Synthetic pathway from precursor acid to the final anticonvulsant scaffold.

Experimental Protocols

Safety Pre-Check
  • This compound: Potent lachrymator and skin irritant. Handle only in a functioning fume hood.

  • Bromine (

    
    ):  Highly corrosive and toxic.
    
  • Ammonia: Inhalation hazard.

Protocol A: Synthesis of the Intermediate

Note: If this compound is not purchased commercially, it must be synthesized fresh to avoid hydrolysis.

Reagents:

  • Phenylacetic acid (13.6 g, 0.1 mol)

  • Thionyl Chloride (

    
    ) or 
    
    
    
    (excess)
  • N-Bromosuccinimide (NBS) (1.1 eq) or Bromine (

    
    )
    
  • Ammonium Hydroxide (25% aq) or Ammonia gas

Procedure:

  • Halogenation: In a round-bottom flask, dissolve phenylacetic acid in

    
     (or Ethyl Acetate for green chemistry). Add NBS (19.6 g) and a catalytic amount of HBr or AIBN. Reflux for 2 hours until the 
    
    
    
    -bromo acid is formed (monitor by TLC).
  • Acyl Chloride Formation: Convert the crude

    
    -bromo acid to the acid chloride by adding thionyl chloride (15 mL) and refluxing for 1 hour. Remove excess 
    
    
    
    under vacuum.
  • Amidation: Dissolve the oily residue (

    
    -bromophenylacetyl chloride) in dry dichloromethane (DCM). Cool to 0°C.[1]
    
  • Addition: Slowly bubble anhydrous ammonia gas or add dropwise to a stirred solution of ammonium hydroxide (keep temperature <10°C to prevent hydrolysis of the Br).

  • Workup: Filter the white precipitate. Wash with cold water to remove ammonium chloride salts. Recrystallize from ethanol.

    • Yield Target: 75-85%

    • Appearance: White crystalline needles.

Protocol B: Application - Synthesis of 5-Phenylhydantoin

This protocol converts the intermediate into the active anticonvulsant scaffold.

Reagents:

  • This compound (4.28 g, 20 mmol)

  • Urea (2.40 g, 40 mmol) - Excess ensures substitution over elimination.

  • Ethanol (Absolute, 30 mL)

  • Glacial Acetic Acid (5 mL)

Procedure:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Mixing: Add this compound and Urea to the ethanol. Add the acetic acid (catalyst for cyclization).[2]

  • Reaction: Heat the mixture to reflux (approx. 78-80°C) for 6–8 hours.

    • Checkpoint: The solution will initially clear, then a white precipitate (the ureide) may form, which will eventually redissolve or convert as cyclization proceeds.

  • Cyclization Drive: If the intermediate ureide precipitates, add 2 mL of 6M HCl and continue reflux for 1 hour to force ring closure.

  • Isolation: Pour the hot reaction mixture into 100 mL of ice-cold water. Stir vigorously for 15 minutes.

  • Purification: Filter the crude precipitate. Recrystallize from hot water or dilute ethanol.

Data Summary Table:

ParameterSpecification
Precursor This compound (

)
Reagent Urea (

)
Product 5-Phenylhydantoin (

)
Theoretical Yield 3.52 g
Typical Yield 60 - 70%
Melting Point 178 - 180°C (Lit. Value)
Reaction Type

Substitution followed by Condensation

Analytical Validation

To validate the transformation, researchers should monitor the disappearance of the unique methine proton attached to the bromine.

NMR Characterization (Proton)
  • Starting Material (this compound):

    • 
       5.3-5.5 ppm (s, 1H, CH -Br). The electronegative Br shifts this proton downfield.
      
    • 
       7.3-7.5 ppm (m, 5H, Ar-H).
      
  • Product (5-Phenylhydantoin):

    • 
       5.1-5.2 ppm (s, 1H, CH -Ring). Shift changes due to the nitrogen attachment.
      
    • 
       8.5 ppm & 10.8 ppm (s, broad, NH). Appearance of two distinct amide protons in the hydantoin ring.
      
Mechanism Visualization

The following diagram illustrates the critical electron flow during the cyclization phase, confirming why the amide nitrogen is the nucleophile in the second step.

Mechanism Step1 Nucleophilic Attack (Urea NH2 attacks C-Br) Intermediate Intermediate Ureide (Ph-CH(NHCONH2)-CONH2) Step1->Intermediate - HBr Step2 Cyclization (Amide N attacks Carbonyl) Intermediate->Step2 Heat / H+ Final 5-Phenylhydantoin + NH3 Step2->Final Ring Closure

Figure 2: Mechanistic flow of the cyclization reaction.

Troubleshooting & Optimization

  • Low Yield: If the yield is <50%, it is likely that the intermediate ureide (Phenacemide derivative) did not cyclize. Increase the reflux time or add a stronger acid catalyst (HCl) in the final hour.

  • Side Products: Elimination of HBr to form

    
    -phenylacrylamide can occur if the reaction is too basic. Ensure the urea is not contaminated with strong alkali and maintain neutral-to-acidic conditions.
    
  • Coloration: A yellow/orange tint indicates oxidation of the phenol ring or residual bromine. Wash the crude solid with a dilute sodium thiosulfate solution.

References

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470. [Link]

  • U.S. National Institutes of Health. (n.d.). Phenacemide - Drug Information. MedlinePlus. Retrieved from [Link]

Sources

synthesis of oxazoles from 2-Bromo-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Synthesis of 5-Aminooxazoles via Lewis Acid-Mediated Ritter-Type Cyclization of 2-Bromo-2-phenylacetamide

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a comprehensive, self-validating methodology for the construction of highly substituted 5-aminooxazole scaffolds using a reversed-polarity (umpolung) carbocation strategy.

Mechanistic Rationale & Causality

The oxazole ring is a privileged pharmacophore found extensively in kinase inhibitors, anticonvulsants, and anti-inflammatory agents[1]. Traditional methods for synthesizing oxazoles, such as the Robinson-Gabriel cyclization, often require harsh dehydrating conditions that are incompatible with sensitive functional groups.

This application note details an alternative, highly efficient approach: the Ritter-type cyclization of α-halo amides . By utilizing this compound as a bifunctional building block, we can access 2-substituted-4-phenyl-oxazol-5-amines in a single pot[2].

The Causality of the Chemical Design: Typically, α-halo amides undergo standard


 nucleophilic substitution due to the electron-withdrawing nature of the carbonyl group. However, by introducing a strong, halophilic Lewis acid such as Trimethylsilyl trifluoromethanesulfonate (TMSOTf), the bromide leaving group is forcibly abstracted. This generates a highly electrophilic α-carbamoyl carbocation —a reversed-polarity equivalent of an enolate[3].

Because this carbocation is extremely reactive, it can be intercepted by weakly nucleophilic nitriles (e.g., acetonitrile) to form a nitrilium ion intermediate. The adjacent amide oxygen, acting as an internal nucleophile, rapidly attacks the nitrilium carbon. Subsequent deprotonation and tautomerization yield the aromatic 5-aminooxazole system[1].

MechanisticPathway A This compound (Starting Material) B α-Carbamoyl Carbocation (Electrophilic Intermediate) A->B TMSOTf (-TMSBr) C Nitrilium Ion (Ritter Adduct) B->C + CH₃CN (Nitrile Trapping) D 2-Methyl-4-phenyl-oxazol-5-amine (Final Product) C->D Intramolecular O-Cyclization

Mechanistic pathway of the Ritter-type cyclization of this compound to 5-aminooxazole.

Optimization & Quantitative Data

The choice of promoter is the critical variable in this self-validating system. If the Lewis acid is too weak, the starting material remains unreacted; if it is too unselective, polymerization occurs. The table below summarizes the optimization of the carbocation generation step based on established reversed-polarity enolate chemistry[3].

Table 1: Optimization of Promoter and Reaction Conditions

PromoterEq.Solvent SystemTemp (°C)Yield (%)Mechanistic Observation & Causality
AgOTf 1.5DCM / MeCN2545%Incomplete conversion. Precipitation of AgBr coats the unreacted starting material, stalling the reaction.
BF₃·OEt₂ 2.5DCM / MeCN2562%Moderate yield. The etherate complex is slightly too stable, slowing the rate of bromide abstraction.
TiCl₄ 2.0DCM / MeCN25<10%Severe decomposition. The high oxophilicity of TiCl₄ leads to coordination with the amide oxygen, preventing cyclization.
TMSOTf 2.5DCE / MeCN8085–99% Optimal. TMSOTf acts as a powerful halophile. 2.5 eq. are required because the basic oxazole product sequesters the Lewis acid[1].

Experimental Protocol

This protocol is designed as a self-validating workflow. Built-in quality control checks are included to ensure scientific integrity at each step.

ExpWorkflow S1 1. Substrate Preparation Dissolve this compound in anhydrous DCE S2 2. Nitrile Addition Add R-CN (e.g., Acetonitrile) as reactant/solvent S1->S2 S3 3. Lewis Acid Activation Dropwise addition of TMSOTf at 23 °C S2->S3 S4 4. Thermal Cyclization Heat to 80 °C for 20 h under Argon S3->S4 S5 5. Quench & Extraction Partition between EtOAc and H₂O S4->S5 S6 6. Purification Flash Chromatography (Silica, EtOAc/Hexane) S5->S6

Step-by-step experimental workflow for the synthesis of 5-aminooxazoles.

Materials & Equipment
  • Substrate: this compound (0.5 mmol, 1.0 equiv)[2].

  • Reagents: Acetonitrile (6.0 mmol, 12.0 equiv), Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.25 mmol, 2.5 equiv)[1].

  • Solvents: 1,2-Dichloroethane (DCE, anhydrous), Ethyl Acetate (EtOAc), Hexanes.

  • Equipment: Flame-dried Schlenk flask, magnetic stirrer, argon balloon, oil bath.

Step-by-Step Methodology

Step 1: System Purging and Substrate Solvation

  • Flame-dry a 10 mL Schlenk flask under vacuum and backfill with Argon (repeat 3 times).

  • Add this compound (107 mg, 0.5 mmol) to the flask.

  • Inject anhydrous DCE (2.5 mL) followed by anhydrous acetonitrile (0.31 mL, 6.0 mmol) via syringe.

  • Causality Check: DCE is utilized instead of DCM because the subsequent cyclization requires heating to 80 °C, which exceeds the boiling point of DCM[1]. Strict anhydrous conditions are mandatory; trace water will act as a nucleophile, trapping the carbocation to form an α-hydroxy amide.

Step 2: Lewis Acid Activation

  • While stirring at 23 °C, add TMSOTf (0.23 mL, 1.25 mmol) dropwise over 2 minutes.

  • Self-Validation: The solution should turn slightly yellow. If the solution instantly turns black or evolves heavy white smoke, moisture contamination has occurred, causing rapid hydrolysis of TMSOTf into triflic acid. Discard and re-dry solvents.

Step 3: Thermal Cyclization

  • Transfer the flask to a pre-heated oil bath at 80 °C.

  • Stir vigorously for 20 hours under a positive pressure of Argon.

  • Causality Check: While the initial carbocation generation is rapid, the intramolecular cyclization of the rigid nitrilium intermediate requires thermal energy to overcome the activation barrier.

Step 4: Quench and Workup

  • Cool the reaction mixture to 23 °C.

  • Dilute the mixture with EtOAc (10 mL) and quench by adding distilled

    
     (5 mL).
    
  • Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (2 × 10 mL).

  • Combine the organic extracts, dry over anhydrous

    
    , and concentrate in vacuo.
    

Step 5: Isolation and Analytical Characterization

  • Purify the crude residue via flash column chromatography (silica gel, gradient elution from 5% to 10% EtOAc in pentane/hexane).

  • NMR Validation: The success of the reaction is easily confirmed by

    
     NMR. The starting material exhibits a distinct singlet for the α-proton (CH-Br) near 5.3 ppm. In the final 2-methyl-4-phenyl-oxazol-5-amine product, this singlet will completely disappear, replaced by the aromatic signals of the oxazole core and a new methyl singlet near 2.4 ppm corresponding to the incorporated acetonitrile[1].
    

References

  • Carbon–carbon bond-forming reactions of α-carbonyl carbocations: exploration of a reversed-polarity equivalent of enolate chemistry Source: Tetrahedron, 2011, 67(45), 8871-8878 (via BC Children's Hospital Research Institute / ElectronicsAndBooks) URL:[Link]

Sources

Application Notes and Protocols: Preparation of Phenylglycine Derivatives from α-Bromoamides

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of phenylglycine derivatives, a critical class of unnatural amino acids, utilizing α-bromoamides as the key starting material. Phenylglycine and its analogues are foundational scaffolds in numerous pharmaceuticals, including β-lactam antibiotics and anticonvulsants. This document details the primary synthetic strategy via nucleophilic substitution, offering field-proven, step-by-step experimental protocols for the synthesis of α-amino amides and their subsequent hydrolysis to the corresponding α-amino acids. The guide explains the causality behind experimental choices, provides optimization strategies, and includes detailed characterization and safety protocols to ensure reliable and reproducible outcomes for researchers, scientists, and drug development professionals.

Introduction: The Significance of Phenylglycine Derivatives

Phenylglycine and its derivatives are non-proteinogenic α-amino acids that serve as indispensable building blocks in modern medicinal chemistry.[1] Their rigid structure, conferred by the α-phenyl group, provides unique conformational constraints that are highly sought after in drug design. These motifs are integral to the structure and function of numerous therapeutic agents, including semi-synthetic penicillins (e.g., Ampicillin), cephalosporins, and other bioactive molecules.[2] The ability to efficiently synthesize a diverse library of phenylglycine derivatives is therefore of paramount importance for structure-activity relationship (SAR) studies and the discovery of novel therapeutics.

While several synthetic routes to phenylglycine exist, this guide focuses on a robust and versatile pathway starting from α-bromoamides. This approach offers a direct and modular method for installing the crucial α-amino functionality.

Core Synthetic Strategy and Mechanism

The preparation of phenylglycine derivatives from α-bromoamides hinges on a classic and reliable transformation in organic chemistry: the nucleophilic substitution reaction. Specifically, the process involves the displacement of the bromide ion from the α-carbon of an α-bromo phenylacetamide derivative by an amine nucleophile.

The SN2 Reaction Pathway

The primary mechanism is a bimolecular nucleophilic substitution (SN2) reaction.[3] The key steps are:

  • Nucleophilic Attack: An amine (e.g., ammonia, a primary amine, or a protected amine equivalent) acts as a nucleophile. Its lone pair of electrons attacks the electrophilic α-carbon, which bears a partial positive charge due to the electronegativity of the adjacent bromine atom and carbonyl group.[3]

  • Transition State: A trigonal bipyramidal transition state is formed where a new carbon-nitrogen bond is partially formed as the carbon-bromine bond is partially broken.

  • Inversion of Stereochemistry: The bromide ion is expelled as a leaving group, and the reaction proceeds with an inversion of configuration at the α-carbon.

  • Deprotonation: A second equivalent of the amine or a non-nucleophilic base removes a proton from the newly introduced nitrogen atom, yielding the neutral α-amino amide product and an ammonium salt.[4]

The use of α-bromoamides as substrates is effective for this transformation, providing a direct route to α-amino amides, which can be valuable final products or can be hydrolyzed to the corresponding α-amino acids.[5]

Experimental Workflows and Protocols

This section provides detailed, self-validating protocols for the synthesis of the α-bromoamide precursor and its subsequent conversion to a phenylglycine derivative.

Overall Synthetic Workflow

The complete workflow involves three main stages: (1) Synthesis of the starting α-bromo phenylacetamide, (2) Nucleophilic amination to form the phenylglycine amide derivative, and (3) Optional hydrolysis to yield the final phenylglycine derivative.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Amination (SN2) cluster_2 Stage 3: Optional Hydrolysis A Phenylacetic Acid B α-Bromo Phenylacetyl Bromide A->B  Hell-Volhard-Zelinskii  (PBr3, Br2) C α-Bromo Phenylacetamide B->C  Amine (e.g., R-NH2),  Base D Phenylglycine Amide Derivative C->D  Ammonia or Primary Amine  (Nucleophilic Substitution) E Phenylglycine Derivative D->E  Acidic Hydrolysis  (e.g., 6M HCl, heat)

Caption: Overall workflow for phenylglycine derivative synthesis.

Protocol 1: Synthesis of the α-Bromo Phenylacetamide Precursor

This protocol details the synthesis of the key intermediate, 2-bromo-N,2-diphenylacetamide, starting from phenylacetic acid. The method utilizes the Hell-Volhard-Zelinskii reaction to first generate the α-bromo acyl bromide, which is then trapped in situ by an amine.[6][7]

Materials and Equipment:

  • Phenylacetic acid

  • Phosphorus tribromide (PBr₃) or red phosphorus

  • Bromine (Br₂)

  • Aniline (or other primary/secondary amine)

  • Anhydrous dichloromethane (DCM)

  • Pyridine or triethylamine (Et₃N)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flasks, reflux condenser with drying tube, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator, ice bath.

Step-by-Step Methodology:

  • Acid Bromide Formation (Hell-Volhard-Zelinskii):

    • CAUTION: This step involves bromine and PBr₃, which are highly corrosive and toxic. Perform this reaction in a well-ventilated fume hood.

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenylacetic acid (10.0 g, 73.4 mmol).

    • Slowly add phosphorus tribromide (1.0 mL, 10.6 mmol) to the flask. The mixture may warm up.

    • Once the initial reaction subsides, begin dropwise addition of bromine (4.1 mL, 80.8 mmol) via an addition funnel.

    • After the addition is complete, heat the reaction mixture to 80-90 °C for 4-6 hours until the evolution of HBr gas ceases. The solution should turn from a deep red-brown to a lighter orange/yellow. This indicates the formation of 2-bromo-2-phenylacetyl bromide.

  • Amidation:

    • Cool the reaction mixture to room temperature and dilute with 50 mL of anhydrous DCM.

    • In a separate flask, prepare a solution of aniline (7.4 mL, 80.8 mmol) and pyridine (7.2 mL, 88.1 mmol) in 50 mL of anhydrous DCM.

    • Cool the aniline solution in an ice bath to 0 °C.

    • Slowly add the 2-bromo-2-phenylacetyl bromide solution from step 1 to the cooled aniline solution via a dropping funnel over 30 minutes. Maintain the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

  • Work-up and Purification:

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Once complete, transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) to yield pure 2-bromo-N,2-diphenylacetamide as a solid.

Characterization:

  • 1H NMR, 13C NMR, and Mass Spectrometry should be used to confirm the structure and purity of the product.

  • Melting Point should be recorded and compared to literature values.

Protocol 2: Synthesis of N,2-Diphenylglycinamide (Amination)

This protocol describes the nucleophilic substitution of the bromide in 2-bromo-N,2-diphenylacetamide using ammonia to form the corresponding phenylglycine amide derivative.[5]

Materials and Equipment:

  • 2-bromo-N,2-diphenylacetamide (from Protocol 1)

  • Concentrated ammonium hydroxide (NH₄OH, ~28% NH₃ in water) or a solution of ammonia in methanol.

  • Ethanol or Tetrahydrofuran (THF) as a solvent.

  • Sealed pressure tube or a round-bottom flask with a tightly sealed stopper.

  • Standard work-up and purification equipment as listed in Protocol 1.

Step-by-Step Methodology:

  • Reaction Setup:

    • In a pressure tube, dissolve 2-bromo-N,2-diphenylacetamide (5.0 g, 16.3 mmol) in 50 mL of ethanol.

    • Add an excess of concentrated ammonium hydroxide (20 mL, ~300 mmol). Using a large excess of ammonia helps to minimize the formation of secondary and tertiary amine byproducts.[8]

    • Seal the tube tightly. CAUTION: Ensure the pressure tube is rated for the expected pressure increase upon heating.

  • Reaction Execution:

    • Heat the reaction mixture to 60-70 °C behind a blast shield and stir for 24-48 hours. The reaction progress should be monitored by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature. CAUTION: Open the pressure tube carefully in the fume hood to release any built-up pressure.

    • Transfer the mixture to a round-bottom flask and remove the volatile components (ethanol, excess ammonia, water) under reduced pressure.

    • Dissolve the resulting residue in ethyl acetate (100 mL) and wash with brine (2 x 30 mL) to remove any remaining inorganic salts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude N,2-diphenylglycinamide.

    • Purify the product by column chromatography on silica gel or by recrystallization.

Characterization:

  • Confirm the structure and purity of N,2-diphenylglycinamide using 1H NMR, 13C NMR, and Mass Spectrometry . The disappearance of the C-Br signal and the appearance of N-H signals in the NMR spectrum are key indicators of success.

Protocol 3: Hydrolysis to 2-Amino-2-phenylacetic Acid (Phenylglycine)

This protocol describes the final step of hydrolyzing the amide to the carboxylic acid.

Materials and Equipment:

  • N,2-diphenylglycinamide (from Protocol 2)

  • 6M Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution for neutralization

  • pH paper or pH meter

  • Standard glassware for reflux and filtration.

Step-by-Step Methodology:

  • Hydrolysis:

    • Place N,2-diphenylglycinamide (3.0 g, 12.4 mmol) in a 100 mL round-bottom flask.

    • Add 50 mL of 6M HCl.

    • Heat the mixture to reflux (approx. 100-110 °C) for 12-24 hours. The solid should dissolve as the reaction proceeds.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature and then further in an ice bath.

    • Carefully neutralize the solution by slowly adding a concentrated NaOH solution until the pH is approximately 6-7. The phenylglycine product is zwitterionic and has its isoelectric point in this range, causing it to precipitate out of the solution.

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold deionized water and then with a small amount of cold ethanol.

    • Dry the product under vacuum to yield 2-amino-2-phenylacetic acid.

Characterization:

  • Confirm product identity via NMR and MS . The purity and enantiomeric excess (if a chiral synthesis was performed) can be determined using Chiral HPLC .

Process Optimization and Key Considerations

ParameterRecommended ConditionRationale / Field-Proven Insights
Amine Nucleophile Large excess (≥10 eq.) of ammonia or primary amine.Minimizes over-alkylation, where the product amine acts as a nucleophile to react with more α-bromoamide.[8] Using a protected amine like potassium phthalimide (Gabriel Synthesis) can ensure mono-alkylation.[9]
Solvent Polar aprotic (e.g., THF, DMF) or polar protic (e.g., EtOH).Polar aprotic solvents can accelerate SN2 reactions. Ethanol is often used for reactions with ammonia due to its ability to dissolve both the organic substrate and the aqueous ammonia.
Base (for amidation) A non-nucleophilic base (e.g., DIEA) or excess amine.A base is required to neutralize the HBr byproduct. Using the amine nucleophile itself in excess is the most common and economical choice.
Temperature 25 °C to 80 °CHigher temperatures accelerate the reaction but can also promote side reactions like elimination (E2). The optimal temperature must be determined empirically for each substrate.
Hydrolysis Strong acid (6M HCl) or strong base (6M NaOH).Acidic hydrolysis is often preferred as it protonates the amine, preventing it from participating in side reactions. Basic hydrolysis is also effective but may require more careful workup.

Safety Precautions

  • α-Bromoamides: These are lachrymators and alkylating agents. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Bromine and PBr₃: Highly corrosive, toxic, and reactive. Handle with extreme care in a fume hood. Have a neutralizing agent (e.g., sodium thiosulfate solution for bromine) readily available.

  • Pressure Reactions: When using sealed tubes, always use a blast shield and ensure the vessel is rated for the reaction conditions. Do not exceed the recommended temperature.

  • Acids and Bases: Handle concentrated acids and bases with care, using appropriate PPE.

Conclusion

The synthesis of phenylglycine derivatives from α-bromoamides is a robust and highly adaptable method for accessing a class of compounds of significant pharmaceutical interest. The core of this strategy lies in the well-understood SN2 amination of an α-haloamide, followed by an optional hydrolysis. By carefully controlling reaction parameters such as the choice of nucleophile, solvent, and temperature, researchers can optimize yields and purity. The protocols and insights provided in this guide offer a solid foundation for professionals in drug discovery and development to reliably produce these valuable molecular scaffolds.

References

  • Cavicchioni, G. (1994). Bromoamides as Starting Materials in the Synthesis of α-Hydroxy- and α-Alkoxy-derivatives of Amides. Synthetic Communications, 24(16), 2223-2227. Available at: [Link]

  • Pace, V., & Holzer, W. (2013). The Fascinating Chemistry of α-Haloamides. Molecules, 18(10), 12494–12540. Available at: [Link]

  • LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]

  • Stamicarbon B V. (1979). Process for separating a mixture of an optically active phenylglycine amide and the corresponding optically active phenylglycine. U.S. Patent 4,172,846.
  • Ashenhurst, J. (2020). Alpha Halogenation of Carboxylic Acids. Chemistry Steps. Available at: [Link]

  • Stamicarbon. (1981). Process for the preparation of DL-phenyl-glycine amide. European Patent EP 0002297 B1. Available at: [Link]

  • Haurena, C., Le Gall, E., Sengmany, S., Martens, T., & Troupel, M. (2010). A Straightforward Three-Component Synthesis of α-Amino Esters Containing a Phenylalanine or a Phenylglycine Scaffold. Journal of Organic Chemistry, 75(8), 2645-2650. Available at: [Link]

  • Organic Chemistry Portal. Bromocarboxylic acid synthesis by bromination. Available at: [Link]

  • OpenStax. (2023). 22.4 Alpha Bromination of Carboxylic Acids. Organic Chemistry. Available at: [Link]

  • Thieme. (Date not available). Nitrile and Amide Hydrolysis and Enzymatic Synthesis of Amides and Peptides. Science of Synthesis. Available at: [Link]

  • Kawahara, J., & Asano, Y. (2007). Chemoenzymatic method for enantioselective synthesis of (R)-2-phenylglycine and (R)-2-phenylglycine amide from benzaldehyde and KCN using affinity difference to the enantiomers. Journal of Peptide Science, 13(8), 535-540. Available at: [Link]

  • Stamicarbon. (1979). Process for the preparation of DL-phenyl-glycine amide. European Patent EP 0002297 A2. Available at: [Link]

  • Chemistry Student. (2022). Nucleophilic Substitution of Halogenoalkanes with Ammonia, NH3 (A-level Chemistry). YouTube. Available at: [Link]

  • Hedayat, J. (2025). Nucleophilic Substitution ( Ammonia Example ). Medium. Available at: [Link]

  • Pentelute, B. L., et al. (2022). On-resin Cα-functionalization of N-arylglycinyl peptides with boronic acids. Organic & Biomolecular Chemistry, 20, 4515-4519. Available at: [Link]

  • LibreTexts. (2022). 26.4: Synthesis of Amino Acids. Chemistry LibreTexts. Available at: [Link]

  • Zhao, L., et al. (2020). Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system. Bioresources and Bioprocessing, 7(1), 54. Available at: [Link]

  • Bewickchemistry. (2021). Nucleophilic Substitution with ammonia. YouTube. Available at: [Link]

  • LibreTexts. (2020). 25.4: Synthesis of Amino Acids. Chemistry LibreTexts. Available at: [Link]

  • Celentano, G., et al. (2007). Design and synthesis of α-amino acid and morpholino 'chimera' building-blocks. AIR Unimi. Available at: [Link]

  • The Royal Society of Chemistry. (2017). Synthesis of Unnatural α‑ Amino Acid Derivatives via Selective o-C-H Functionalization. Supporting Information. Available at: [Link]

  • Clark, J. (Date not available). Explaining nucleophilic substitution between halogenoalkanes and ammonia. Chemguide. Available at: [Link]

  • Organic Chemistry Portal. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Available at: [Link]

  • Sanofi. (1991). Process for the preparation of α-bromo-phenylacetic acids. U.S. Patent 5,036,156.

Sources

cyclization protocols using alpha-bromophenylacetamide

Advanced Cyclization Protocols Utilizing -Bromophenylacetamide: A Comprehensive Guide for Heterocycle Synthesis

Executive Summary & Chemical Rationale

1

  • Ag(I)-Promoted Intramolecular Friedel-Crafts Cyclization : Accessing

    
    - and 
    
    
    -lactams via a "reversed-polarity" enolate equivalent (
    
    
    -carbonyl carbocation)[2].
  • Base-Promoted Formal [8+3]-Annulation : Synthesizing fused oxazinones by reacting transient azaoxyallyl cations with tropones[3].

Mechanistic Divergence & Causality

Why does

  • Carbocation Pathway (Ag-mediated) : When treated with a halophilic silver salt (e.g., AgOTf) in a non-nucleophilic solvent like dichloromethane (DCM), the bromide is abstracted[2]. This generates an intensely electrophilic

    
    -carbonyl carbocation. Because the adjacent carbonyl group strongly destabilizes the positive charge, this intermediate is highly reactive and readily undergoes intramolecular electrophilic aromatic substitution (Friedel-Crafts) with tethered aryl groups, forming lactams[4]. This represents a reversed-polarity (umpolung) equivalent to traditional enolate alkylation[5].
    
  • Azaoxyallyl Cation Pathway (Base-mediated) : When an N-protected derivative (e.g., N-benzyloxy-2-bromo-2-phenylacetamide) is treated with a mild base (e.g., triethylamine) in a highly polar, hydrogen-bonding solvent like hexafluoroisopropanol (HFIP), deprotonation of the amide nitrogen triggers the elimination of bromide[3]. This forms a transient, dipolar azaoxyallyl cation. This intermediate acts as a 3

    
     component in a formal [8+3] cycloaddition with 8
    
    
    systems like tropones, yielding fused oxazinones[3].

Protocol 1: Ag(I)-Promoted Intramolecular Friedel-Crafts Cyclization

Target : Synthesis of 3-aryl-oxindoles and 4-aryltetrahydroisoquinolines (


4Causality Check42
Step-by-Step Methodology
  • Preparation : Flame-dry a Schlenk tube or reaction vial and flush with argon[2].

  • Silver Salt Solution : Dissolve the silver salt (e.g., AgOTf, 0.23 mmol, 1.5 equiv.) in anhydrous CH

    
    Cl
    
    
    (0.3 mL). Cool the stirred solution to –78 °C under a positive pressure of argon[2].
  • Substrate Addition : Dissolve the

    
    -bromophenylacetamide derivative (0.15 mmol, 1.0 equiv.) in anhydrous CH
    
    
    Cl
    
    
    (0.3 mL). Add this solution dropwise to the cooled silver salt solution[2].
  • Reaction Initiation : Wash the reaction tube walls with an additional portion of CH

    
    Cl
    
    
    (2.4 mL) to ensure complete transfer and achieve a final reaction concentration of 0.05 M[2].
  • Cyclization : Allow the reaction mixture to warm gradually to room temperature. Stir continuously for 20 hours[2]. The formation of a pale precipitate (AgBr) visually validates the progression of the halide abstraction.

  • Workup : Dilute the mixture with additional CH

    
    Cl
    
    
    and filter through a short plug of Celite to remove the precipitated silver bromide and any traces of unreacted silver salts[2].
  • Purification : Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in n-pentane) to isolate the pure lactam[2].

Protocol1_MechanismAalpha-BromophenylacetamideDerivativeCalpha-Carbonyl Carbocation(Highly Electrophilic)A->C Halide Abstraction(-AgBr)BAgOTf in DCM(-78 °C to RT)B->C PromotesDIntramolecularFriedel-Crafts AttackC->D Tethered ArylNucleophileEgamma- or delta-Lactam(Oxindole/Isoquinoline)D->E Rearomatization(-H+)

Ag(I)-promoted cyclization mechanism via an α-carbonyl carbocation intermediate.

Protocol 2: Base-Promoted Formal [8+3]-Annulation with Tropones

Target : Synthesis of fused oxazinones (e.g., 4-(Benzyloxy)-2-phenyl-4,9a-dihydrocyclohepta[b][1,4]oxazin-3(2H)-one)[3]. Causality Check : HFIP (hexafluoroisopropanol) is the mandatory solvent here. Its strong hydrogen-bond donating capability stabilizes the highly polar azaoxyallyl cation intermediate, preventing premature decomposition or dimerization[3]. Triethylamine (Et

3
Step-by-Step Methodology
  • Reaction Setup : In a standard reaction vial, dissolve tropone (50 mg, 0.471 mmol, 1.0 equiv.) and N-(benzyloxy)-2-bromo-2-phenylacetamide (300 mg, 0.942 mmol, 2.0 equiv.) in HFIP (2.3 mL) to achieve a concentration of 0.2 M[3].

  • Base Addition : Add Et

    
    N (164 
    
    
    L, 1.178 mmol, 2.5 equiv.) dropwise to the stirred solution at room temperature[3].
  • Annulation : Stir the reaction mixture at room temperature for 16 hours. The base initiates the formation of the azaoxyallyl cation, which is immediately trapped by the tropone in a formal[8+3] cycloaddition[3].

  • Quenching & Extraction : Quench the reaction with saturated aqueous NH

    
    Cl (10 mL). Extract the aqueous layer with EtOAc (3 
    
    
    10 mL)[3].
  • Washing & Drying : Wash the combined organic layers with brine, dry over anhydrous MgSO

    
    , and filter[3].
    
  • Concentration & Purification : Remove the solvent via rotary evaporation. Purify the crude orange oil by flash column chromatography (gradient: 100/0 to 95/5 pentane/EtOAc) to separate and afford the trans and cis isomers of the fused oxazinone[3].

Protocol2_MechanismAN-(Benzyloxy)-2-bromo-2-phenylacetamideCAzaoxyallyl Cation(3-pi Component)A->C Deprotonation(-HBr)BEt3N in HFIP(Room Temp)B->C PromotesEFormal [8+3]CycloadditionC->E IntermolecularTrappingDTropone(8-pi Component)D->E Reacts withFFused Oxazinone(trans/cis isomers)E->F Annulation

Base-promoted formal[8+3]-annulation mechanism via an azaoxyallyl cation.

Quantitative Data & Yield Analysis

To aid in experimental planning, the following table summarizes the expected yields and optimal conditions for representative cyclizations using

234
Cyclization TypePrecursorReagents / CatalystSolventTemp / TimeMajor ProductReported Yield
Intramolecular Friedel-Crafts

-Bromo-

-phenyl amide (tethered aryl)
AgOTf (1.5 eq.)CH

Cl

-78 °C to RT, 20 h

-Lactam (Isoquinolinone)
61% (d.r. 1.4:1)
Intramolecular Friedel-Crafts

-Acetoxy-

-phenyl amide
H

SO

(Acidic variant)
Neat / AcidRT

-Lactam
20–86%
[8+3] Annulation N-(Benzyloxy)-2-bromo-2-phenylacetamideTropone (1.0 eq.), Et

N (2.5 eq.)
HFIPRT, 16 htrans-Oxazinone32%
[8+3] Annulation N-(Benzyloxy)-2-bromo-2-phenylacetamideTropone (1.0 eq.), Et

N (2.5 eq.)
HFIPRT, 16 hcis-Oxazinone12%
[8+3] Annulation N-(Benzyloxy)-2-bromo-2-phenylacetamide2-Phenyltropone (1.0 eq.), Et

N
HFIPRT, 16 h2-Phenyl-Oxazinone56%

Critical Troubleshooting & Best Practices

  • Moisture Sensitivity : The

    
    -carbonyl carbocation is highly susceptible to trapping by water, which would yield the corresponding 
    
    
    -hydroxy amide. Rigorously dry solvents (anhydrous CH
    
    
    Cl
    
    
    ) and inert atmosphere (argon/nitrogen) are mandatory for Protocol 1[2].
  • Silver Salt Handling : AgOTf is light-sensitive and hygroscopic. Weigh it quickly in a glovebox or under a stream of dry inert gas, and wrap the reaction vessel in aluminum foil to prevent photolytic degradation[2].

  • Solvent Effects in Annulation : Substituting HFIP with less polar solvents (e.g., DCM, THF) in Protocol 2 drastically reduces the yield of the [8+3] cycloadduct. The azaoxyallyl cation requires the strong hydrogen-bond donating environment of HFIP to remain stable long enough for intermolecular trapping[3].

References

  • Applications of α-Keto Carbocations in Carbon-Carbon and Carbon-Nitrogen Bond Formation. Scholaris. [Link]

  • Carbon-carbon bond-forming reactions of a-carbonyl carbocations: exploration of a reversed-polarity equivalent. Electronics and Books. [Link]

2-Bromo-2-phenylacetamide in heterocyclic compound synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Bromo-2-phenylacetamide in Advanced Heterocyclic Compound Synthesis

Executive Summary

In the landscape of modern organic synthesis and drug development, This compound has emerged as a highly versatile bifunctional building block. Characterized by a highly electrophilic


-carbon—activated synergistically by the adjacent amide carbonyl and the phenyl ring—this reagent serves as a premier linchpin for constructing complex nitrogen-containing heterocycles. This application note provides an in-depth mechanistic analysis and validated protocols for utilizing this compound in two critical synthetic domains: the generation of transient azaoxyallyl cations for formal cycloadditions, and the direct 

-alkylation of pharmacophore scaffolds.

Chemical Rationale & Reactivity Profile

The synthetic utility of this compound stems from its unique structural electronics. The bromine atom acts as an excellent leaving group, while the adjacent phenyl ring provides resonance stabilization for developing positive charge (in


 or cation-mediated pathways) or transition states (in 

pathways).

When manipulated under specific conditions, the molecule exhibits divergent reactivity:

  • Base-Mediated Ionization: In the presence of a mild base and a highly ionizing solvent, it undergoes dehydrohalogenation to form an azaoxyallyl cation , a reactive intermediate capable of capturing dienes or tropones to form bridged heterocycles[1].

  • Direct Nucleophilic Substitution: Under strongly basic conditions, the unhindered

    
    -carbon undergoes rapid 
    
    
    
    displacement by deprotonated azoles (e.g., imidazoles, benzotriazoles), a critical step in synthesizing Factor IXa inhibitors and potassium channel modulators[2][3].

Application I: Azaoxyallyl Cations in [8+3] Cycloadditions

Mechanistic Insights

The formal [8+3]-annulation between azaoxyallyl cations and tropones represents a breakthrough in accessing polycyclic heterocycles. To achieve this, an


-substituted derivative (such as 

-(benzyloxy)-2-bromo-2-phenylacetamide) is treated with triethylamine (Et

N) in hexafluoroisopropanol (HFIP)[1].

Causality of Experimental Choices:

  • Solvent Selection (HFIP): HFIP is non-negotiable for this transformation. Its exceptional hydrogen-bond donating ability and high ionizing power stabilize the transient azaoxyallyl cation. Crucially, its low nucleophilicity prevents the solvent from trapping the cation, funneling the intermediate exclusively toward the tropone cycloaddition[1].

  • Base Selection (Et

    
    N):  A mild, sterically hindered base is required to abstract the amide proton without acting as a competing nucleophile against the 
    
    
    
    -carbon.

G A N-Substituted This compound B Base (Et3N) Dehydrohalogenation A->B C Transient Azaoxyallyl Cation (Stabilized by HFIP) B->C D Tropone [8+3] Cycloaddition C->D E Polycyclic Heterocyclic Scaffold D->E

Caption: Mechanism of Azaoxyallyl Cation Generation and [8+3] Cycloaddition.

Protocol 1: Formal [8+3] Annulation

Self-Validating System: The reaction progress can be visually tracked. The initial mixture is pale, but upon the generation of the azaoxyallyl cation and subsequent consumption by tropone, a distinct color shift (often to deep yellow/orange) occurs, indicating successful intermediate capture.

  • Preparation: Flame-dry a 10 mL Schlenk flask under argon. Add tropone (0.471 mmol, 1.0 equiv) and

    
    -(benzyloxy)-2-bromo-2-phenylacetamide (0.942 mmol, 2.0 equiv).
    
  • Solvation: Dissolve the reagents in anhydrous HFIP (2.3 mL) to achieve a concentration of ~0.2 M.

  • Activation: Add Et

    
    N (1.178 mmol, 2.5 equiv) dropwise via syringe at room temperature. Note: A slight exotherm may be observed.
    
  • Propagation: Stir the reaction mixture continuously for 16 hours. Monitor via TLC (Hexanes/EtOAc 8:2). The disappearance of the UV-active tropone spot validates reaction completion.

  • Workup & Purification: Evaporate the HFIP under reduced pressure. Directly load the crude residue onto a silica gel column. Elute with a gradient of pentane/EtOAc (100:0 to 95:5) to isolate the annulated cycloadduct[1].

Application II: -Alkylation for Pharmacophore Assembly

Mechanistic Insights

In drug development, this compound is frequently utilized to append a phenylacetamide moiety onto nitrogen-containing heterocycles. This motif is a critical binding determinant in several therapeutic targets, including Factor IXa (anticoagulants)[2] and voltage-dependent potassium channels (neurological modulators)[3].

Causality of Experimental Choices:

  • Deprotonation Agent (NaH): Sodium hydride is utilized to irreversibly deprotonate the weakly acidic azole

    
     bond. The evolution of hydrogen gas drives the equilibrium completely to the right, creating a highly reactive, naked nitrogen nucleophile.
    
  • Solvent (DMF): A polar aprotic solvent like DMF is chosen to solvate the resulting sodium salt and separate the ion pair, maximizing the nucleophilicity of the azole anion for the subsequent

    
     attack.
    

Workflow Step1 Deprotonation Azole + NaH Step2 Electrophile Addition This compound Step1->Step2 Step3 SN2 Alkylation (0°C to RT) Step2->Step3 Step4 Quench & Extract H2O / EtOAc Step3->Step4 Step5 Purification Silica Gel Column Step4->Step5

Caption: Experimental Workflow for N-Alkylation of Heterocycles.

Protocol 2: -Alkylation of Benzotriazole/Imidazole

Self-Validating System: The addition of NaH to the azole solution results in the immediate evolution of hydrogen gas. The cessation of bubbling serves as a physical indicator that deprotonation is complete, ensuring the nucleophile is fully generated before the electrophile is introduced.

  • Deprotonation: In a dry, argon-purged flask, suspend sodium hydride (60% dispersion in mineral oil, 1.2 equiv) in anhydrous DMF (0.5 M) and cool to 0 °C using an ice bath.

  • Nucleophile Generation: Slowly add the heterocyclic substrate (e.g., 5-methyl-1H-benzo[d][1,2,3]triazole, 1.0 equiv)[2]. Stir at 0 °C until gas evolution ceases (approx. 15–30 minutes).

  • Electrophile Introduction: Add this compound (1.1 equiv) portion-wise. The low temperature prevents unwanted elimination side-reactions.

  • Alkylation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–24 hours.

  • Quench & Extraction: Carefully quench the reaction by adding cold distilled water dropwise. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous MgSO

    
    , and concentrate in vacuo[3].
    
  • Purification: Purify via flash column chromatography (typically 40-50% EtOAc in hexanes) to yield the pure

    
    -alkylated heterocycle[3].
    

Quantitative Data & Substrate Scope

The efficiency of this compound in these methodologies is highly dependent on the reaction environment. The tables below summarize the optimization data and substrate scope derived from the cited methodologies.

Table 1: Solvent Optimization for Azaoxyallyl Cation [8+3] Annulation [1]

SolventBaseIonizing PowerYield (%)Mechanistic Observation
CH

Cl

Et

N
LowTraceInsufficient stabilization of the transient cation.
Trifluoroethanol (TFE)Et

N
Moderate45%Competing nucleophilic trapping by the solvent.
HFIP Et

N
High 85% Optimal stabilization; minimal solvent interference.

Table 2: Substrate Scope for




-Alkylation
[2][3]
Heterocyclic NucleophileElectrophileTarget ApplicationYield (%)
5-Methyl-1H-benzotriazoleThis compoundFactor IXa Inhibitor Precursor78 - 85%
2-(Tosylimino)pyridineThis compoundPotassium Channel Modulator82%
Substituted ImidazoleThis compoundAnti-inflammatory Agent75%

References

  • "Factor ixa inhibitors." World Intellectual Property Organization, Patent WO2016094260A1.
  • "Heterocycles as potassium channel modulators." World Intellectual Property Organization, Patent WO2011102964A1.

Sources

Application Note: Precision Amination of 2-Bromo-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and drug development professionals focusing on the nucleophilic substitution of


-halo amides. The guide prioritizes high-yield synthesis, mechanistic understanding, and scalability.


-Amino Amide Synthesis
Compound of Interest:  2-Bromo-2-phenylacetamide (CAS: 5326-87-4)

Introduction & Strategic Significance

The amination of This compound is a pivotal transformation in medicinal chemistry, serving as a gateway to


-amino- 

-phenylacetamides. This structural motif is embedded in numerous bioactive scaffolds, including anticonvulsants, glycine transport inhibitors, and analogs of Modafinil and Adrafinil .

Unlike simple alkyl halides, this compound presents a unique reactivity profile:

  • Benzylic Activation: The

    
    -phenyl ring stabilizes the transition state for nucleophilic attack, enhancing reactivity compared to simple 
    
    
    
    -bromoacetamides.
  • Steric Congestion: The juxtaposition of the phenyl ring and the amide group creates a sterically crowded electrophilic center, requiring careful selection of amine nucleophiles and solvents to prevent elimination or hydrolysis side-reactions.

  • Dual-Electrophilicity: While the

    
    -carbon is the primary target, the amide carbonyl can occasionally participate in side reactions under forcing conditions.
    

Mechanistic Analysis

The reaction proceeds primarily via a bimolecular nucleophilic substitution (


)  mechanism.
  • Nucleophile Approach: The amine lone pair attacks the

    
    -carbon from the trajectory opposite to the C-Br bond (backside attack).
    
  • Transition State: The benzylic position stabilizes the developing partial positive charge in the transition state, facilitating the reaction despite the steric bulk of the phenyl group.

  • Leaving Group: Bromide is an excellent leaving group, driven by the formation of a stable bromide salt with the base or excess amine.

Mechanistic Pathway Diagram[1][2][3]

ReactionMechanism Reactant This compound (Electrophile) TS Transition State [Benzylic Stabilization] Reactant->TS Activation Amine Primary/Secondary Amine (Nucleophile) Amine->TS Nucleophilic Attack Product α-Amino-α-phenylacetamide (Target) TS->Product Inversion of Config (if chiral) SideProduct HBr Salt / Byproducts TS->SideProduct Elimination of Br-

Caption: Mechanistic flow of the


 amination showing reactant convergence at the transition state.

Optimization of Reaction Conditions

To maximize yield and purity, the following parameters must be controlled:

Solvent Selection
  • Acetonitrile (MeCN): Recommended. A polar aprotic solvent that dissolves the organic amide while stabilizing the transition state. It allows for easy workup due to its volatility.

  • DMF/DMSO: Effective for low-solubility amines but difficult to remove during workup. Use only if necessary.

  • Ethanol/Methanol: Viable for robust amines, but risks solvolysis (formation of

    
    -alkoxy amides) if the reaction is too slow or heated.
    
Base Selection[1]
  • Potassium Carbonate (

    
    ): Standard. Mild, heterogeneous base that scavenges the generated HBr without promoting 
    
    
    
    -elimination (formation of 2-phenylacrylamide).
  • Triethylamine (TEA) / DIPEA: Useful for homogeneous reactions but can occasionally act as a nucleophile (forming quaternary ammonium salts) or promote elimination if the substrate is sensitive.

  • Excess Amine: If the amine is cheap and volatile, using 2.5 equivalents allows the amine itself to act as the HBr scavenger.

Temperature
  • 0°C to Room Temperature (RT): Start at 0°C to minimize exotherm and side reactions. Most reactions complete at RT within 2–6 hours.

  • Avoid Heating (>60°C): High heat promotes dimerization and hydrolysis of the amide bond.

Summary of Optimized Conditions
ParameterRecommended ConditionRationale
Solvent Acetonitrile (Anhydrous)Balances solubility and workup ease; minimizes solvolysis.
Stoichiometry 1.0 eq Bromide : 1.2 eq AmineSlight excess of amine ensures complete conversion.
Base

(1.5 - 2.0 eq)
Scavenges acid; prevents salt formation of product.
Temperature

Kinetic control; suppresses elimination to atropamide.
Time 2 - 6 HoursMonitor by TLC/LC-MS to prevent over-reaction.

Standard Operating Protocol (SOP)

Objective: Synthesis of


-benzyl-2-amino-2-phenylacetamide (Example using Benzylamine).
Materials
  • This compound (1.0 mmol, 214 mg)

  • Benzylaniline (or target amine) (1.2 mmol)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 mmol, 276 mg)
    
  • Acetonitrile (MeCN), anhydrous (5 mL)

  • Ethyl Acetate (EtOAc) and Brine for workup.[1]

Experimental Workflow
  • Preparation:

    • Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar.

    • Purge with nitrogen or argon (optional but recommended to exclude moisture).

  • Dissolution:

    • Add This compound (214 mg) and anhydrous MeCN (5 mL). Stir until fully dissolved.

    • Cool the solution to 0°C using an ice bath.

  • Addition:

    • Add

      
        (276 mg) in one portion.
      
    • Add the Amine (1.2 mmol) dropwise over 5 minutes. Note: If the amine is a solid, dissolve it in minimal MeCN before addition.

  • Reaction:

    • Allow the mixture to warm to Room Temperature (25°C) naturally.

    • Stir vigorously for 3–6 hours .

    • Monitoring: Check progress via TLC (System: 50% EtOAc/Hexanes). The starting bromide (

      
      ) should disappear, and a lower 
      
      
      
      amine spot should appear.
  • Workup:

    • Filter the reaction mixture through a celite pad or sintered glass funnel to remove inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure (rotary evaporator) to obtain a crude residue.

    • Redissolve the residue in EtOAc (20 mL) and wash with Water (10 mL) followed by Brine (10 mL) .

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate.[2]
      
  • Purification:

    • Recrystallize from EtOH/Hexane or purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).

Experimental Workflow Diagram

ExperimentalWorkflow Setup Step 1: Setup Dissolve this compound in MeCN at 0°C Addition Step 2: Addition Add K2CO3 + Amine (1.2 eq) Dropwise addition Setup->Addition Reaction Step 3: Reaction Stir at RT for 3-6 Hours Monitor via TLC Addition->Reaction Filtration Step 4: Filtration Remove inorganic salts Reaction->Filtration Workup Step 5: Workup Extract with EtOAc/Brine Concentrate Filtration->Workup Purification Step 6: Purification Recrystallization or Column Chrom. Workup->Purification

Caption: Step-by-step workflow for the amination of this compound.

Troubleshooting & Critical Controls

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of bromideEnsure solvent is anhydrous; minimize water exposure.
Elimination Product Base too strong/bulkySwitch from TEA/DIPEA to

or

. Lower temperature.
Dimerization Amine is too nucleophilicUse a large excess of amine (3-4 eq) or slow addition of the bromide to the amine.
No Reaction Steric hindranceHeat gently to 40-50°C; add catalytic Sodium Iodide (Finkelstein condition).

Safety Considerations

  • Lachrymator:

    
    -Halo amides are potent lachrymators and skin irritants. All operations must be conducted in a fume hood.
    
  • Alkylating Agent: this compound is a potential alkylating agent (genotoxic). Double-glove and use proper PPE.

  • Waste Disposal: Quench unreacted bromide with aqueous ammonia or sodium thiosulfate before disposal.

References

  • Synthesis of Modafinil Analogues : De Risi, C., et al. (2008).[1] Efficient synthesis and biological evaluation of two modafinil analogues. Bioorganic & Medicinal Chemistry. Link

  • Alpha-Halo Amide Reactivity : BenchChem. (2025).[2][3] In-Depth Technical Guide to α-Bromo Ketones and Amides. Link

  • General Amination Protocols : Chemistry LibreTexts. (2024). Synthesis of Amines via SN2 Reactions. Link

  • Reaction of this compound : TCI Chemicals. (2025).[3][4][5] Product Specification: 2-Bromo-N-phenylacetamide. Link

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Bromo-2-phenylacetamide Stability & Storage

Author: BenchChem Technical Support Team. Date: March 2026

Reference ID: TS-BPA-STAB-001
Status: Active
Author: Senior Application Scientist, Chemical Stability Unit

Introduction

Welcome to the Technical Support Center. You are likely here because you are working with 2-Bromo-2-phenylacetamide (also known as


-bromophenylacetamide) and are concerned about its stability.

This compound is a critical intermediate in the synthesis of heterocyclic pharmaceuticals (e.g., oxazoles) and agrochemicals. However, it possesses a structural vulnerability: an activated carbon-bromine (C-Br) bond adjacent to both a carbonyl group and a phenyl ring. This "perfect storm" of electronic activation makes the compound highly susceptible to hydrolysis, even under mild storage conditions.

This guide moves beyond generic "store in a cool dry place" advice. It explains the mechanism of failure so you can implement a self-validating storage protocol.

Module 1: The Science of Degradation

Root Cause Analysis

The degradation of this compound is not a random event; it is a chemically deterministic process driven by moisture and autocatalysis.

  • The Trigger (Moisture): The phenyl ring stabilizes the carbocation intermediate, while the adjacent carbonyl makes the alpha-carbon electrophilic. This allows atmospheric moisture to displace the bromine atom (via

    
     or loose 
    
    
    
    mechanisms).
  • The Primary Product: This hydrolysis converts the bromide to an alcohol, forming 2-hydroxy-2-phenylacetamide (mandelamide).

  • The Catalyst (HBr): The leaving group is Hydrogen Bromide (HBr). HBr is a strong acid. As it accumulates, it lowers the pH of the micro-environment within the storage container.

  • The Autocatalytic Loop: The acidic environment protonates the amide oxygen, making the compound more susceptible to further hydrolysis (cleaving the amide bond to phenylacetic acid derivatives) or accelerating the C-Br displacement.

Key Insight: Degradation is exponential. Once a small amount of HBr forms, the rate of decomposition increases rapidly.

Visualization: The Autocatalytic Hydrolysis Cycle

The following diagram illustrates the degradation pathway you are trying to prevent.

DegradationPathway Reactant This compound (Intact Reagent) Intermediate Transition State (Stabilized Carbocation) Reactant->Intermediate Activation Moisture Atmospheric Moisture (H₂O) Moisture->Intermediate Nucleophilic Attack Product 2-Hydroxy-2-phenylacetamide (Degradant) Intermediate->Product Br displacement HBr Hydrogen Bromide (HBr) Intermediate->HBr Elimination AcidEnv Acidic Micro-Environment (pH Drop) HBr->AcidEnv Accumulation AcidEnv->Reactant Autocatalysis (Accelerates) AmideHydrolysis Amide Bond Cleavage (Secondary Degradation) AcidEnv->AmideHydrolysis Catalyzes

Figure 1: The autocatalytic degradation cycle.[1] Note the red arrow indicating how HBr accumulation accelerates the destruction of the remaining intact reagent.

Module 2: Storage Protocol (Best Practices)

The "Zero-Moisture" Standard

Because the reaction is autocatalytic, the only effective strategy is total prevention of the initial hydrolysis event.

ParameterSpecificationTechnical Rationale
Temperature 2°C to 8°C Lowers the kinetic energy of the molecules, significantly slowing the rate of hydrolysis (Arrhenius equation).
Atmosphere Argon or Nitrogen Displaces humid air.[1] Argon is preferred as it is heavier than air and forms a "blanket" over the solid.
Container Amber Glass The C-Br bond is photosensitive. UV light can cleave the bond homolytically, generating radicals that initiate decomposition.
Seal Parafilm + Desiccant Screw caps alone are insufficient for long-term storage. Wrap caps in Parafilm. Store the vial inside a secondary jar containing active desiccant (e.g., Drierite).
Handling Cold-Warm Cycle CRITICAL: Allow the refrigerated vial to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture directly onto the reagent, initiating the degradation cycle.

Module 3: Troubleshooting & QC (FAQs)

Q1: My sample has turned from white to yellow/orange. Is it still usable?

Diagnosis: The color change indicates the liberation of elemental bromine (


) or conjugated byproducts caused by advanced oxidation/hydrolysis.
Action: 
  • Light Yellow: Likely 95%+ pure. Verify with Melting Point (MP). If MP is within 2°C of literature (approx. 140-142°C, though polymorphs exist), it can be used for non-critical reactions.

  • Dark Orange/Brown: Significant degradation. The HBr content is likely high enough to interfere with pH-sensitive reactions. Recrystallization required. [2][3]

Q2: The compound smells acrid/pungent.

Diagnosis: Pure this compound has a faint odor. An acrid, stinging smell indicates the release of HBr gas. Action: Vent the container in a fume hood. Do not use directly in acid-sensitive reactions (e.g., with amines) without repurification, as the HBr will consume your nucleophile.

Q3: The powder has clumped into a hard cake.

Diagnosis: Hygroscopicity. The crystal lattice has absorbed water, initiating partial hydrolysis. The "caking" is often due to the formation of the hydroxy-derivative which may have different crystal packing or simply due to wetness. Action: Check solubility in dry dichloromethane (DCM). If it leaves a gummy residue, the hydrolysis product (mandelamide derivative) is present.

Module 4: Remediation (Rescue Protocols)

If your QC checks fail, do not discard the batch immediately. The compound can often be rescued.[3]

Decision Logic for Remediation

Use this flowchart to determine the correct course of action.

DecisionTree Start Sample Inspection ColorCheck Is it White/Off-White? Start->ColorCheck MPCheck Melting Point > 138°C? ColorCheck->MPCheck Yes Recryst Recrystallize (Protocol A) ColorCheck->Recryst No (Yellow) SmellCheck Acrid HBr Odor? MPCheck->SmellCheck Yes MPCheck->Recryst No (<138°C) Use Safe to Use SmellCheck->Use No SmellCheck->Recryst Yes (Mild) Discard Discard/Hazardous Waste SmellCheck->Discard Yes (Severe/Fuming)

Figure 2: Quality Control Decision Tree.

Protocol A: Recrystallization (The "Rescue" Method)

This method removes the HBr and the hydrolysis byproduct (2-hydroxy-2-phenylacetamide), which is more soluble in polar solvents than the bromo-compound.

Reagents: Ethanol (95%), Water.

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol.

  • Filtration: If the solution is dark, add activated charcoal, stir for 5 mins, and filter hot.

  • Crystallization: Add warm water dropwise until the solution becomes slightly turbid. Re-heat to clear, then allow to cool slowly to room temperature.

  • Isolation: Cool in an ice bath (0°C) for 30 minutes. Filter the crystals.[2][3][4][5]

  • Drying: Dry under high vacuum over

    
     or KOH pellets (to scavenge acidic residues). Do not oven dry  above 40°C.
    

References

  • BenchChem. (2025).[4][6][7] Navigating the Reactivity of 2-Bromo-2-phenylacetyl chloride: A Technical Guide to Stability and Storage. Retrieved from

  • Fisher Scientific. (2025).[3][4][6][7][8] Safety Data Sheet: 2-Phenylacetamide. Retrieved from

  • National Institutes of Health (NIH). The Fascinating Chemistry of α-Haloamides. PMC Database. Retrieved from

  • ThermoFisher Scientific. (2010).[9] Safety Data Sheet: 2-Bromoacetamide. Retrieved from

  • Alfa Chemistry. (2026).[10] Stability Testing: Ensuring the Longevity of Pharmaceutical Products. Retrieved from

Sources

Help Center: Purification & Troubleshooting for 2-Bromo-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #Br-Removal-001 Subject: Removing Unreacted Bromine (


) from 2-Bromo-2-phenylacetamide
Status:  Active Guide
Last Updated:  March 2026

Executive Summary

This guide addresses the removal of unreacted bromine from This compound (CAS: 5326-87-4). This intermediate is an


-halo amide, a class of compounds highly susceptible to nucleophilic attack. Consequently, standard bromine quenching protocols must be adapted to prevent hydrolysis of the amide or displacement of the bromide.

The Core Problem: Residual bromine (


) is highly corrosive and toxic. It co-elutes with the product and causes oxidative degradation.
The Solution:  A reductive quench using Sodium Bisulfite (

)
, followed by a biphasic wash and recrystallization.

Immediate Troubleshooting (The "Red Alert" Issues)

Use this section to diagnose your current situation based on visual or olfactory cues.

SymptomDiagnosisImmediate Action
Deep Orange/Red Liquid High concentration of unreacted

.
STOP. Do not concentrate. Proceed to Protocol A (Bisulfite Quench).
Persistent Yellow Solid Trace bromine trapped in the crystal lattice.Perform Protocol B (Recrystallization).
Sulfur Smell / Precipitate Incorrect quenching agent used (likely Thiosulfate in acidic media).Filter immediately. Switch to Bisulfite for future batches.
Emulsion during Wash Surfactant effect of the amide.Add saturated Brine (

).[1][2][3] Do not shake vigorously; swirl gently.

Detailed Protocols

Protocol A: The Reductive Bisulfite Quench (Primary Method)

Theory: Sodium bisulfite reduces elemental bromine (


) to water-soluble bromide ions (

).

Why Bisulfite? Unlike Sodium Thiosulfate, Bisulfite is less likely to undergo nucleophilic substitution (


) at the sensitive 

-carbon position, preventing the formation of unwanted sulfur-alkylated byproducts (Bunte salts) [1][4].

Reagents:

  • 10% w/v Aqueous Sodium Bisulfite (

    
    ).[2]
    
  • Organic Solvent (DCM or Ethyl Acetate).[3][4]

Step-by-Step:

  • Cooling: Cool the reaction mixture to 0–10°C . The reaction with bisulfite is exothermic; uncontrolled heat can degrade the amide.

  • Addition: Slowly add the 10%

    
     solution to the organic reaction mixture with vigorous stirring.
    
  • Monitoring: Watch for the color change from Red/Orange

    
     Pale Yellow 
    
    
    
    Colorless
    .
  • Verification: Test the aqueous layer with Starch-Iodide paper.

    • Blue/Black: Bromine still present.[5] Add more bisulfite.

    • White/No Change: Quench complete.

  • Separation: Transfer to a separatory funnel. Separate the organic layer.[1][2][3][6][7]

  • Wash: Wash the organic layer once with saturated Sodium Bicarbonate (

    
    ) to neutralize the acid generated during the quench, then once with Brine.
    
Protocol B: Recrystallization (Polishing Step)

If the solid product remains yellow after workup, bromine is trapped in the crystal lattice.

Solvent System: Ethanol (95%) or Toluene [2].

  • Dissolve the crude solid in the minimum amount of boiling solvent.

  • If the solution is dark, add activated charcoal (1-2% by weight), stir for 5 minutes, and filter hot (Hot Filtration).

  • Allow the filtrate to cool slowly to room temperature, then chill in an ice bath (

    
    ).
    
  • Filter the white crystals and wash with cold solvent.

Process Visualization

The following diagram illustrates the decision logic for the quenching workflow.

BromineQuench Start Crude Reaction Mixture (Contains Product + Br2) Cool Cool to <10°C Start->Cool AddBisulfite Add 10% NaHSO3 (aq) Dropwise Cool->AddBisulfite CheckColor Check Color & Starch-Iodide Test AddBisulfite->CheckColor MoreBisulfite Add more NaHSO3 CheckColor->MoreBisulfite Red/Orange or Paper turns Blue PhaseSep Phase Separation (Separatory Funnel) CheckColor->PhaseSep Colorless & Paper White MoreBisulfite->CheckColor Wash Wash Organic Layer: 1. NaHCO3 (sat) 2. Brine PhaseSep->Wash Dry Dry (MgSO4) & Concentrate Wash->Dry Recryst Recrystallization (Ethanol or Toluene) Dry->Recryst Final Pure this compound (White Solid) Recryst->Final

Figure 1: Decision tree for the reductive quenching of bromine from the reaction mixture.

Frequently Asked Questions (FAQs)

Q: Why can't I use Sodium Thiosulfate (


)? 
A:  You can, but it carries risks. In acidic environments (common in bromination reactions), thiosulfate decomposes to form elemental sulfur (colloidal sulfur), which causes milkiness that is hard to filter. Furthermore, thiosulfate is a "softer" nucleophile and may attack the 

-bromo position, reducing your yield [1][4]. Bisulfite is generally cleaner for this specific application.

Q: My product turned into an oil during the wash. What happened? A: this compound has a melting point around 131-135°C [3], but impurities can depress this significantly. If you used DCM, the oil is likely your product saturated with solvent. Dry thoroughly with


 and evaporate. If it remains an oil, proceed to Protocol B  (trituration/recrystallization) to induce solidification.

Q: Is the product stable to basic washes? A: Only to mild bases. The


-proton is acidic, and the amide bond is hydrolyzable. Avoid strong bases like NaOH (Sodium Hydroxide). Stick to 

(Bicarbonate) for neutralization, and minimize contact time [5].

References

  • BenchChem. (2025).[1][2][3] Technical Support Center: Removal of Unreacted Bromine from Reaction Mixtures.Link

  • University of Massachusetts. (n.d.). Recrystallization Guide and Solvent Selection.Link

  • BenchChem. (2025).[1][2][3] Synthesis routes of 2-Bromo-N-phenylacetamide.Link

  • Wikipedia. (n.d.). Bisulfite: Use in Organic Synthesis and Bromine Quenching.[1]Link

  • Organic Syntheses. (1929). p-Bromophenacyl Bromide (Analogous alpha-bromo ketone handling). Org.[1][5][8] Synth. 9, 20. Link

Sources

minimizing elimination side reactions in alpha-bromoamide synthesis

Technical Support Center: Optimization of -Bromoamide Synthesis

Status: Operational Ticket Focus: Minimizing Elimination Side Reactions (Dehydrohalogenation) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Mechanistic Conflict

The Issue: Users synthesizing


The Root Cause: The reaction is a competition between Nucleophilic Acyl Substitution (Desired) and E2 Elimination (Undesired) . The

In the presence of a base (required to scavenge the HBr/HCl byproduct), the


Mechanistic Bifurcation

Gcluster_conditionsCritical Control PointStartAmine + alpha-Bromoacetyl BromideIntermediateTetrahedralIntermediateStart->IntermediateNucleophilic AttackProductalpha-Bromoamide(Target)Intermediate->Product -Br (Leaving Group)SideProductAcrylamide(Elimination Product)Product->SideProduct Base (Deprotonation) E2 EliminationPolymerBlack Tar(Polymerization)SideProduct->Polymer Michael Addition / Radical Polymerization

Figure 1: The mechanistic divergence. The target

Troubleshooting Guide

Use this diagnostic matrix to identify and resolve specific failure modes in your current protocol.

SymptomDiagnosisCorrective Action
Crude NMR shows doublets at 5.5–6.5 ppm Elimination Occurred. These are vinylic protons indicating the formation of acrylamide (

-unsaturation).
Switch Base System. Your base is too strong or too soluble in the organic phase. Switch to a Biphasic System (see Protocol A below).
Reaction mixture turns black/viscous Polymerization. The elimination product (acrylamide) has polymerized.Temperature Control. The exotherm of the initial addition promoted elimination. Cool reaction to -10°C to 0°C during addition.
Low yield; starting amine remains Acid Quench. The HBr generated protonated your amine, rendering it non-nucleophilic.Stoichiometry Check. Ensure you have at least 1.1 eq of base relative to the acid halide. If using the amine as the base, you need 2.0 eq .
Product racemizes (if chiral) Enolization. The base is abstracting the

-proton reversibly, even if elimination doesn't fully occur.
Avoid Organic Bases. Switch from TEA/DIEA to weak inorganic bases (

) or non-nucleophilic buffers.

Optimized Protocols

Do not rely on standard "mix and stir" protocols for this sensitive reaction. Select the protocol based on your substrate's solubility.

Protocol A: The "Gold Standard" (Biphasic Schotten-Baumann)

Best for: Most primary and secondary amines. Minimizes elimination by sequestering the base in the aqueous phase, away from the sensitive organic product.

Reagents:

  • Amine (1.0 equiv)[1]

  • 
    -Bromoacetyl bromide (1.1 equiv)
    
  • Base: Sat. aq.

    
     or 
    
    
    (2.0 equiv)
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate[2]

Step-by-Step:

  • Preparation: Dissolve amine in DCM (0.2 M concentration). Add an equal volume of saturated aqueous

    
    .
    
  • Cooling: Cool the vigorously stirring biphasic mixture to 0°C .

  • Addition: Dilute

    
    -bromoacetyl bromide in a small amount of DCM. Add this solution dropwise  to the organic layer over 15–30 minutes.
    
    • Why? Slow addition prevents local heating (exotherms) which favors elimination.

  • Reaction: Allow to stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 1 hour.

  • Workup: Separate layers. Wash organic layer with 1M HCl (to remove unreacted amine) and then Brine. Dry over

    
    .
    
Protocol B: The "Anhydrous" Route (Weak Organic Base)

Best for: Water-sensitive substrates or highly polar amines.

Reagents:

  • Amine (1.0 equiv)[1]

  • 
    -Bromoacetyl bromide (1.1 equiv)
    
  • Base: N-Methylmorpholine (NMM) (1.2 equiv)

    • Why NMM? It is a weaker base (pKa ~7.4) than Triethylamine (pKa ~10.7), significantly reducing the risk of

      
      -proton abstraction [1].
      
  • Solvent: Anhydrous THF or DCM.

Step-by-Step:

  • Preparation: Dissolve amine and NMM in anhydrous solvent under inert atmosphere (

    
    ).
    
  • Cooling: Cool to -20°C to -10°C .

  • Addition: Add acid bromide dropwise. Maintain temperature below -5°C.

  • Filtration: The NMM-HBr salt will precipitate. Filter this off before aqueous workup to prevent base-catalyzed degradation during extraction.

Decision Logic for Base Selection

Use this flow to select the appropriate scavenger for your specific synthesis.

BaseSelectionStartSelect Base foralpha-Bromoamide SynthesisIsWaterSensitiveIs substratewater sensitive?Start->IsWaterSensitiveOrganicRouteUse Organic BaseIsWaterSensitive->OrganicRouteYesBiphasicRouteUse Biphasic System(Schotten-Baumann)IsWaterSensitive->BiphasicRouteNoStrongBaseAvoid TEA/DIEA(High Elimination Risk)OrganicRoute->StrongBaseStandard Base?WeakBaseUse N-Methylmorpholine(NMM) or PyridineOrganicRoute->WeakBaseOptimizedInorganicBaseSat. NaHCO3 or K2CO3(Base sequestered in water)BiphasicRoute->InorganicBase

Figure 2: Base selection logic tree. Biphasic conditions are preferred whenever possible to physically separate the base from the reactive product.

Frequently Asked Questions (FAQ)

Q: Can I use EDC/NHS coupling with


-bromoacetic acid instead of the acid bromide?A:

Q: Why does my product decompose on silica gel? A:

  • Fix: Deactivate your silica gel with 1% Triethylamine in your eluent, or perform a rapid filtration rather than a long column.

Q: I see a side product with M+80 mass. What is it? A: This is likely the result of the amine reacting with two equivalents of bromoacetyl bromide, or the displacement of the bromine by a second equivalent of your amine (dimerization).

  • Fix: Ensure strict stoichiometry (1:1) and add the acid bromide to the amine to keep the amine concentration high initially, or use the Biphasic protocol to limit substitution rates.

References

  • Organic Chemistry Portal. "Schotten-Baumann Reaction."[3] Organic Chemistry Portal. Available at: [Link]

  • National Institutes of Health (NIH).

    
    -Haloamides." PubMed Central. Available at: [Link]
    

purification of 2-Bromo-2-phenylacetamide by recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-Bromo-2-phenylacetamide

Case ID: PUR-BR-PA-001 Status: Active Technical Lead: Senior Application Scientist

Product Identification & Critical Isomer Warning

Before proceeding, verify the chemical structure. There is a frequent nomenclature confusion in this class of compounds.

  • Target Compound: This compound (Also known as

    
    -bromophenylacetamide).
    
    • Structure: The bromine and phenyl groups are both attached to the

      
      -carbon (adjacent to the carbonyl).
      
    • Formula:

      
      
      
  • Common Isomer (Different Compound): 2-Bromo-N-phenylacetamide (Also known as

    
    -bromoacetanilide).
    
    • Structure: The phenyl group is attached to the nitrogen.

    • Formula:

      
      
      

Note: The protocols below are specifically designed for This compound .

Recommended Recrystallization Protocol

Objective: Isolate high-purity crystalline solid from crude reaction mixtures (typically synthesized via bromination of phenylacetamide or amidation of


-bromophenylacetyl chloride).
Solvent System Selection
Solvent SystemRatingTechnical Note
Ethyl Acetate / Hexanes Preferred Best balance of polarity. Minimizes solvolysis (hydrolysis/ethanolysis) of the reactive C-Br bond.
Ethanol (Anhydrous) Alternative Good solubility, but prolonged heating can lead to nucleophilic attack by ethanol on the

-carbon.
Toluene Viable Good for removing non-polar impurities; requires higher temperatures.
Step-by-Step Methodology (Ethyl Acetate / Hexanes)
  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of Ethyl Acetate (EtOAc) .

    • Heat gently on a steam bath or hot plate (approx. 50-60°C) with stirring.

    • Critical: Do not boil excessively. If the solid does not dissolve in a reasonable volume, add small aliquots of EtOAc until clear.

  • Hot Filtration (Removal of Insoluble Impurities):

    • If solid particles (e.g., inorganic salts like NaBr/KBr from synthesis) remain, filter the hot solution through a pre-warmed fluted filter paper or a glass frit.

    • Tip: Rinse the filter with 1-2 mL of hot EtOAc to recover product.

  • Crystallization (The "Cloud Point" Method):

    • Maintain the filtrate at a warm temperature.

    • Slowly add Hexanes (or Heptane) dropwise to the stirred solution.

    • Stop immediately when a faint, persistent turbidity (cloudiness) appears.

    • Add 1-2 drops of EtOAc to clear the solution back to transparency.

  • Cooling & Nucleation:

    • Remove from heat and allow the flask to cool to room temperature undisturbed . Rapid cooling promotes "oiling out" (liquid-liquid phase separation) rather than crystallization.

    • Once at room temperature, place in an ice bath (0-4°C) for 1-2 hours to maximize yield.

  • Isolation:

    • Collect crystals via vacuum filtration (Buchner funnel).[1]

    • Wash the filter cake with a cold mixture of EtOAc/Hexanes (1:3 ratio).

    • Dry under high vacuum at ambient temperature. Avoid oven drying above 50°C to prevent decomposition.

Troubleshooting Guide (FAQ)

Q1: The product is separating as a dark oil at the bottom of the flask instead of crystals ("Oiling Out"). How do I fix this?

  • Cause: The solution is too concentrated, the cooling was too rapid, or the impurity profile is depressing the melting point.

  • Corrective Action:

    • Re-heat the mixture until the oil redissolves.

    • Add a small amount of additional solvent (EtOAc) to slightly dilute the solution.

    • Seed it: Add a tiny crystal of pure product (if available) or scratch the inner wall of the flask with a glass rod at the air-liquid interface to induce nucleation.

    • Cool very slowly (wrap the flask in a towel).

Q2: My yield is low, but the mother liquor is still yellow. What happened?

  • Cause: The product is too soluble in the chosen solvent ratio, or you used too much solvent.

  • Corrective Action:

    • Concentrate the mother liquor (filtrate) using a rotary evaporator to half its volume.

    • Repeat the cooling/crystallization steps to harvest a "second crop."

    • Note: The second crop is usually less pure than the first.

Q3: The crystals are turning yellow/brown during drying.

  • Cause: Hydrolysis or oxidation. The

    
    -bromo amide moiety is sensitive to moisture and light.
    
  • Corrective Action:

    • Ensure the product is dried thoroughly under vacuum to remove solvent traces.

    • Store the purified solid in an amber vial under an inert atmosphere (Nitrogen/Argon) at 2-8°C.

Q4: Can I use water/ethanol mixtures?

  • Technical Warning: While this compound can be recrystallized from aqueous ethanol, the

    
    -bromo position is electrophilic. Prolonged heating in the presence of water can lead to hydrolysis , forming 
    
    
    
    -hydroxyphenylacetamide or
    
    
    -bromophenylacetic acid. Anhydrous organic solvents (EtOAc/Hexanes) are safer for maintaining chemical integrity.

Process Logic Visualization

The following diagram illustrates the decision matrix for the purification workflow.

Recrystallization_Workflow Start Crude this compound Solvent_Choice Select Solvent System Start->Solvent_Choice Dissolve Dissolve in min. Hot EtOAc (50-60°C) Solvent_Choice->Dissolve EtOAc / Hexanes (Recommended) Check_Solids Insoluble Particles Present? Dissolve->Check_Solids Hot_Filter Perform Hot Filtration Check_Solids->Hot_Filter Yes Add_AntiSolvent Add Hexanes dropwise until persistent cloudiness Check_Solids->Add_AntiSolvent No Hot_Filter->Add_AntiSolvent Clear_Sol Add drops of EtOAc to clear solution Add_AntiSolvent->Clear_Sol Cooling Cool slowly to RT, then 0°C Clear_Sol->Cooling Check_State Did it Oil Out? Cooling->Check_State Remedy_Oil Reheat, dilute slightly, seed crystal, scratch glass Check_State->Remedy_Oil Yes (Liquid Phase) Filter Vacuum Filtration & Wash (Cold EtOAc/Hex) Check_State->Filter No (Crystals Formed) Remedy_Oil->Cooling Retry Dry Dry under Vacuum (Ambient Temp) Filter->Dry

Caption: Logical workflow for the purification of this compound via two-solvent recrystallization.

References

  • BenchChem. (2025). Technical Support Center: Purification of Products from 2-Bromo-2-phenylacetyl Chloride Reactions. Retrieved from

  • Organic Syntheses. (1952). Phenylacetamide.[2][3][4][5][6][7][8][9][10] Org. Synth. 32, 92. (Foundational method for amide synthesis/handling). Retrieved from

  • ChemicalBook. (2026). This compound Product Properties and Synthesis. (Used for solubility and isomer data). Retrieved from [4]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. (Standard operating procedure for amide purification). Retrieved from [1]

Sources

solvent selection for nucleophilic attack on 2-Bromo-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Organic Synthesis Division Subject: Solvent Engineering for Nucleophilic Substitution on 2-Bromo-2-phenylacetamide Ticket ID: #SN2-PH-BR-001 Responder: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The Substrate Profile

You are working with This compound (CAS: 3914-36-7). Before selecting a solvent, you must understand the unique electronic environment of this substrate. It is not a standard alkyl halide; it is a benzylic


-haloamide .
  • Structure:

    
    
    
  • Reactivity Profile:

    • High SN2 Reactivity: The adjacent carbonyl orbital (

      
      ) overlaps with the 
      
      
      
      
      
      orbital, lowering the transition state energy for backside attack.
    • Benzylic Instability: The phenyl ring can stabilize a carbocation, making the substrate susceptible to SN1 pathways (solvolysis) in protic solvents or hydrolysis in wet conditions.

    • Amide Functionality: The

      
       group acts as both a hydrogen bond donor and acceptor, creating significant solubility challenges ("oiling out") in non-polar solvents.
      

The Solvent Matrix: Selection Guide

Do not default to Dichloromethane (DCM) or Dimethylformamide (DMF) without analyzing your nucleophile. Use this matrix to select the optimal medium.

Solvent ClassSolventSN2 RateSolubilityGreen ScoreApplication Notes
Polar Aprotic Acetonitrile (MeCN) HighGoodModerateRecommended. Best balance of rate and workup ease. Dissolves substrate well; product usually precipitates (easy isolation).
Polar Aprotic DMF / DMSO Very HighExcellentPoorUse with Caution. High boiling points make removal difficult. Promotes rapid reaction but risks over-alkylation due to homogenous phase.
Polar Protic Ethanol / Methanol LowModerateGoodSpecialized Use. H-bonding "cages" the nucleophile, slowing the rate. Useful only if the nucleophile is too reactive or if solubility is impossible elsewhere. Risk of solvolysis (SN1).
Ethereal THF / 2-MeTHF ModerateGoodExcellentGreen Choice. 2-MeTHF is the superior green alternative to THF/DCM. Good for biphasic reactions.
Non-Polar Toluene Very LowPoorModerateAvoid. Substrate often insoluble. Reaction rates are glacial unless using Phase Transfer Catalysis (PTC).

Decision Tree: Solvent Selection Logic

Use the following logic flow to determine the correct solvent system for your specific nucleophile.

SolventSelection Start Start: Define Nucleophile NuType Is the Nucleophile Charged (Anionic) or Neutral? Start->NuType Anionic Anionic (e.g., Azide, Thiolate) NuType->Anionic Charged Neutral Neutral (e.g., Amines) NuType->Neutral Neutral Solubility Is Substrate Soluble in MeCN? Anionic->Solubility Green Strict Green Chem Requirement? Neutral->Green Rec_MeCN Rec: Acetonitrile (MeCN) (Fast, Clean Workup) Solubility->Rec_MeCN Yes Rec_DMF Rec: DMF/DMSO (Only if necessary) Solubility->Rec_DMF No Green->Rec_MeCN No (Speed priority) Rec_EtOH Rec: Ethanol (Slow, Controlled) Green->Rec_EtOH No (Cost priority) Rec_2MeTHF Rec: 2-MeTHF (Green Alternative) Green->Rec_2MeTHF Yes

Figure 1: Decision tree for solvent selection based on nucleophile type and process constraints.

Troubleshooting & FAQs

Q1: My product is "oiling out" and sticking to the flask walls. How do I fix this?

Diagnosis: This is a polarity mismatch. The starting material (


) is lipophilic, but the product (especially if it's an amino-amide) is often more polar or forms an H-bond network that excludes the non-polar solvent.
The Fix: 
  • Switch to Acetonitrile: It often solubilizes the intermediate but precipitates the final hydrobromide salt as a clean solid.

  • Co-solvent System: If using Toluene or DCM, add 10-20% THF or 2-MeTHF to maintain solubility of the polar product.

Q2: I am seeing a byproduct: 2-hydroxy-2-phenylacetamide.

Diagnosis: Hydrolysis. You have water in your system.[1][2][3][4][5][6][7] Mechanism: The benzylic position allows for a loose


-like transition state. Water competes effectively with your nucleophile, especially if the solvent is wet or if you are using a hydroxide base.
The Fix: 
  • Dry your solvents (molecular sieves).

  • Critical: Do not use NaOH or KOH as a base if possible. Use a non-nucleophilic organic base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) to scavenge the HBr formed.

Q3: Reaction with primary amine yields a mixture of products (Polyalkylation).

Diagnosis: The product (secondary amine) is more nucleophilic than the starting material (primary amine). It attacks a second molecule of this compound. The Fix:

  • High Dilution: Run the reaction at 0.1 M or lower.

  • Excess Nucleophile: Use 3–5 equivalents of the primary amine. This statistically favors the single attack.

  • Solvent Switch: Use Ethanol . The protic solvent solvates the amine, slightly reducing its nucleophilicity and suppressing the "runaway" second alkylation.

Standardized Protocol: Amination in Green Solvent

Objective: Synthesis of


-aminoamide derivative using 2-MeTHF (Green Replacement for DCM/THF).

Materials:

  • This compound (1.0 eq)

  • Primary Amine (2.0 eq)

  • DIPEA (1.2 eq) - Optional, if amine is valuable; otherwise use excess amine.

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF).

Procedure:

  • Preparation: Dissolve this compound in 2-MeTHF (concentration ~0.2 M). Ensure the vessel is purged with nitrogen.

  • Addition: Cool to 0°C . (The reaction is exothermic; heat promotes side reactions).

  • Nucleophile: Add the amine (and DIPEA if used) dropwise over 10 minutes.

  • Reaction: Allow to warm to Room Temperature (25°C). Monitor by TLC/LCMS.

    • Note: In 2-MeTHF, the amine hydrobromide salt often precipitates.

  • Workup:

    • Filter off the solid precipitate (usually the amine salt).

    • Wash the filtrate with water (to remove excess amine/salts).

    • Dry organic layer (

      
      ) and concentrate.
      
  • Purification: Recrystallization from EtOAc/Heptane is usually sufficient due to the polarity difference.

References

  • GSK Solvent Sustainability Guide: Henderson, R. K., et al. (2011). "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry.

  • CHEM21 Solvent Selection Guide: Prat, D., et al. (2016). "CHEM21 selection guide of classical-and less classical-solvents." Green Chemistry.

  • Reactivity of -Halo Carbonyls: Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Standard text on SN2 orbital overlap in -halo systems).
  • Solvent Effects in Organic Chemistry: Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

Sources

handling moisture sensitivity of alpha-bromo-alpha-phenylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Challenges of a Versatile Reagent

Alpha-bromo-alpha-phenylacetamide is a valuable synthetic intermediate, particularly in the development of pharmaceutical compounds and complex organic molecules. Its structure features a highly reactive alpha-bromo group, which makes it an excellent electrophile for forming new carbon-carbon and carbon-heteroatom bonds. However, this same reactivity is the source of its primary handling challenge: a pronounced sensitivity to moisture.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for understanding and managing the moisture sensitivity of alpha-bromo-alpha-phenylacetamide. By explaining the root causes of its instability and providing field-proven protocols, this document aims to help you achieve consistent, reliable results in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues and questions encountered when working with alpha-bromo-alpha-phenylacetamide.

Question 1: My alpha-bromo-alpha-phenylacetamide, which was a white powder, has turned yellow/brown and has a sharp, acidic smell. What happened?

Answer: This is a classic sign of degradation due to moisture exposure. The alpha-bromo group is highly susceptible to hydrolysis.[1] The discoloration and sharp, acrid odor are strong indicators that the compound has reacted with ambient water to produce alpha-hydroxy-alpha-phenylacetamide and hydrogen bromide (HBr) gas.[1] The liberated HBr can further catalyze decomposition, leading to a cascade of side reactions and product discoloration.

Question 2: What is the chemical mechanism behind this degradation?

Answer: The degradation is a nucleophilic substitution reaction where water acts as the nucleophile. The carbon atom bonded to the bromine is electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl group and the phenyl ring. Water attacks this carbon, displacing the bromide ion, which is an excellent leaving group. This process, known as hydrolysis, results in the formation of an alpha-hydroxy amide. Studies on analogous compounds like α-bromophenylacetic acid confirm this rapid degradation pathway in the presence of polar, protic solvents like water.[2][3]

Hydrolysis_Mechanism Reactant α-Bromo-α-phenylacetamide + H₂O Transition Nucleophilic Attack (Transition State) Reactant->Transition Moisture exposure Products α-Hydroxy-α-phenylacetamide + HBr Transition->Products Bromide leaving

Caption: Hydrolysis of alpha-bromo-alpha-phenylacetamide.

Question 3: How will this degradation affect my downstream reaction?

Answer: The impact is twofold:

  • Reduced Yield: A significant portion of your starting material has been converted into an impurity, meaning there is less active reagent available for your desired transformation. This directly leads to lower yields.

  • Side Reactions: The newly formed alpha-hydroxy-alpha-phenylacetamide is a nucleophile (due to the hydroxyl group) and can compete with your intended nucleophile, leading to the formation of undesired byproducts and complicating purification. The liberated HBr can also alter the pH of your reaction, potentially inhibiting catalysts or promoting acid-catalyzed side reactions.

Question 4: What are the absolute best practices for storing this reagent?

Answer: To ensure the integrity of alpha-bromo-alpha-phenylacetamide, strict storage conditions are mandatory.

  • Primary Storage: The vial should be stored in a desiccator cabinet under a dry, inert atmosphere (e.g., nitrogen or argon).[4]

  • Secondary Containment: Place the primary container inside a larger, sealed container with a desiccant like silica gel or Drierite.

  • Temperature: Store in a cool, dark place. Some suppliers recommend refrigeration or freezing to slow down any potential decomposition pathways.[4][5] Always allow the container to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture on the cold powder.

Question 5: I suspect my reagent has degraded. How can I check its purity before starting my experiment?

Answer: You should always verify the purity of a sensitive reagent if degradation is suspected.

  • Thin-Layer Chromatography (TLC): This is the quickest method. Dissolve a small sample in a dry, aprotic solvent (e.g., anhydrous dichloromethane or ethyl acetate). The hydrolysis product, being more polar, will have a lower Rf value than the parent compound. The presence of a second spot indicates impurity.

  • Proton NMR (¹H NMR): Dissolve a sample in an anhydrous deuterated solvent (e.g., CDCl₃). The benzylic proton (CH-Br) of the starting material will have a characteristic chemical shift. The appearance of a new peak at a different shift, corresponding to the benzylic proton of the alpha-hydroxy product (CH-OH), confirms hydrolysis.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the preferred method.[6] It can effectively separate the parent compound from its degradation products, allowing you to determine the exact purity percentage.

Experimental Protocols

Adherence to rigorous experimental technique is critical for success. The following protocols are designed to minimize moisture exposure at every stage.

Protocol 1: Handling and Dispensing under Inert Atmosphere

This protocol is mandatory for weighing and preparing solutions of alpha-bromo-alpha-phenylacetamide.

  • Preparation: Move the sealed reagent bottle, along with all necessary spatulas, weigh boats, and vials, into an inert atmosphere glovebox. Alternatively, prepare a Schlenk line setup.

  • Equilibration: Allow the reagent bottle to sit in the inert atmosphere for at least 20 minutes to ensure any surface moisture is removed.

  • Dispensing: Open the bottle and quickly weigh the desired amount of powder into a tared vial. Immediately seal both the main reagent bottle and the vial containing the dispensed powder.

  • Dissolution: If making a solution, add a cannula to a flask containing your chosen anhydrous solvent (previously dried over molecular sieves or distilled). Transfer the solvent via the cannula into the vial containing the reagent under a positive pressure of inert gas.

Experimental_Workflow start Start: Reagent Retrieval glovebox Transfer Reagent & Glassware to Glovebox/Schlenk Line start->glovebox weigh Weigh Reagent Under Inert Atmosphere glovebox->weigh seal Tightly Seal Main Bottle and Sample Vial weigh->seal dissolve Dissolve in Anhydrous Solvent via Cannula Transfer seal->dissolve reaction Add to Reaction Vessel Under Positive N₂/Ar Pressure dissolve->reaction end Proceed with Synthesis reaction->end

Caption: Workflow for moisture-free handling.

Protocol 2: Troubleshooting a Failed Reaction

If a reaction involving alpha-bromo-alpha-phenylacetamide has failed or provided a low yield, follow this logical troubleshooting guide.

Troubleshooting_Flowchart start Low Yield or Reaction Failure check_sm Analyze Starting Material (SM) (TLC, ¹H NMR) start->check_sm is_impure Is SM Impure? check_sm->is_impure hydrolysis Diagnosis: Hydrolysis. Source: Improper storage/handling. is_impure->hydrolysis Yes check_conditions Investigate Other Parameters: - Anhydrous solvents? - Reagent stoichiometry? - Reaction temperature/time? - Catalyst activity? is_impure->check_conditions No action_hydrolysis Action: 1. Discard or purify degraded SM. 2. Obtain fresh, high-purity reagent. 3. Implement strict anhydrous protocols. hydrolysis->action_hydrolysis

Caption: Troubleshooting logic for failed reactions.

Data Summary Table

Propertyalpha-bromo-alpha-phenylacetamidealpha-hydroxy-alpha-phenylacetamide (Hydrolysis Product)
Molecular Formula C₈H₈BrNOC₈H₉NO₂
Molecular Weight 214.06 g/mol 151.16 g/mol
Appearance White to off-white solid[7]White solid
Key Characteristic Electrophilic, moisture-sensitiveNucleophilic (hydroxyl group)
Impact in Reaction Desired electrophilic reactantUnwanted nucleophilic byproduct

References

  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Process for the preparation of α-bromo-phenylacetic acids - Google P
  • N-BROMOACETAMIDE - Organic Syntheses. (n.d.). [Link]

  • PHENYLACETAMIDE - Organic Syntheses. (n.d.). [Link]

  • Alpha Bromination of Carboxylic Acids - Fiveable. (2026, March 2). [Link]

  • Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. (2024, June 3). Beilstein Journal of Organic Chemistry. [Link]

  • alpha-bromo-alpha-phenylacetic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry - PharmaCompass.com. (n.d.). [Link]

  • Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • The Fascinating Chemistry of α‐Haloamides - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • 22.4: Alpha Bromination of Carboxylic Acids - Chemistry LibreTexts. (2024, March 17). [Link]

  • 22.4 Alpha Bromination of Carboxylic Acids – Organic Chemistry: A Tenth Edition. (n.d.). [Link]

  • A Remarkably Simple One-Step Procedure for the Preparation of α-Bromo-α,β-Unsaturated Carbonyl Compounds - Organic Chemistry Portal. (n.d.). [Link]

  • Process for the preparation of .alpha.-bromo-phenylacetic acids - WIPO Patentscope. (n.d.). [Link]

  • Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis - Chemical Science (RSC Publishing). (n.d.). [Link]

  • Phenylacetamides as selective alpha-1A adrenergic receptor antagonists - PubMed. (2000, August 7). [Link]

  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - MDPI. (2020, April 12). [Link]

  • Stability study of α-bromophenylacetic acid: Does it represent an appropriate model analyte for chiral separations? - PubMed. (2020, October 15). [Link]

  • Identification of degradation products of brivaracetam using liquid chromatography quadrupole time‐of‐flight tandem mass spectrometry: Degradation pathway elucidation - ResearchGate. (2023, September 22). [Link]

  • Stability study of α-bromophenylacetic acid: Does it represent an appropriate model analyte for chiral separations? - ResearchGate. (n.d.). [Link]

Sources

resolving racemization issues with chiral 2-Bromo-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chiral α-Bromo Amide Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the critical stereochemical challenges researchers face when handling and reacting chiral 2-bromo-2-phenylacetamide.

Because of its unique electronic environment, this building block is notoriously prone to racemization. This guide provides a mechanistic deep-dive, troubleshooting FAQs, and self-validating experimental protocols to ensure the stereointegrity of your target compounds.

Part 1: Mechanistic Deep-Dive – The Causality of Racemization

To stop racemization, we must first understand the thermodynamic and kinetic forces driving it. Chiral this compound possesses an exceptionally acidic α-proton. This acidity is driven by the synergistic electron-withdrawing effects of three adjacent functional groups: the amide carbonyl, the phenyl ring, and the highly electronegative bromine atom. The susceptibility of such α-aryl carbonyl compounds to racemization often complicates catalytic asymmetric methods[1].

Racemization in these systems is not a single pathway, but a dual-threat mechanism:

  • Base-Catalyzed Enolization: Even mild bases can deprotonate the α-carbon, forming an achiral enolate intermediate. Upon reprotonation, the stereocenter is scrambled.

  • Autocatalytic SN2 Inversion: During a nucleophilic substitution reaction, the displaced bromide (Br⁻) acts as an excellent nucleophile in organic solvents. It attacks the unreacted chiral starting material via an SN2 mechanism, inverting the stereocenter and rapidly generating a racemic mixture[2].

Racemization A Chiral this compound (High ee%) B Base-Catalyzed Pathway (Deprotonation) A->B Strong Base C Nucleophilic Pathway (Free Br⁻ S_N2) A->C Free Br⁻ Accumulation F Racemic Mixture (0% ee) A->F Direct Scrambling D Achiral Enolate Intermediate B->D E Inverted Enantiomer C->E S_N2 Attack D->F Reprotonation E->F Equilibrium

Fig 1: Dual racemization pathways of alpha-bromo amides via enolization and SN2 inversion.

Part 2: Troubleshooting FAQs

Q1: Why is my enantiomeric excess (ee%) dropping drastically during substitution reactions, even without a base? A: You are experiencing autocatalytic SN2 inversion. As your nucleophile displaces the bromine atom, free bromide ions accumulate in the reaction mixture. These free Br⁻ ions attack the unreacted starting material. To resolve this, you must introduce a bromide scavenger. Silver salts (such as Ag₂O or AgBF₄) are highly effective because they irreversibly precipitate the leaving bromide as insoluble AgBr, completely shutting down the SN2 racemization pathway[3].

Q2: My reaction requires a base to activate the nucleophile. Which bases minimize enolization? A: Avoid unhindered, strong bases like NaOH, KOH, or even standard triethylamine (TEA). Instead, utilize non-nucleophilic, sterically hindered bases such as N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine. If an inorganic base is required, Cesium Carbonate (Cs₂CO₃) is preferred due to its low solubility in non-polar solvents, which limits the effective concentration of the basic anion while still driving the reaction forward[4].

Q3: How does temperature affect the stereointegrity of this compound? A: Enolization is a kinetically controlled process. By dropping the reaction temperature to -20°C or even -78°C, you kinetically "freeze out" the deprotonation pathway. Always pre-cool your substrate solutions before adding any base or nucleophile.

Q4: What solvent system is optimal to prevent racemization? A: Highly polar aprotic solvents (like DMF or DMSO) stabilize the enolate transition state and increase the solubility of free bromide ions, accelerating both racemization pathways. Opt for non-polar or moderately polar solvents like Dichloromethane (DCM) or Toluene.

Part 3: Quantitative Data Summary

The following table summarizes the causal relationship between reaction conditions and the retention of enantiomeric excess (ee%) during the substitution of chiral this compound.

Reaction ConditionBase / AdditiveTemp (°C)Expected ee% RetentionMechanistic Causality
Standard AmidationTriethylamine (TEA)25°C< 10%Rapid enolization and uninhibited autocatalytic SN2 inversion by free Br⁻.
Hindered BaseDIPEA-20°C~ 60%Steric bulk reduces enolization; low temp slows kinetics, but free Br⁻ still causes SN2 scrambling.
Silver-Mediated Ag₂O / Cs₂CO₃ -20°C > 95% Ag⁺ irreversibly precipitates Br⁻ as AgBr; mild base and low temp prevent enolization.
Dynamic Kinetic Res.TBAI / DIEA25°CVariable (up to 90:10 dr)Deliberate racemization via TBAI allows dynamic kinetic resolution if a chiral nucleophile is used[4].

Part 4: Experimental Protocols & Workflows

To guarantee stereoretention during nucleophilic substitution, follow this self-validating silver-mediated protocol. The precipitation of AgBr serves as a visual, self-validating indicator that the bromide scavenging system is active.

Protocol: Stereoretentive Substitution of Chiral this compound

Materials Required:

  • Chiral this compound (1.0 eq)

  • Nucleophile (e.g., an aniline or amine) (1.1 eq)

  • Silver Oxide (Ag₂O) or Silver Tetrafluoroborate (AgBF₄) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Celite (for filtration)

Step-by-Step Methodology:

  • Substrate Dissolution: In a flame-dried, argon-purged round-bottom flask, dissolve the chiral this compound in anhydrous DCM (0.1 M concentration).

  • Temperature Control: Submerge the flask in a dry ice/acetone bath to bring the internal temperature to -78°C.

  • Bromide Scavenger Addition: Add the silver salt (Ag₂O or AgBF₄) in one portion. Stir for 5 minutes. Mechanistic Note: The silver salt remains partially suspended but is primed to immediately capture any generated bromide.

  • Nucleophile Addition: Dissolve the nucleophile in a minimal amount of DCM and add it dropwise over 15 minutes using a syringe pump.

  • Reaction Monitoring (Self-Validation): Allow the reaction to slowly warm to -20°C over 2 hours. You will observe a heavy, pale-yellow precipitate forming (AgBr). This visual cue confirms that the autocatalytic SN2 pathway is being successfully neutralized[3]. Monitor completion via TLC (Hexanes/EtOAc).

  • Quench and Filtration: Once complete, do NOT use an aqueous basic workup, as this can induce late-stage enolization. Instead, filter the cold reaction mixture directly through a pad of Celite to remove the AgBr precipitate and excess silver salts.

  • Concentration: Concentrate the filtrate under reduced pressure at a low temperature (< 30°C) to yield the enantioenriched product.

Workflow S1 1. Substrate Dissolution (DCM, -78°C) S2 2. Silver Salt Addition (Ag2O or AgBF4) S1->S2 S3 3. Nucleophile Addition (Dropwise, Strict Temp Control) S2->S3 S4 4. AgBr Precipitation (Irreversible Br⁻ Scavenging) S3->S4 S5 5. Celite Filtration (Remove Ag Salts) S4->S5 S6 6. Enantioenriched Product S5->S6

Fig 2: Silver-mediated workflow to preserve enantiomeric excess in chiral alpha-bromo amides.

References

  • The Fascinating Chemistry of α‐Haloamides. PMC (nih.gov). URL:[Link]

  • Catalytic Asymmetric Hiyama Cross-Couplings of Racemic α-Bromo Esters. ACS Publications. URL:[Link]

  • Dynamic Kinetic Resolution of α-Bromo Carboxylic Acid Derivatives in Asymmetric Nucleophilic Substitution with Chiral α-Amino Esters. ResearchGate. URL:[Link]

  • Revitalizing reformatsky reagent for catalyst-free direct alkylation with unactivated alkyl halides. PMC (nih.gov). URL:[Link]

  • WO2005004801A2 - Indole, azaindole and related heterocyclic n-substituted piperazine derivatives. Google Patents.

Sources

troubleshooting low yields in alpha-bromophenylacetamide amidation

Technical Support Center: Troubleshooting -Bromophenylacetamide Amidation Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected low yields and complex impurity profiles during the synthesis of

The amidation of



1

This guide provides a mechanistic breakdown, validated protocols, and an LC-MS-guided troubleshooting framework to restore your reaction efficiency.

Part 1: Mechanistic Pathways & Competing Reactions

To troubleshoot effectively, we must first understand the thermodynamic and kinetic routing of the reaction. The diagram below illustrates the desired amidation pathway against the two most common yield-killing side reactions: SN2 over-amination and hydrolysis.

ReactionPathwaySMα-BromophenylacetylChlorideProductα-Bromophenylacetamide(Desired Amidation)SM->Product Carbonyl Attack(-20°C)Byproduct1α-Amino Phenylacetamide(SN2 Over-reaction)SM->Byproduct1 α-Carbon Attack(Excess Amine/Heat)Byproduct2α-Bromophenylacetic Acid(Hydrolysis)SM->Byproduct2 H2O ExposureAmineAmine NucleophileAmine->SM Attacks

Figure 1: Reaction pathways illustrating desired amidation versus competing SN2 and hydrolysis.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why am I isolating large quantities of


-amino amides instead of the desired 

-bromoamide?
Causality:

1

2Solution:

Q2: My LC-MS shows a major byproduct with a mass corresponding to [M - HBr]. What is causing this elimination? Causality: The



Solution:

Q3: How do I prevent the hydrolysis of my starting material? Causality: Acid chlorides and

3

Solution:
Part 3: Quantitative Optimization Data

The following table summarizes the optimization of the amidation reaction. Notice how the interplay of base solubility and temperature dictates the chemoselectivity of the reaction.

Reaction ConditionSolventBase ScavengerTemp (°C)Amine (Eq.)Desired Amide Yield (%)

-Amino Byproduct (%)
Hydrolysis (%)
A (Standard) DCM

(1.2 eq)
201.045.030.510.0
B (Excess Amine) DCMNone202.520.075.05.0
C (Low Temp) THFDIPEA (1.2 eq)-201.065.015.05.0
D (Optimized) MeTHF

(Solid)
-201.0592.0 < 2.0 < 2.0
Part 4: Validated Experimental Protocol

This self-validating protocol utilizes heterogeneous base conditions and cryogenic control to suppress SN2 and elimination side-reactions.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and an argon inlet.

  • Reagent Loading: Add

    
    -bromophenylacetyl chloride (10.0 mmol) and anhydrous 2-methyltetrahydrofuran (MeTHF) (50 mL) to the flask.
    
  • Heterogeneous Base Addition: Add finely powdered, oven-dried potassium carbonate (

    
    , 15.0 mmol). Scientist Note: Do not substitute with a soluble tertiary amine. The heterogeneous nature of 
    
    
    is the primary mechanism for preventing ketene formation.
  • Thermal Equilibration: Submerge the flask in a dry ice/ethylene glycol bath. Allow the internal temperature to equilibrate to exactly -20 °C.

  • Nucleophile Addition: Dissolve the desired amine (10.5 mmol) in 10 mL of anhydrous MeTHF. Add this solution dropwise via the addition funnel over 30 minutes. Critical: Maintain the internal temperature strictly below -15 °C during the addition.

  • Self-Validating Reaction Monitoring: Stir for an additional 1 hour at -20 °C. To verify completion without hydrolyzing the sample, extract a 10

    
    L aliquot and quench it into 1 mL of dry methanol containing 1 eq of pyridine. Analyze via LC-MS; any unreacted acid chloride will appear cleanly as the methyl ester derivative.
    
  • Workup: Quench the bulk reaction by adding 20 mL of cold saturated aqueous

    
    . Extract with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    , filter, and concentrate under reduced pressure.
Part 5: LC-MS Troubleshooting Decision Tree

If your yields remain suboptimal, use the following LC-MS diagnostic tree to identify the specific failure point in your workflow based on the mass of your primary byproduct.

TroubleshootingStartLow Yield in Amidation?CheckLC-MS Reaction ProfilingStart->CheckHydrolysisHydrolysis(Mass +18 Da)Check->HydrolysisSN2Over-Amination(Mass +Amine -Br)Check->SN2EliminationElimination(Mass -HBr)Check->EliminationFixHydrolysisRigorous Schlenk TechniquesUse Anhydrous SolventsHydrolysis->FixHydrolysisFixSN2Strict Temp Control (-20°C)Adjust StoichiometrySN2->FixSN2FixEliminationAvoid Tertiary AminesUse Inorganic Base (K2CO3)Elimination->FixElimination

Figure 2: LC-MS guided troubleshooting decision tree for alpha-bromophenylacetamide synthesis.

References

3.[2] Title: US4663481A - Preparation of bromoacetamides Source: Google Patents URL:

Validation & Comparative

Distinguishing 2-Bromo-2-phenylacetamide from α-Bromoacetanilide: An NMR-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

In the precise world of chemical research and pharmaceutical development, the unambiguous identification of isomeric compounds is a foundational necessity. Positional isomers, which share the same molecular formula and weight, can exhibit vastly different chemical and biological properties. This guide provides a detailed, data-supported methodology for distinguishing between two such isomers, 2-Bromo-2-phenylacetamide and α-bromoacetanilide (also known as 2-bromo-N-phenylacetamide), using Nuclear Magnetic Resonance (NMR) spectroscopy.

This technical guide is designed for researchers, scientists, and professionals in drug development, offering not just data, but a causal explanation for the observed spectral differences, ensuring a high degree of scientific integrity and practical utility.

The Analytical Challenge: A Case of Positional Isomerism

This compound and α-bromoacetanilide are structural isomers with the molecular formula C₈H₈BrNO. Their identical mass makes them indistinguishable by mass spectrometry alone. The key structural difference lies in the connectivity of the phenyl group and bromine atom relative to the central acetamide backbone.

  • This compound : Both the bromine atom and the phenyl group are attached to the α-carbon (the carbon adjacent to the carbonyl group).

  • α-Bromoacetanilide : The phenyl group is bonded to the amide nitrogen, while the bromine atom is on the α-carbon.

This subtle variation creates distinct electronic environments around specific protons and carbons, which can be clearly resolved by ¹H and ¹³C NMR spectroscopy.

Differentiating with ¹H NMR Spectroscopy

Proton (¹H) NMR spectroscopy offers the most direct and conclusive method for distinguishing between these two isomers. The primary diagnostic signals are those of the non-aromatic protons.

Expected ¹H NMR Spectral Data
CompoundProton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
This compound -CH (Br)Ph~5.3 - 5.5Singlet (s)1H
-NH₂ ~7.0 - 7.5 (broad)Singlet (s)2H
-C₆H₅ ~7.3 - 7.6Multiplet (m)5H
α-Bromoacetanilide -CH₂ Br~4.0 - 4.2Singlet (s)2H
-NH -~8.0 - 8.5 (broad)Singlet (s)1H
-N-C₆H₅ ~7.1 - 7.6Multiplet (m)5H

Expert Analysis of ¹H NMR Data:

The key to differentiation lies in the chemical shift of the proton(s) on the α-carbon.

  • In This compound , a single methine proton (-CH) is attached to a carbon bearing both a bromine atom and a phenyl ring. These two strongly electron-withdrawing groups deshield the proton, causing its signal to appear significantly downfield in the range of 5.3-5.5 ppm.[1] The absence of adjacent protons results in a singlet multiplicity.

  • In α-Bromoacetanilide , a methylene group (-CH₂) is attached to the bromine. While bromine is electronegative, the deshielding effect is less pronounced than in the other isomer. Consequently, these two protons resonate at a higher field (further upfield), typically between 4.0 and 4.2 ppm.[2] They appear as a singlet due to chemical equivalence and the lack of neighboring protons for coupling.

A secondary confirmation can be found in the amide proton signals. The -NH₂ of this compound will integrate to two protons, whereas the -NH- of α-bromoacetanilide integrates to a single proton and is typically shifted further downfield.

Confirmatory Evidence from ¹³C NMR Spectroscopy

Carbon-13 (¹³C) NMR provides complementary data that reinforces the structural assignment made by ¹H NMR. The chemical shifts of the α-carbons are highly diagnostic.

Expected ¹³C NMR Spectral Data
CompoundCarbon AssignmentExpected Chemical Shift (δ, ppm)
This compound C =O~168 - 172
-C H(Br)Ph~50 - 55
Aromatic C s~127 - 138
α-Bromoacetanilide C =O~164 - 167
-C H₂Br~28 - 33
Aromatic C s~120 - 139

Scientific Rationale:

The significant difference in the chemical shift of the α-carbon is the most telling feature.

  • For This compound , the α-carbon is attached to both a bromine and a phenyl group, resulting in a downfield shift to approximately 50-55 ppm.

  • For α-Bromoacetanilide , the α-carbon is only attached to a bromine atom, leading to a much more shielded environment and an upfield chemical shift in the 28-33 ppm range.[3]

This difference of approximately 20 ppm or more provides an unambiguous confirmation of the isomeric structure.

A Validated Experimental Protocol

To ensure high-quality, reproducible results, the following step-by-step methodology is recommended.

1. Sample Preparation:

  • Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a small vial.[4]

  • For precise referencing, tetramethylsilane (TMS) can be added as an internal standard.[5][6]

  • Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[7]

2. NMR Data Acquisition:

  • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • For ¹H NMR: Acquire a standard spectrum with 8 to 16 scans.

  • For ¹³C NMR: Acquire a proton-decoupled spectrum. A higher number of scans (e.g., 1024) may be needed to achieve a good signal-to-noise ratio.

3. Data Processing:

  • Process the raw data using appropriate software (e.g., MestReNova, TopSpin).

  • Reference the spectrum. If an internal standard is not used, the residual solvent peak can be used for calibration (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H spectrum to determine the relative proton counts.

Visualizing the Distinction

G cluster_A This compound cluster_B α-Bromoacetanilide A_Struct Structure A A_H ¹H NMR: Methine (-CH) at ~5.4 ppm A_C ¹³C NMR: Methine (-CH) at ~52 ppm A_H->A_C B_Struct Structure B B_H ¹H NMR: Methylene (-CH₂) at ~4.1 ppm B_C ¹³C NMR: Methylene (-CH₂) at ~30 ppm B_H->B_C Start Unknown Isomer Sample Acquire Acquire ¹H and ¹³C NMR Spectra Start->Acquire Analyze Analyze Chemical Shift of α-Carbon Proton(s) and Carbon Acquire->Analyze Analyze->A_H Downfield Shift (proton & carbon) Analyze->B_H Upfield Shift (proton & carbon)

Caption: Workflow for distinguishing isomers using NMR.

Conclusion

The structural elucidation of this compound and α-bromoacetanilide serves as an excellent example of the power of NMR spectroscopy in resolving isomeric ambiguity. The distinct chemical shifts of the α-protons and α-carbons provide definitive and easily interpretable markers for each compound. By adhering to the outlined experimental protocol, researchers can achieve confident and accurate structural assignments, a critical requirement for advancing research and development in the chemical and pharmaceutical sciences.

References
  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. Retrieved from [Link]

  • University of Liverpool, Department of Chemistry. How to Prepare Samples for NMR. Retrieved from [Link]

  • NMR Facility, University of California, Santa Barbara. Chemical Shift Referencing. Retrieved from [Link]

  • Georgia Institute of Technology, School of Chemistry & Biochemistry. Small molecule NMR sample preparation. Retrieved from [Link]

  • University College London, Department of Chemistry. Sample Preparation. Retrieved from [Link]

  • JEOL. NMR Sample Preparation. Retrieved from [Link]

  • NMR Facility, University of California, Santa Barbara. "X" Chemical Shift Reference Compounds & Conditions. Retrieved from [Link]

  • Chemistry LibreTexts. 5.12: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Michigan State University, Department of Chemistry. NMR Spectroscopy. Retrieved from [Link]

  • de Moura Sousa, R. P., et al. (2020). In silico and in vitro analysis of a new potential antifungal substance, 2-Bromo-N-phenylacetamide, against invasive candidiasis isolates. ResearchGate. Retrieved from [Link]

  • Su, C.-F., et al. (2012). KBr/K2S2O8-Mediated Dibromohydration of N-(2-Alkynylaryl)
  • Indian Institute of Technology Bombay. CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

  • Panderi, I., et al. (2005). 13C-NMR spectrum of N-(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. Journal of Pharmaceutical and Biomedical Analysis.
  • Chemistry Steps. 1H NMR Chemical Shift Values Table. Retrieved from [Link]

  • Oregon State University, Department of Chemistry. 13C NMR Chemical Shift. Retrieved from [Link]

  • SEM V (H) SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • Chegg. Solved 1 H NMR Spectrum: (12) Chemical shift Assignment. Retrieved from [Link]

  • SpectraBase. 2-Bromo-4'-chloro-2'-nitro-2-phenylacetanilide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Oregon State University, Department of Chemistry. 1H NMR Chemical Shift. Retrieved from [Link]

  • SpectraBase. 4-Bromoacetanilide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • California State Polytechnic University, Pomona. 1H NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. 13.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Retrieved from [Link]

Sources

FTIR characteristic peaks of alpha-bromophenylacetamide

Comparative FTIR Profiling: -Bromophenylacetamide vs. Structural Analogs

Content Type: Publish Comparison Guide Target Analyte: this compound (CAS: 74860-13-2 / Generic structure reference) Primary Comparator: Phenylacetamide (CAS: 103-81-1)

Executive Summary & Structural Context

In organic synthesis and pharmaceutical intermediate analysis, distinguishing between


-Bromophenylacetamide

phenylacetamide

This structural change induces specific electronic effects—primarily the inductive withdrawal (-I effect) by the bromine—which systematically alters the vibrational frequency of the carbonyl group (Amide I band) and introduces a diagnostic C-Br stretching mode in the fingerprint region.

Chemical Structure Comparison[1][2]
  • Target (

    
    -Bromophenylacetamide):  A phenyl ring attached to a methine group bearing a bromine and a primary amide.
    
  • Comparator (Phenylacetamide): A phenyl ring attached to a methylene group and a primary amide.

Experimental Methodology: Self-Validating Protocol

To ensure reproducible spectral data, the following protocol minimizes environmental interference (water vapor) and sample inhomogeneity.

Protocol: Solid-State FTIR Analysis (KBr Pellet)
  • Rationale: The KBr pellet method is preferred over ATR for this analysis to maximize resolution in the fingerprint region (600–1500 cm⁻¹), where the diagnostic C-Br stretch resides.

Step-by-Step Workflow
  • Desiccation: Dry the sample of

    
    -bromophenylacetamide in a vacuum desiccator over 
    
    
    for 4 hours to remove surface moisture (prevents O-H interference in the 3300-3400 cm⁻¹ region).
  • Background Collection: Collect a background spectrum of the empty sample holder (32 scans, 4 cm⁻¹ resolution).

  • Preparation:

    • Mix 1–2 mg of analyte with ~200 mg of spectroscopic-grade KBr (dried).

    • Grind in an agate mortar until a fine, uniform powder is achieved (avoids Christiansen effect/scattering).

  • Compression: Press the mixture at 8–10 tons for 2 minutes to form a transparent pellet.

  • Acquisition: Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution).

  • Validation Check: Ensure the baseline is flat and transmission at 2000 cm⁻¹ is >70%. If peaks are flattened (absorbance >1.5), re-prep with less sample.

Spectral Analysis & Characteristic Peaks

The following table contrasts the critical vibrational modes. The Shift Direction column indicates how the peak moves when transitioning from Phenylacetamide to

Table 1: Comparative FTIR Peak Assignments
Vibrational ModeRegion (cm⁻¹)Phenylacetamide (Parent)

-Bromophenylacetamide (Target)
Shift / Diagnostic Feature
Amide A (N-H Stretch) 3150 – 3400Doublet (~3180, 3350)Doublet (~3180, 3350)Minimal Shift. Primary amide

remains intact.
Aromatic C-H Stretch 3000 – 3100~3030-3060 (Weak)~3030-3060 (Weak)No Shift. Phenyl ring is distal to modification.
Aliphatic C-H Stretch 2800 – 3000~2900-2950 (Medium)Reduced Intensity. Loss of one

-proton reduces signal intensity.
Amide I (C=O[1][2] Stretch) 1640 – 1700~1640 – 1670~1680 – 1695 Blue Shift (Higher Wavenumber). Electron-withdrawing Br strengthens C=O bond via induction.
Amide II (N-H Bend) 1550 – 1640~1600 – 1620~1590 – 1610Variable. Often obscured by Amide I or ring modes.
C-Br Stretch 500 – 700ABSENT ~600 – 700 (Strong) DIAGNOSTIC. Strong, broad band appearing in fingerprint region.
Ring Breathing 1400 – 1600~1450, 1495~1450, 1495Consistent. Characteristic of monosubstituted benzene.
Deep Dive: Mechanistic Causality
1. The Inductive Blue Shift (Amide I)

In Phenylacetamide, the carbonyl carbon is attached to a relatively neutral methylene group. In

negative inductive effect (-I)
  • Mechanism: This withdrawal of electron density propagates to the carbonyl carbon, making it more positive. This suppresses the contribution of the single-bond resonance form (

    
    ) and increases the double-bond character of the carbonyl.
    
  • Result: The force constant (

    
    ) of the C=O bond increases, shifting the absorption to a higher frequency (wavenumber), typically by 15–25 cm⁻¹.
    
2. The Diagnostic C-Br Fingerprint

The Carbon-Bromine bond is heavy and polar, resulting in a strong stretching vibration at low frequencies.

  • Observation: Look for a new, intense peak between 600 and 700 cm⁻¹ that is completely absent in the parent phenylacetamide spectrum. This is the definitive "fingerprint" confirmation of bromination.

Decision Logic & Visualization

The following diagram outlines the logical workflow for identifying

FTIR_Identification_WorkflowStartUnknown Sample SpectrumCheck_AmideCheck 3150-3400 cm⁻¹(NH₂ Doublet Present?)Start->Check_AmideCheck_COAnalyze Amide I Band(1640-1700 cm⁻¹)Check_Amide->Check_COYes (Primary Amide)Result_OtherUNKNOWN / OTHER AMIDECheck_Amide->Result_OtherNoDecision_COPosition > 1675 cm⁻¹?Check_CO->Decision_COCheck_FingerprintCheck 600-700 cm⁻¹(Strong C-Br Band?)Decision_CO->Check_FingerprintYes (Inductive Shift)Result_ParentIDENTIFIED:Phenylacetamide (Parent)Decision_CO->Result_ParentNo (~1640-1670 cm⁻¹)Result_TargetCONFIRMED:α-BromophenylacetamideCheck_Fingerprint->Result_TargetYes (Peak Present)Check_Fingerprint->Result_OtherNo (Ambiguous)

Caption: Logical decision tree for differentiating

References

  • National Institute of Standards and Technology (NIST). Acetamide, N-(4-bromophenyl)- (Isomer Comparison Data). NIST Chemistry WebBook, SRD 69.[3] Available at: [Link]

  • PubChem. 2-(4-Bromophenyl)acetamide Compound Summary (Structural Analog Reference). National Library of Medicine. Available at: [Link]

  • Spectroscopy Online. IR Spectral Interpretation: Amides and the Inductive Effect. Available at: [Link]

(Note: While specific library spectra for this compound are proprietary to commercial databases, the mechanistic data above is derived from validated physical chemistry principles regarding

Reactivity Face-Off: 2-Bromo-2-phenylacetamide vs. 2-Chloro-2-phenylacetamide in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Guide for Researchers and Drug Development Professionals

In the intricate world of organic synthesis, the selection of starting materials is a critical decision that dictates reaction efficiency, yield, and overall feasibility. For synthetic routes involving the functionalization of a phenylacetic acid backbone, 2-halo-2-phenylacetamides are invaluable precursors. This guide provides a comprehensive, data-driven comparison of the reactivity of 2-bromo-2-phenylacetamide and its chloro-analog, 2-chloro-2-phenylacetamide, in nucleophilic substitution reactions. By delving into the underlying mechanistic principles and presenting supporting experimental evidence from analogous systems, this document serves as a practical resource for optimizing synthetic strategies.

The Decisive Factor: Leaving Group Ability

The crux of the reactivity difference between these two molecules lies in the inherent properties of the halogen atom, which functions as the leaving group during nucleophilic substitution. It is a well-established principle in organic chemistry that bromide (Br⁻) is a superior leaving group compared to chloride (Cl⁻).[1] This is attributable to two key factors:

  • Basicity: Bromide is the conjugate base of a stronger acid (HBr) than chloride is of its corresponding acid (HCl). Weaker bases are more stable as anions and are therefore better leaving groups.

  • Polarizability: Bromine is a larger and more polarizable atom than chlorine. This increased polarizability allows for better stabilization of the developing negative charge in the transition state of the reaction.[1]

This fundamental difference in leaving group ability directly translates to a lower activation energy for the rate-determining step in nucleophilic substitution reactions involving the bromo-compound, resulting in a faster reaction rate.[2]

Mechanistic Considerations: A Tale of Two Pathways (SN1 vs. SN2)

Nucleophilic substitution reactions at a saturated carbon atom can proceed through two primary mechanisms: a unimolecular (SN1) or a bimolecular (SN2) pathway. The preferred mechanism for 2-halo-2-phenylacetamides is influenced by the structure of the substrate, the nature of the nucleophile, and the solvent.

The carbon atom bearing the halogen in these molecules is a secondary benzylic carbon. This position is unique because it can support both SN1 and SN2 pathways:

  • The SN1 Pathway: The phenyl group can stabilize an adjacent carbocation through resonance, which would favor an SN1 mechanism involving a two-step process of leaving group departure to form a planar carbocation, followed by nucleophilic attack.[3]

  • The SN2 Pathway: As a secondary halide, the carbon is also accessible to a concerted, one-step backside attack by a nucleophile, characteristic of an SN2 reaction.

The presence of the acetamide group also exerts an electronic influence. The carbonyl group is electron-withdrawing, which can destabilize a developing positive charge at the α-carbon, thus disfavoring a pure SN1 mechanism. Conversely, the nitrogen atom's lone pair can participate in resonance, though this effect is somewhat attenuated by the adjacent carbonyl.

In practice, the reaction is likely to proceed via a pathway that may have characteristics of both SN1 and SN2, or the dominant mechanism may shift depending on the reaction conditions. For instance, a strong, anionic nucleophile and a polar aprotic solvent would favor an SN2 mechanism, while a weak, neutral nucleophile (like in solvolysis) and a polar protic solvent would lean towards an SN1 pathway.

SN1 vs SN2 cluster_0 SN1 Pathway cluster_1 SN2 Pathway SN1_Start R-X Carbocation R+ + X- SN1_Start->Carbocation Slow, Rate-determining SN1_Product R-Nu Carbocation->SN1_Product Fast, + Nu- SN2_Start R-X Transition_State [Nu---R---X]δ- SN2_Start->Transition_State Concerted, + Nu- SN2_Product Nu-R Transition_State->SN2_Product

Caption: Generalized mechanisms for SN1 and SN2 reactions.

Comparative Reactivity Data: Insights from Analogous Systems

A seminal study on the reaction of α-haloacetophenones with iodide ion provides a compelling quantitative comparison. α-Bromoacetophenone reacts approximately 160 times faster than α-chloroacetophenone under the same conditions.[2]

CompoundHalogen Leaving GroupRelative Rate Constant (k)
α-ChloroacetophenoneChloride (Cl⁻)1
α-BromoacetophenoneBromide (Br⁻)~160
Table 1: Relative reactivity of α-haloacetophenones with iodide ion.[2]

This dramatic difference in reaction rates is a direct consequence of the better leaving group ability of bromide. It is highly probable that a similar, if not as pronounced, reactivity trend would be observed for this compound and its chloro-analog. This enhanced reactivity often translates to tangible benefits in a laboratory setting, such as:

  • Milder Reaction Conditions: Reactions with the bromo-compound can often be carried out at lower temperatures.

  • Shorter Reaction Times: The increased reaction rate leads to a reduction in the time required for the reaction to reach completion.

  • Higher Yields: Faster and more efficient reactions often result in higher isolated yields of the desired product.

Experimental Protocol: A Framework for Comparative Kinetic Analysis

To empirically determine the relative reactivity of this compound and 2-chloro-2-phenylacetamide, a comparative kinetic study can be designed. The following protocol outlines a general procedure for monitoring the reaction with a model nucleophile using techniques such as HPLC or NMR spectroscopy.

Objective: To determine the relative rates of reaction of this compound and 2-chloro-2-phenylacetamide with a nucleophile (e.g., sodium azide) in a suitable solvent (e.g., acetonitrile).

Materials:

  • This compound

  • 2-Chloro-2-phenylacetamide

  • Sodium azide (or other suitable nucleophile)

  • Acetonitrile (or other suitable solvent)

  • Internal standard (e.g., naphthalene)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC or NMR spectrometer

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of known concentrations of each reactant (the haloacetamide and the nucleophile) and the internal standard in the chosen solvent.

  • Reaction Setup: In a thermostated reaction vessel, combine the haloacetamide solution and the internal standard solution. Allow the mixture to equilibrate to the desired reaction temperature (e.g., 25°C).

  • Reaction Initiation: Initiate the reaction by adding the nucleophile solution to the reaction vessel with vigorous stirring. Start a timer immediately.

  • Sample Collection: At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by diluting with a large volume of cold solvent).

  • Analysis: Analyze the quenched samples by HPLC or ¹H NMR to determine the concentration of the remaining haloacetamide and the formed product relative to the internal standard.

  • Data Analysis: Plot the concentration of the haloacetamide versus time for both the bromo- and chloro-compounds. From these plots, determine the initial reaction rates and the rate constants for each reaction.

Experimental Workflow Prep Prepare Stock Solutions (Reactants & Internal Standard) Equil Equilibrate Haloacetamide & Internal Standard at Constant Temperature Prep->Equil Init Initiate Reaction by Adding Nucleophile Equil->Init Sample Withdraw & Quench Aliquots at Timed Intervals Init->Sample Analyze Analyze Samples (HPLC or NMR) Sample->Analyze Data Plot Concentration vs. Time & Calculate Rate Constants Analyze->Data

Caption: Workflow for a comparative kinetic study.

Conclusion and Practical Implications

For researchers and professionals in drug development, this enhanced reactivity has important practical implications:

  • Reagent Selection: For synthetic routes where high reactivity is desired to overcome steric hindrance or to react with a weak nucleophile, this compound is the superior choice.

  • Process Optimization: Utilizing the bromo-analog can lead to more efficient processes with shorter reaction times, lower energy consumption, and potentially higher throughput.

  • Cost-Benefit Analysis: While bromo-compounds are often more expensive than their chloro-counterparts, the increased reactivity and potentially higher yields can offset the initial cost, especially in complex, multi-step syntheses.

Ultimately, the choice between these two reagents will depend on the specific requirements of the synthetic transformation, including the nature of the nucleophile, the desired reaction conditions, and economic considerations. However, a thorough understanding of their relative reactivity is paramount for making informed decisions in the design and execution of synthetic strategies.

References

  • Master Organic Chemistry. Comparing The SN1 vs Sn2 Reactions. [Link]

  • Chemistry Steps. Reactions at the Benzylic Position. [Link]

  • Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). [Link]

  • Studocu. Organic Chemistry Benzylic And Aromatic Reactions Of Substituted Benzene. Free In-Depth Study Guide. [Link]

  • Chemistry Stack Exchange. Comparing the rates of hydrolysis of different haloalkanes. [Link]

  • Save My Exams. SN1 & SN2 (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]

  • PharmaGuideline. SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions. [Link]

  • BITS Pilani. Nucleophilic Substitution Reactions. [Link]

  • Government Arts College Coimbatore. nucleophilic substitution reaction. [Link]

  • KSU. Nucleophilic Substitution Reactions. [Link]

  • The Royal Society of Chemistry. ARTICLE. [Link]

  • University of Illinois Chicago. Applications of Hammett Equation: Substituent and Reaction Constants. [Link]

  • MSU chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

  • Master Organic Chemistry. Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]

  • SlidePlayer. Nucleophilic Substitution and β-Elimination. [Link]

  • PubMed. Correlation of the rates of solvolysis of 2-phenyl-2-ketoethyl bromide and tosylate. [Link]

  • ResearchGate. Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. [Link]

Sources

Technical Comparison Guide: TLC Profiling of 2-Bromo-2-phenylacetamide vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Scope

2-Bromo-2-phenylacetamide is a critical electrophilic intermediate used in the synthesis of heterocyclic pharmaceutical scaffolds (e.g., oxazoles, thiazoles). Its purity is paramount due to its lachrymatory nature and reactivity. This guide provides a definitive Thin Layer Chromatography (TLC) profiling strategy to distinguish the target compound from its metabolic precursors (2-phenylacetamide) and hydrolytic degradation products (mandelamide).

Target Audience: Synthetic Chemists, Process Development Scientists, and QC Analysts.

Experimental Configuration (Methodology)

To ensure reproducible separation, the following "Standard Operating Procedure" (SOP) parameters are recommended based on polarity differentials between the


-bromo, 

-hydrogen, and

-hydroxy moieties.
Stationary Phase[1][2][3][4][5][6]
  • Material: Silica Gel 60

    
     (pre-coated aluminum or glass sheets).
    
  • Activation: Pre-heating at 105°C for 30 mins is recommended if plates have been exposed to high humidity, as moisture deactivates silica and compresses

    
     values.
    
Optimized Mobile Phases
Solvent SystemRatio (v/v)Application
Hexane : Ethyl Acetate 60 : 40 Primary System. Optimal resolution between the target bromo-amide and the starting material.
DCM : Methanol 95 : 5 Secondary System. Best for detecting polar degradation products (Mandelamide) which stick to the baseline in hexane systems.
Toluene : Acetone 80 : 20 Alternative. Useful if co-elution occurs with aromatic solvent impurities.
Visualization (Detection)[7][8][9]
  • UV Irradiation (254 nm): Primary detection. The phenyl ring quenches fluorescence, appearing as dark spots on a bright green background.

  • Iodine Chamber: Secondary detection. Reversible yellow/brown staining for all aromatics.

  • KMnO4 Stain: Specific for oxidizable impurities (e.g., mandelic acid derivatives). The target bromo-amide is relatively resistant compared to alkenes or alcohols.

Comparative Retention Data ( Values)

The following data represents relative retention factors observed on Silica Gel 60


 in Hexane:Ethyl Acetate (1:1) .

Note: Absolute


 values vary by ±0.05 depending on humidity and chamber saturation. Focus on the relative order of elution  (Relative 

).
CompoundStructure NoteApprox.

Relative PolarityMechanistic Insight
This compound Target (

-Br)
0.65 - 0.75 LowThe bulky, lipophilic bromine atom shields the amide and reduces interaction with silica silanols, increasing migration speed.
2-Phenylacetamide Precursor (

-H)
0.35 - 0.45 MediumLacks the lipophilic bromine; the amide group engages in moderate hydrogen bonding with the stationary phase.
Mandelamide Impurity (

-OH)
0.10 - 0.20 HighThe

-hydroxyl group acts as a strong Hydrogen Bond Donor (HBD), anchoring the molecule to the silica baseline.
Diagram: Relative Migration Pattern

The following diagram visualizes the expected separation on a TLC plate.

TLC_Plate cluster_plate TLC Plate (Silica Gel 60 F254) Solvent: Hexane:EtOAc (1:1) Front Solvent Front (1.0) Target Target: this compound (Rf ~0.70) Precursor Precursor: 2-Phenylacetamide (Rf ~0.40) Impurity Impurity: Mandelamide (Rf ~0.15) Origin Origin (0.0)

Caption: Simulated TLC plate showing the separation hierarchy. The target compound (Green) migrates highest due to lipophilic bromine substitution.

Detailed Experimental Protocol

To achieve the separation described above, follow this validated workflow.

Step 1: Sample Preparation
  • Dissolve ~5 mg of the solid sample in 1 mL of Ethyl Acetate .

  • Critical: Do not use pure hexane as the sample solvent, as the amide may not fully dissolve, leading to poor spotting.

  • Co-spotting: Always run three lanes: (1) Starting Material,[1][2] (2) Co-spot (Mix of SM + Reaction Mix), (3) Reaction Mixture. This confirms if the new spot is unique or just overlapping.

Step 2: Plate Development[4]
  • Pour 10 mL of Hexane:Ethyl Acetate (6:4) into a developing chamber.

  • Insert a filter paper wick to saturate the chamber atmosphere (prevents "smiling" or uneven solvent fronts).

  • Spot the plate 1.5 cm from the bottom.

  • Develop until the solvent front reaches 1 cm from the top.

Step 3: Analysis & Troubleshooting
  • Tailing: If the amide spots streak (tail), add 1% Acetic Acid or 1% Triethylamine to the mobile phase. This sharpens the spots by buffering the silica acidity.

  • Faint Spots: If UV is unclear, use Iodine vapor . The

    
    -bromo compound will turn yellow/brown rapidly.
    
Diagram: Reaction Monitoring Workflow

Monitoring_Workflow Start Reaction Mixture Spot Spot on Silica F254 Start->Spot Develop Develop in Hex:EtOAc (6:4) Spot->Develop Visualize UV Visualization (254nm) Develop->Visualize Decision Is Precursor (Rf 0.4) Visible? Visualize->Decision Complete Reaction Complete (Quench & Workup) Decision->Complete No Continue Continue Heating (Add Reagent) Decision->Continue Yes

Caption: Decision tree for monitoring the conversion of 2-phenylacetamide to the


-bromo derivative.

Mechanistic Interpretation of Retention

Understanding why the separation occurs allows you to predict behavior in other solvents.

  • Dipole-Dipole Interactions: The amide carbonyl (

    
    ) and amino (
    
    
    
    ) groups interact strongly with the polar silanol (
    
    
    ) groups on the silica surface.
  • Halogen Effect: Substituting an

    
    -hydrogen with Bromine introduces a bulky, lipophilic atom. While C-Br is polar, it is significantly less polar than the C-H bond in the context of silica interaction, and it disrupts the solvation shell around the amide, making the molecule more "greasy" (hydrophobic).
    
  • Result: The hydrophobic effect of the bromine dominates, causing This compound to spend more time in the non-polar mobile phase (Hexane) than the stationary phase, resulting in a higher

    
    .
    

References

  • BenchChem. "A Comparative Guide to the Synthesis of N-Aryl-2-phenylacetamides: Evaluating the Efficacy of 2-Bromo-2-phenylacetyl Chloride." BenchChem Technical Guides. Link

  • National Institutes of Health (NIH). "Mandelamide | C8H9NO2 | CID 73558 - PubChem." PubChem Database. Link

  • Chemistry LibreTexts. "2.3C: The Retention Factor (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    )." Organic Chemistry Lab Techniques. Link
    
  • ResearchGate. "TLC separation of 2-phenylacetamide and derivatives." Community Discussion & Protocols. Link

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Benchmarking Elemental Analysis Standards for Brominated Amides: The C8H8BrNO Case Study

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical and materials research, the precise characterization of halogenated organic compounds is a critical quality attribute.[1] This guide evaluates the performance of 4-Bromoacetanilide (C8H8BrNO) as a primary reference standard for elemental analysis (EA), specifically comparing it against the industry-standard Acetanilide and the multi-heteroatom standard BBOT.[1]

Key Insight: While universal standards (like Acetanilide) provide accurate Carbon/Hydrogen/Nitrogen (CHN) calibration for simple organics, they fail to validate the halogen scrubbing efficiency of the combustion train.[1] For brominated compounds, using a matrix-matched standard (4-Bromoacetanilide) is not just an alternative; it is a requisite for validating the integrity of the reduction zone and preventing false-positive Nitrogen errors.[1]

Part 1: The Analyte Profile (C8H8BrNO)[1]

The primary isomer of interest for this formula in microanalysis is 4-Bromoacetanilide .[1][2] It serves as the "Torture Test" for CHNS analyzers because the high bromine content (37.33%) challenges the reagent layers' absorption capacity.[1]

Physicochemical Profile[2][3][4]
  • IUPAC Name: N-(4-bromophenyl)acetamide[1][2][3][4]

  • CAS: 103-88-8[1][2][3][4][5]

  • Molecular Weight: 214.06 g/mol [1][2][3]

  • Appearance: White to beige crystalline solid[1][2]

  • Melting Point: 168°C (Sharp melting point makes it ideal for purity verification)

Theoretical Composition (Target Values)
ElementMass Fraction (%)Tolerance (Industry Std)
Carbon 44.89%± 0.30%
Hydrogen 3.77%± 0.30%
Nitrogen 6.54%± 0.30%
Bromine 37.33%± 0.40%
Oxygen 7.47%(Calculated by difference)

Part 2: The Challenge – Halogen Interference in CHN Analysis[1]

Standard combustion analysis relies on converting samples into CO₂, H₂O, and N₂.[1][2] However, the presence of Bromine introduces two critical failure modes:[1]

  • Incomplete Combustion: Halogens can act as flame retardants, potentially causing soot formation (low Carbon results).[1][2]

  • Detector Interference: Without specific scrubbing, free Bromine (

    
    ) or Hydrogen Bromide (
    
    
    
    ) gases pass through the combustion tube.[1][2] These gases have thermal conductivities that can interfere with the Thermal Conductivity Detector (TCD), often eluting near the Nitrogen peak or poisoning the separation column.[1]

The Fix: The combustion tube must be packed with Silver Tungstate (


)  or Silver Wool  to capture Bromine as stable Silver Bromide (

).[1][2]

Part 3: Comparative Performance Guide

This section compares three calibration strategies for analyzing C8H8BrNO.

Candidate A: Acetanilide (The Universal Standard)[1]
  • Formula:

    
    
    
  • Pros: High purity, stable, non-hygroscopic.[1][2] Excellent for calibrating K-factors for C, H, and N.

  • Cons: Blind Spot. It contains no halogens.[1][2] If your silver scrubbing layer is depleted, Acetanilide will still read perfectly, but your unknown brominated sample will fail (yielding high Nitrogen values due to Br interference).[1][2]

Candidate B: 4-Bromoacetanilide (The Matrix-Matched Standard)[1][2]
  • Formula:

    
    
    
  • Pros: System Validation. It contains the exact heteroatom (Br) present in your samples.[1][2] If the scrubbing layer is exhausted, this standard will fail immediately, alerting the operator before valuable samples are wasted.[1]

  • Cons: Slightly lower stability than Acetanilide over years of storage; sensitive to light.[1][2]

Candidate C: BBOT (The Multi-Element Alternative)[1]
  • Formula:

    
    
    
  • Pros: Contains Sulfur, often used for CHNS mode.[1][2]

  • Cons: Irrelevant Matrix. Validates Sulfur scrubbing but not Bromine scrubbing.

    
     captures both, but reaction kinetics differ.[1][2]
    
Performance Data: Validation of Scrubbing Efficiency

Scenario: An analyzer with a 70% depleted Silver Tungstate layer.

Standard AnalyzedCarbon ResultNitrogen ResultStatusInterpretation
Acetanilide 71.09% (Pass)10.36% (Pass)False Pass System appears ready, but scrubbing is compromised.
4-Bromoacetanilide 44.85% (Pass)7.12% (Fail) True Fail High N (+0.58%) indicates Br breakthrough.[1][2] Stop & replace reactor.

Part 4: Experimental Protocol for C8H8BrNO

To achieve precision within


, follow this "Smart Combustion" workflow.
Reagent Configuration (Combustion Tube)
  • Zone 1 (Oxidation): Chromium (III) Oxide (

    
    ) or Tungsten (VI) Oxide (
    
    
    
    ) at 1000°C.[1][2]
  • Zone 2 (Scrubbing): Silver Tungstate on Magnesium Oxide (

    
    ) heated to ~850°C.[1][2] This is non-negotiable for C8H8BrNO.
    
  • Zone 3 (Reduction): Reduced Copper wires (

    
    ) at 650°C to convert 
    
    
    
    to
    
    
    .
Sample Preparation
  • Weighing: 1.5 mg to 2.5 mg (Microbalance precision

    
     mg).
    
  • Encapsulation: Tin (Sn) capsules are preferred over Silver.[1][2] The exothermic oxidation of Tin helps drive the combustion of the brominated ring.[1]

  • Additive: Add 5–10 mg of Vanadium Pentoxide (

    
    )  or Tungsten Oxide (
    
    
    
    )
    powder directly into the capsule.[1][2]
    • Why? These provide an oxygen-rich flux that prevents the formation of refractory carbon-bromide residues.[1][2]

Instrument Parameters (Generic CHN)
  • Cycle: Oxygen injection should be extended by 5–10 seconds compared to non-halogenated runs to ensure complete oxidation of the aromatic ring.[2]

  • Carrier Gas: Helium (Grade 5.0 or higher).[1][2]

Part 5: Workflow Visualization

The following diagram illustrates the decision logic for selecting the correct standard and troubleshooting halogen interference.

HalogenAnalysisWorkflow Start Start: Analyze C8H8BrNO CheckScrubber Check Reactor: Is Silver Tungstate Fresh? Start->CheckScrubber SelectStd Select Calibration Standard CheckScrubber->SelectStd Yes Std_Acetanilide Option A: Acetanilide (Universal) SelectStd->Std_Acetanilide Std_Matrix Option B: 4-Bromoacetanilide (Matrix-Matched) SelectStd->Std_Matrix Run_Acetanilide Run Calibration Std_Acetanilide->Run_Acetanilide Run_Matrix Run Calibration Std_Matrix->Run_Matrix Result_Acetanilide Result: Pass (Blind to Br Breakthrough) Run_Acetanilide->Result_Acetanilide Result_Matrix Result: Pass/Fail (Verifies Br Scrubbing) Run_Matrix->Result_Matrix Decision Proceed to Unknowns? Result_Acetanilide->Decision Result_Matrix->Decision Risk RISK: High Nitrogen Error in Unknown Samples Decision->Risk If Std A used Safe SAFE: High Confidence in Data Integrity Decision->Safe If Std B used

Caption: Decision matrix highlighting the risk of using non-halogenated standards (Acetanilide) for brominated samples. Only the matrix-matched standard validates the scrubber's ability to prevent Nitrogen interference.

References

  • National Institute of Standards and Technology (NIST). (2025).[1][2] Acetamide, N-(4-bromophenyl)-: Gas Phase Ion Energetics & Spectra. NIST Chemistry WebBook, SRD 69.[1][2][6][4] [Link]2]

  • PubChem. (2025).[1][2][3] 4'-Bromoacetanilide Compound Summary. National Library of Medicine.[1][2] [Link]2]

  • Royal Society of Chemistry. (1958).[1][2] The influence of bromine compounds on combustion processes. Proceedings of the Royal Society of London. [Link]2]

Sources

Structural Validation Guide: 2-Bromo-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Comparative Structural Validation Manual . It addresses the specific challenge of distinguishing 2-Bromo-2-phenylacetamide (an


-haloamide) from its common isomers and analogs using crystallographic and spectroscopic data.

Given that direct open-access crystallographic entries for the specific un-substituted target are rare/proprietary, this guide synthesizes data from isostructural analogs (the Chloro- analog) and regioisomers (the


-phenyl isomer) to provide a predictive baseline for validation.

Differentiation from Regioisomers & Halogenated Analogs via Solid-State Analysis

Executive Summary & Target Profile

This compound (


-bromophenylacetamide) is a critical electrophilic intermediate used in the synthesis of 

-lactam antibiotics and anticonvulsants. Its structural integrity is often compromised by hydrolysis or isomerization to

-substituted byproducts.

This guide compares the target compound against three critical alternatives to establish a Self-Validating Identification Protocol :

  • 2-Phenylacetamide: The non-halogenated parent (baseline H-bonding).

  • 2-Chloro-2-phenylacetamide: The isostere (structural proxy).

  • 2-Bromo-

    
    -phenylacetamide:  The common regioisomer (false positive risk).
    
Target Chemical Profile
FeatureTarget: this compoundAlternative: 2-Bromo-

-phenylacetamide
Structure


Functionality Primary Amide (

-substituted)
Secondary Anilide
Key Reactivity

-Halo displacement (SN2)
Anilide hydrolysis / alkylation
H-Bond Donors 2 (

)
1 (

)

Comparative Crystallographic Data[1]

The following table synthesizes experimental data from the Cambridge Structural Database (CSD) for analogs to predict the target's solid-state behavior.

Table 1: Structural Parameters & Packing Motifs
ParameterTarget (Predicted) (Based on Cl-Analog)Alternative 1 (Parent) 2-Phenylacetamide [1]Alternative 2 (Isomer) 2-Bromo-

-phenylacetamide [2]
Crystal System MonoclinicOrthorhombicOrthorhombic
Space Group P21/c


Z (Molecules/Cell) 484
H-Bond Motif Centrosymmetric Dimers

rings
Ladder/Tape

chains
Chains

via

Packing Forces

(Strong)

(Halogen bond)

(Dominant)

Stacking

(1D Chains)No Dimerization
Melting Point 125–128 °C 156–158 °C130–134 °C

Scientific Insight:

  • Primary Amide Signature: The target (

    
    ) is expected to form centrosymmetric dimers  (
    
    
    
    motif) involving two N-H donors and one Carbonyl acceptor. This is distinct from the N-phenyl isomer, which can only form single chains due to having only one donor proton.
  • Isostructurality: The 2-Chloro-2-phenylacetamide analog crystallizes in monoclinic systems. Due to the Cl/Br size similarity (1.75 Å vs 1.85 Å radii), the target likely adopts the same P21/c packing but with expanded cell volume (

    
    ).
    

Experimental Protocol: Synthesis & Crystallization

To generate valid crystals for XRD analysis, follow this self-validating workflow.

Phase A: Synthesis (Optimized for Purity)

Avoids hydrolysis of the reactive


-bromo bond.
  • Reagents: Suspend 2-Phenylacetamide (10 mmol) in

    
     or 
    
    
    
    (anhydrous).
  • Bromination: Add N-Bromosuccinimide (NBS) (11 mmol) and a catalytic amount of AIBN or Benzoyl Peroxide.

  • Reflux: Heat to reflux (76°C) for 2–4 hours under

    
     atmosphere. Monitor via TLC (Hexane:EtOAc 3:1).
    
    • Validation Point: The disappearance of the starting material (

      
      ) and appearance of a less polar spot (
      
      
      
      ) confirms
      
      
      -bromination.
  • Workup: Filter hot to remove succinimide. Evaporate solvent. Recrystallize crude solid immediately.

Phase B: Single Crystal Growth (Vapor Diffusion)

Direct evaporation often leads to twinning in haloamides; vapor diffusion is superior.

  • Solvent System: Dissolve 50 mg of crude product in Acetone (1.5 mL).

  • Precipitant: Place the vial inside a larger jar containing Hexane (10 mL).

  • Equilibration: Seal the outer jar. Allow to stand at 4°C for 72 hours.

  • Harvesting: Colorless prisms or plates should form.

    • Caution: If needles form, they are likely the hydrolyzed acid byproduct (2-bromo-2-phenylacetic acid).

Phase C: Data Collection Strategy (XRD)
  • Temperature: Collect at 100 K . Room temperature collection causes high thermal motion in the terminal Phenyl ring, obscuring bond precision.

  • Resolution: Aim for

    
     to resolve the C-Br bond length (
    
    
    
    ) clearly from C-Cl (
    
    
    ) if checking for halide contamination.

Structural Validation Logic (Graphviz)

This diagram illustrates the decision tree for validating the structure based on experimental feedback.

ValidationWorkflow Fig 1. Structural determination workflow distinguishing the target from its N-phenyl isomer. Start Crude Product (White Solid) MeltingPoint Melting Point Test (Target: 125-128°C) Start->MeltingPoint Decision_MP Range Match? MeltingPoint->Decision_MP IR_Spec IR Spectroscopy (Amide Region) Decision_IR NH2 vs NH? IR_Spec->Decision_IR Decision_MP->IR_Spec Yes (125-128°C) Result_Isomer Isomer Identified: 2-Bromo-N-phenylacetamide Decision_MP->Result_Isomer No (130-134°C) XRD Single Crystal XRD (Data Collection) Decision_IR->XRD Doublet (3400/3180 cm-1) Decision_IR->Result_Isomer Single Band (3300 cm-1) XRD->Result_Isomer Space Group Pna21 Chains Found Result_Target Target Confirmed: This compound XRD->Result_Target Space Group P21/c Dimers Found

Mechanistic Analysis of Packing

Understanding the packing prevents misinterpretation of low-quality data.

The Amide Dimerization (Target Specific)

In This compound , the primary amide group (


) drives crystallization.
  • Mechanism: The syn-hydrogen of the

    
     donates to the Carbonyl Oxygen of an adjacent molecule.
    
  • Result: A centrosymmetric dimer (

    
    ).
    
  • Validation: In the crystal structure, look for an inversion center between two amide units. If the structure lacks this inversion center and forms infinite chains instead, you likely have the

    
    -phenyl isomer  or a hydrolysis product.
    
The Halogen Role (Br vs Cl)

If comparing 2-Chloro-2-phenylacetamide (Alternative) with the target:

  • Isostructurality: Both likely adopt the same space group (

    
    ).
    
  • Differentiation: The unit cell volume will increase by approx. 10–15

    
     when moving from Cl to Br.
    
  • Halogen Bonding: The Bromine atom is polarizable enough to form

    
     contacts (Halogen bonds), which stabilizes the layer structure. Chlorine is less likely to form strong halogen bonds in this specific steric environment.
    

References

  • Adiwidjaja, G. et al. (1998). Structure of 2-phenylacetamide. Acta Crystallographica Section C, 54(11).

  • Gowda, B. T. et al. (2007). Crystal structure of N-(4-bromophenyl)-2-bromoacetamide and related anilides. Acta Crystallographica Section E, 63, o2335.

  • BenchChem Technical Support. (2025). Synthesis and Validation of alpha-haloamides.

  • Cambridge Crystallographic Data Centre (CCDC). Access Structures: Search for alpha-bromo-alpha-phenylacetamide.

spectroscopic identification of impurities in alpha-bromoamide synthesis

Comparative Guide: Spectroscopic Identification of Impurities in -Bromoamide Synthesis

Executive Summary: The Purity Challenge

The synthesis of



The "hidden" danger in this synthesis is not just yield loss, but the formation of structurally similar impurities that co-elute during purification and complicate biological data. This guide objectively compares spectroscopic methods for identifying these specific impurities, providing a self-validating workflow to ensure structural integrity.

The Impurity Landscape

In a typical radical bromination of a secondary amide (e.g., using NBS/AIBN), four primary species compete for identification:

  • Target Product:

    
    -Bromoamide (Mono-brominated).
    
  • Impurity A (Over-reaction):

    
    -Dibromoamide.
    
  • Impurity B (Elimination):

    
    -Unsaturated amide (Acrylamide derivative).
    
  • Impurity C (Regioisomer):

    
    -Bromoamide (often a kinetic intermediate).
    
  • Impurity D: Unreacted Starting Material.

Comparative Analysis of Spectroscopic Methods

We evaluated three primary detection modalities: High-Field NMR (


H, 

C)
LC-MS (ESI)FT-IR
Table 1: Method Performance Matrix
FeatureMethod A:

H NMR
Method B: LC-MS Method C: FT-IR
Primary Utility Structural elucidation & stereochemistrySensitivity & Elemental confirmationQuick qualitative screening
Differentiation Power High: Distinguishes

-Br from

-Br and elimination products.
Medium: Hard to distinguish isomers (

-Br vs

-Br) without fragmentation data.
Low: Carbonyl shifts are subtle; good for functional group checks.
Quantification Excellent: Ratiometric integration (qNMR).Variable: Ionization efficiency differs between species.Poor: Beer-Lambert law limitations in mixtures.
Key Blind Spot Low sensitivity (<1% impurity requires long scans).Cannot easily distinguish regioisomers (

-Br vs

-Br).
Overlapping carbonyl bands.

Deep Dive: Spectral Signatures of Impurities

A. The Gold Standard: H NMR Analysis

NMR provides the most definitive evidence of bond connectivity. The chemical shift of the

Scenario 1:

-Bromo vs.

-Dibromo
  • Mechanism: The second bromination event is often slower but inevitable if stoichiometry is not controlled.

  • Diagnostic Signal:

    • 
      -Bromoamide:  Shows a signal at 
      
      
      4.2 – 5.0 ppm
      . Multiplicity depends on
      
      
      -protons (e.g., triplet if
      
      
      is adjacent).
    • 
      -Dibromoamide:  If the 
      
      
      -carbon was methylene (
      
      
      ), it becomes a quaternary center (
      
      
      ) and loses all proton signals at that position. If it was a methyl group, the remaining proton shifts significantly downfield (
      
      
      6.0+ ppm
      ) or disappears entirely.
    • Causality: The electronegativity of two bromine atoms desheilds the carbon nucleus significantly, but the lack of protons makes

      
      H NMR "silent" for the impurity itself, requiring 
      
      
      C NMR or indirect inference (loss of integral).
Scenario 2:

-Bromo vs.

-Bromo Isomer
  • Mechanism: Under kinetic control, bromine may attach to the nitrogen. This species is an oxidant and can revert/rearrange.

  • Diagnostic Signal:

    • Target (

      
      -Br): 
      
      
      -H signal is downfield (
      
      
      4.5 ppm). Amide NH is broad (
      
      
      6-8 ppm).
    • Impurity (

      
      -Br):  The 
      
      
      -H remains upfield (similar to starting material,
      
      
      2.2-2.5 ppm) because the bromine is far away. The Amide NH signal disappears .
Scenario 3: Elimination (

-Unsaturation)
  • Mechanism: Basic workup or thermal stress causes HBr elimination.

  • Diagnostic Signal: Appearance of alkene protons in the

    
     5.8 – 7.0 ppm  region with characteristic coupling constants (
    
    
    Hz,
    
    
    Hz).
B. The Validator: Mass Spectrometry (Isotopic Patterns)

MS is superior for confirming the presence of bromine but inferior for location.

  • Monobromo (

    
    -Br & 
    
    
    -Br):
    • Shows a 1:1 doublet at

      
       and 
      
      
      .
    • Note: Cannot distinguish

      
      -Br from 
      
      
      -Br (same mass).
  • Dibromo (

    
    -Br
    
    
    ):
    • Shows a 1:2:1 triplet pattern at

      
      , 
      
      
      , and
      
      
      .
  • Elimination Product:

    • Mass is

      
      . Loss of the characteristic bromine isotope pattern.
      
C. The Screener: Infrared Spectroscopy (IR)

Useful for monitoring reaction progress in real-time (e.g., ReactIR).

  • 
    -Halo Effect:  Placing a halogen 
    
    
    to a carbonyl increases the C=O stretching frequency due to the negative inductive effect (
    
    
    ) withdrawing electron density, shortening the C=O bond.
    • Starting Amide:

      
      
      
    • 
      -Bromoamide:  Shifts to 
      
      
    • 
      -Dibromoamide:  Shifts further to 
      
      

Experimental Protocol: Self-Validating Identification Workflow

Objective: Isolate and characterize the

Step 1: Sample Preparation[1]
  • Take 5 mg of crude reaction mixture.

  • Dissolve in 0.6 mL

    
     (Neutralize solvent with basic alumina if acid-sensitive).
    
  • Critical Control: Add 1.0 mg of 1,3,5-trimethoxybenzene as an internal standard for qNMR if yield calculation is required.

Step 2: The "Triage" Scan ( H NMR)

Run a standard 16-scan proton NMR.

  • Check Region A (2.0 - 2.5 ppm): Significant integration here indicates unreacted starting material (

    
    -Br isomers also show signals here).
    
  • Check Region B (4.0 - 5.0 ppm): This is your Target Zone. A clean doublet/triplet confirms

    
    -functionalization.
    
  • Check Region C (5.5 - 7.0 ppm): Sharp multiplets indicate elimination (alkenes).

Step 3: The "Isomer Check" (HSQC - Optional but Recommended)

If the

  • Run a 2D HSQC.

  • Target Correlation: The

    
    -proton should correlate to a carbon at 
    
    
    40-55 ppm
    (C-Br).
  • Impurity Correlation: Unreacted material correlates to

    
     20-30 ppm .
    
Step 4: Final Confirmation (LC-MS)

Run in ESI+ mode.

  • Look for the 1:1 isotopic ratio for the parent ion.

  • If a 1:2:1 pattern is observed, re-purify to remove dibromo species.

Visualizations

Figure 1: Spectroscopic Decision Tree

This logic flow ensures no impurity is missed during characterization.

DecisionTreeStartCrude Product AnalysisNMR1. Run 1H NMR (CDCl3)Start->NMRCheckAlphaCheck 4.0 - 5.0 ppm regionNMR->CheckAlphaSignalPresentSignal Present?CheckAlpha->SignalPresentYesSignalAnalyze Multiplicity/ShiftSignalPresent->YesSignalYesNoSignalCheck 2.0-3.0 ppmSignalPresent->NoSignalNoTargetIDTarget: alpha-BromoamideYesSignal->TargetIDMatches expected splittingEliminationImpurity: Unsaturated Amide(Check 5.5-7.0 ppm)YesSignal->EliminationVinyl signals found (5.5-7.0)DibromoIDImpurity: alpha,alpha-Dibromo(Check MS for 1:2:1)NoSignal->DibromoIDNo alpha-H signalStartMatImpurity: Starting Materialor N-Bromo IsomerNoSignal->StartMatUpfield signals only

Caption: Diagnostic logic flow for classifying crude reaction mixtures based on

Figure 2: Mechanistic Pathway of Impurities

Understanding how impurities form allows for process control.

MechanismAmideStarting AmideNBromoN-Bromoamide(Kinetic Trap)Amide->NBromo+ Br sourceRadicalAmidyl RadicalAlphaRadalpha-C RadicalRadical->AlphaRad1,5-H ShiftProductalpha-Bromoamide(TARGET)AlphaRad->Product+ Br sourceDibromoalpha,alpha-Dibromo(Over-reaction)Product->Dibromo+ Excess BrElimalpha,beta-Unsaturated(Elimination)Product->Elim+ Base/Heat (-HBr)NBromo->RadicalHomolysis

Caption: Reaction pathways showing the origin of N-bromo, dibromo, and elimination impurities.[1]

References

  • Garg, N. K., et al. (2014). "Reactivity of N-Bromoamides in C-H Functionalization." Journal of the American Chemical Society.[1]

  • Clayden, J., et al. (2012). "Organic Chemistry: Structure and Spectroscopy of Amides." Oxford University Press.

  • Silverstein, R. M. (2014). "Spectrometric Identification of Organic Compounds: Halogen Isotope Patterns." Wiley.

  • BenchChem Application Note. (2025).

    
    -Bromo-Cinnamaldehyde Derivatives." 
    
  • RSC Publishing. (2010).

    
    -impurities in inosine using infrared spectroscopy." The Analyst. 
    

Safety Operating Guide

2-Bromo-2-phenylacetamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Title: 2-Bromo-2-phenylacetamide: Comprehensive Laboratory Safety and Disposal Guide

Executive Summary this compound is a halogenated organic compound frequently utilized as an intermediate in drug development and organic synthesis. Due to its structural characteristics, it presents specific operational hazards—most notably acting as a potent alkylating agent. This guide provides authoritative, step-by-step protocols for the safe handling, segregation, and disposal of this compound to ensure regulatory compliance, environmental protection, and laboratory safety.

Chemical Profile and Mechanistic Hazards

To handle a chemical safely, one must understand the causality behind its reactivity. This compound contains an


-bromoamide motif.
  • Alkylating Potential: The electron-withdrawing effects of the adjacent carbonyl and phenyl groups render the alpha-carbon highly electrophilic. This makes the bromine atom an excellent leaving group, facilitating rapid

    
     nucleophilic substitution reactions. In a biological context, this compound can alkylate nucleophilic sites on proteins and DNA, presenting significant toxicity and mutagenic risks[1],[2].
    
  • Halogenated Nature: The presence of the bromine atom classifies this compound strictly as a Halogenated Organic Waste . When exposed to high temperatures, halogenated compounds can form corrosive hydrogen bromide (HBr) gas, dictating highly specific disposal pathways[3],[4].

Table 1: Quantitative and Qualitative Hazard Profile

PropertySpecificationOperational Implication
Chemical Class

-Bromoamide / Halogenated
Mandates segregation from non-halogenated waste streams.
Reactivity Alkylating AgentHigh biological toxicity; requires stringent PPE (Viton gloves).
Physical State Solid / PowderHigh risk of aerosolization; must be handled in a fume hood.
Incineration Fuel Value Low to ModerateRequires blending with high-BTU fuels during disposal[3].
Incompatibilities Strong bases, nucleophilesRisk of exothermic degradation; never mix in generic waste bins.

Regulatory Classification and Segregation Logic

Under environmental protection guidelines (such as EPA RCRA standards), this compound must be managed as a halogenated organic waste[5],[6].

  • The Causality of Segregation: Why can't halogenated and non-halogenated wastes be mixed? Incineration is the standard disposal method for organic wastes. However, incinerating halogenated waste generates acidic gases (e.g., HBr, HCl) that require specialized, expensive caustic scrubbers to neutralize emissions[3],[4]. Mixing this compound into a non-halogenated waste stream contaminates the entire volume, drastically increasing disposal costs and risking severe regulatory penalties[7].

  • Water Content Limits: Halogenated waste streams should typically contain less than 20% water to maintain the efficiency of the incineration process[5].

Standard Operating Procedures: Handling and Disposal

Protocol 1: Pre-Disposal Handling and Preparation

  • Engineering Controls: Conduct all transfers, weighing, and reactions involving this compound inside a certified chemical fume hood to prevent inhalation of hazardous dust[6],[8].

  • PPE Selection: Wear a fully buttoned lab coat, safety goggles, and chemical-resistant gloves. Due to its alkylating properties, Viton® or heavy-duty nitrile gloves are recommended over standard latex[6].

Protocol 2: Step-by-Step Waste Segregation and Containerization

  • Determine Waste State: Identify whether the waste is a pure solid residue, contaminated labware (e.g., pipette tips), or dissolved in a solvent mixture.

  • Select the Container: Use a high-density polyethylene (HDPE) or glass container that is leak-proof and chemically compatible[6].

  • Labeling: Affix a hazardous waste label immediately. The label must explicitly state: "Hazardous Waste: Halogenated Organic Compound (this compound) - Toxic/Alkylating Agent"[6].

  • Segregation: Ensure the container contains NO non-halogenated solvents, strong acids, or inorganic bases[5].

  • Storage: Store the sealed container in a designated, ventilated hazardous waste storage cabinet away from sources of ignition. Do not exceed the maximum allowable storage time (typically 90 days for large quantity generators) before arranging pickup by a licensed contractor[6].

DisposalWorkflow Start Generate this compound Waste Check Determine Waste State Start->Check Solid Solid Waste (Powder/Residue) Check->Solid Liquid Liquid Waste (Solvent Mixture) Check->Liquid Segregate Segregate as Halogenated Organic Waste (Do NOT mix with non-halogenated) Solid->Segregate Liquid->Segregate Container Seal in Compatible Container (HDPE/Glass) Label: 'Halogenated Waste - Toxic' Segregate->Container Store Store in Ventilated Hazardous Waste Cabinet Container->Store Incinerate High-Temperature Incineration (Permitted Facility) Store->Incinerate

Caption: Logical workflow for the segregation and disposal of this compound waste.

Emergency Spill Response and Decontamination

In the event of an accidental release, immediate and systematic action is required to prevent exposure and environmental contamination.

Protocol 3: Spill Clean-up Methodology

  • Assessment and Evacuation: If the spill is large (>1 Liter of solution or significant powder dispersion), evacuate the immediate area, deny entry, and contact Environmental Health and Safety (EHS)[6],[2].

  • Containment (Small Spills): For small, manageable spills, don appropriate PPE (respirator if dust is present, Viton gloves).

  • Neutralization/Absorption: Do NOT use combustible materials like paper towels for the initial sweep. Cover the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite[6],[8].

  • Collection: Carefully sweep the absorbed mixture using a non-sparking tool to avoid aerosolizing the powder.

  • Disposal of Spill Waste: Double-bag the collected material in clear plastic bags or place it directly into a designated solid halogenated waste container[6],[8].

  • Decontamination: Wash the spill site thoroughly with soap and water only after all bulk material has been securely collected[6].

SpillResponse Spill Spill Detected Assess Assess Volume Spill->Assess Large Large Spill (>1L) Evacuate & Call EHS Assess->Large Small Small Spill (<1L) Initiate Clean-up Assess->Small PPE Don PPE (Viton Gloves, Respirator) Small->PPE Absorb Cover with Inert Absorbent (Sand/Vermiculite) PPE->Absorb Dispose Transfer to Halogenated Waste Container Absorb->Dispose

Caption: Step-by-step spill response and containment logic for alpha-bromoamide compounds.

References

  • Nipissing University. "Hazardous Materials Disposal Guide." Nipissing University.

  • UW Oshkosh. "UWO Guide to Classifying Unwanted Materials." UW Oshkosh.

  • Environmental Protection Agency (EPA). "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste." EPA.

  • BenchChem. "Standard Operating Procedure: Disposal of Halogenated Aromatic Compounds." BenchChem.

  • Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS.

  • National Academies of Sciences, Engineering, and Medicine. "Chemical Laboratory Safety and Security: A Guide to Developing Standard Operating Procedures." National Academies Press.

  • USDA. "Departmental Regulation 9630-001: Biohazardous Waste Management." USDA.

  • Boston University. "Standard Operating Procedures: Methyl chloromethyl ether (Alkylating Agents)." Boston University EHS.

Sources

Personal Protective Equipment & Handling Guide: 2-Bromo-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Assessment

Chemical Identity: 2-Bromo-2-phenylacetamide (CAS: 614-19-7) Synonyms:


-Bromophenylacetamide, BPA.[1]
Primary Hazard Class:  Alkylating Agent / Lachrymator (High Probability)[1]

Operational Warning: This compound possesses a benzylic bromide moiety adjacent to an amide carbonyl.[1] This structural motif creates a highly electrophilic center susceptible to nucleophilic attack.[1] In a biological context, this means it acts as a potent alkylating agent , capable of forming covalent bonds with DNA bases and protein residues (cysteine/lysine).[1]

Furthermore, like its structural analog


-bromoacetophenone, this compound should be treated as a lachrymator  (tear gas agent).[1] Dust generation can cause immediate, severe respiratory and ocular distress.[1]

The Hazard Mechanism (Scientific Rationale)

To understand the PPE requirements, one must understand the molecular behavior:

  • Electrophilicity: The carbon at the

    
    -position is destabilized by the electron-withdrawing bromine and the carbonyl group, while the phenyl ring stabilizes the transition state for 
    
    
    
    reactions. This makes it aggressively reactive toward biological nucleophiles.[1]
  • Hydrolysis Risk: Upon contact with moisture (mucous membranes), it may hydrolyze to release hydrogen bromide (HBr), causing chemical burns, alongside the organic alkylation damage.[1]

PPE Matrix: The Barrier Defense System

Standard laboratory PPE is insufficient.[1] The following matrix is designed to prevent permeation of the brominated organic solid and its potential solutions.

Protection ZoneRecommended EquipmentTechnical Justification
Ocular Unvented Chemical Goggles (ANSI Z87.1+)Standard safety glasses allow lachrymatory dust to bypass the lens.[1] A hermetic seal is required to prevent ocular irritation.[1]
Dermal (Hands) Double Gloving Protocol Inner: Nitrile (4 mil)Outer: Laminate (Silver Shield/4H) or High-Grade Nitrile (8 mil+)Why: Brominated organics can permeate standard thin nitrile in <15 minutes.[1] Laminate films provide >480 min breakthrough time against halo-organics.[1]
Respiratory Fume Hood (Primary) N95/P100 (Secondary/Emergency)Engineering controls are primary.[1] If weighing outside a hood is unavoidable, a P100 particulate respirator is mandatory to stop lachrymatory dust.[1]
Body Tyvek® Lab Coat (or equivalent impervious material)Cotton lab coats absorb and retain alkylating agents, creating a secondary exposure source.[1] Disposable impervious suits are superior.[1]
Glove Permeation Kinetics Note
  • Incidental Contact: 4 mil Nitrile is acceptable only if changed immediately upon splash.[1]

  • Prolonged Handling: Do not trust nitrile for immersion or prolonged handling of stock solutions.[1] The non-polar phenyl ring facilitates diffusion through the nitrile polymer matrix.

Operational Workflow & Engineering Controls

The following protocol minimizes the generation of static-induced dust, the primary vector for exposure.[1]

Phase 1: Preparation & Weighing[1]
  • Static Control: Use an ionizing fan or antistatic gun on the weighing boat and spatula.[1] Dry amide powders are prone to static flight.[1]

  • Containment: Weighing must occur inside a chemical fume hood.[1] If the balance is draft-sensitive, use a "balance enclosure" inside the hood, or a localized powder containment hood.[1]

  • Solvent Selection: Pre-calculate solvent volume.[1] Have the solvent ready before opening the chemical container.

Phase 2: Solubilization (The Critical Step)[1]
  • Immediate Dissolution: Add the solvent to the solid immediately after weighing to suppress dust.

  • Vessel Choice: Use screw-cap vials or round-bottom flasks with ground glass joints. Avoid open beakers.

Phase 3: Reaction Setup
  • Cannula Transfer: When moving solutions of this compound, use positive pressure cannula transfer or a gas-tight syringe to avoid open-air pouring.[1]

Decontamination & Disposal Protocol

The Principle: Do not simply wash with water.[1] You must chemically destroy the electrophilic site (the C-Br bond) using a "Soft Nucleophile."[1]

Neutralization Solution (The "Quench")

Prepare a 10% Sodium Thiosulfate (


)  or Sodium Sulfite  solution.[1]
  • Mechanism: Thiosulfate acts as a nucleophile, displacing the bromide ion and forming a water-soluble, non-volatile Bunte salt.[1] This effectively "defuses" the alkylating capability.[1]

Spill Management Steps
  • Isolate: Evacuate the immediate area if dust is airborne.[1]

  • PPE Up: Don double gloves and respiratory protection.[1]

  • Cover: Cover the spill with a paper towel soaked in the Thiosulfate Neutralization Solution .[1]

  • Wait: Allow 15–20 minutes for the nucleophilic substitution to occur.

  • Clean: Wipe up the slurry.[1] Treat the waste as halogenated chemical waste.

Visualized Safety Workflow

The following diagram illustrates the critical decision points and safety barriers for handling this compound.

SafetyWorkflow Start Start: Handling this compound RiskAssess Risk Assessment: Lachrymator & Alkylator Start->RiskAssess PPE_Check PPE Verification: 1. Unvented Goggles 2. Double Gloves (Laminate/Nitrile) 3. Lab Coat (Tyvek) RiskAssess->PPE_Check Hood_Check Engineering Control: Fume Hood Functional? PPE_Check->Hood_Check Stop_Work STOP WORK: Repair Ventilation Hood_Check->Stop_Work No Weighing Weighing Protocol: Use Antistatic Gun Minimize Drafts Hood_Check->Weighing Yes Solubilization Solubilization: Dissolve Immediately to Suppress Dust Weighing->Solubilization Decon Decontamination: Quench glassware with 10% Sodium Thiosulfate Solubilization->Decon Post-Experiment Disposal Disposal: Halogenated Waste Stream Decon->Disposal

Figure 1: Operational safety workflow emphasizing engineering controls and chemical decontamination.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12388, this compound. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[1] Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press.[1] Chapter 6: Working with Chemicals. Retrieved from [Link]

Sources

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